molecular formula C21H23N5S B3028408 Talarozole CAS No. 201410-66-4

Talarozole

カタログ番号: B3028408
CAS番号: 201410-66-4
分子量: 377.5 g/mol
InChIキー: SNFYYXUGUBUECJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Talarozole is a potent and selective retinoic acid metabolism-blocking agent (RAMBA) investigated for its role in modulating endogenous all- trans retinoic acid (atRA) levels . Its primary mechanism of action is the inhibition of the cytochrome P450 enzymes, specifically CYP26A1 and CYP26B1 . By blocking the metabolism of atRA, this compound effectively increases the concentration and biological activity of this critical signaling molecule in cellular and animal models . This mechanism underpins its research value across several areas. Recent pre-clinical studies highlight this compound's potential as a novel, disease-modifying therapeutic approach for osteoarthritis (OA) . In models of hand OA, this compound demonstrated significant anti-inflammatory effects, reduced mechano-inflammatory gene regulation in cartilage, and attenuated structural joint damage, such as cartilage degeneration and osteophyte formation . The compound is also a valuable tool for probing the physiological roles of retinoic acid. Research using this compound has shown that inhibiting atRA degradation can alter lipid homeostasis and mitochondrial function via the modulation of nuclear receptors like RAR and PPAR . While its initial clinical development was for dermatological conditions like psoriasis and acne, these applications have been discontinued, opening new avenues for research in other fields . This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFYYXUGUBUECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942185
Record name Talarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201410-53-9
Record name Talarozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201410-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talarozole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talarozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALAROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Talarozole and CYP26 Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talarozole (B1662504) (formerly R115866) is a potent and selective inhibitor of the cytochrome P450 family 26 (CYP26) enzymes.[1][2] These enzymes play a critical role in the catabolism of all-trans retinoic acid (atRA), a key signaling molecule involved in cellular growth, differentiation, and homeostasis.[1][3] By inhibiting CYP26, this compound effectively increases the endogenous levels of atRA, making it a compound of significant interest for therapeutic applications in dermatology, oncology, and potentially osteoarthritis.[1][3][4][5][6] This technical guide provides an in-depth overview of the core principles of this compound's interaction with CYP26 enzymes, including quantitative inhibition data, detailed experimental protocols for assessing CYP26 inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the CYP26 Family

This compound is an azole derivative that has been extensively investigated as a retinoic acid metabolism-blocking agent (RAMBA).[2][3] Its primary mechanism of action is the inhibition of the CYP26 family of enzymes, which consists of three isoforms: CYP26A1, CYP26B1, and CYP26C1.[1][7] These enzymes are responsible for the hydroxylation and subsequent breakdown of atRA, thereby controlling its intracellular concentration.[1][3] The inhibition of these enzymes by this compound leads to an accumulation of endogenous atRA, mimicking the effects of retinoid therapy but with the potential for a more favorable side-effect profile due to its targeted mechanism.[5][8]

Quantitative Inhibition Data

This compound exhibits potent and selective inhibition of CYP26A1 and CYP26B1, with significantly lower potency against CYP26C1. The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against the human CYP26 isoforms.

Table 1: In Vitro Inhibition of Human CYP26 Enzymes by this compound

Enzyme IsoformIC50 (nM)Ki (nM)
CYP26A14 - 5.45.1
CYP26B10.460.46
CYP26C1~3800Not Reported

Data compiled from multiple sources. Note that IC50 values can vary slightly depending on the specific experimental conditions.

Table 2: In Vivo Effects of this compound on Endogenous All-trans Retinoic Acid (atRA) Levels in Mice

TissueBaseline atRA ConcentrationPeak atRA Concentration (4 hours post-dose)Fold Increase
Serum1.0 ± 0.61 nM5.7 ± 3.7 nM5.7
Liver21 ± 0.48 pmol/g56 ± 20 pmol/g2.7
Testis11 ± 2.5 pmol/g27 ± 13 pmol/g2.5

Data from a study involving a single 2.5 mg/kg oral dose of this compound in mice.[3]

Mechanism of Inhibition: While the potent inhibition and low Ki values for this compound against CYP26A1 and CYP26B1 are well-documented, the specific kinetic mechanism (e.g., competitive, non-competitive) has not been definitively elucidated in the reviewed literature. However, as an azole-containing compound, this compound is highly likely to act as a competitive inhibitor by coordinating with the heme iron atom in the active site of the CYP26 enzyme, thereby preventing the binding of the natural substrate, all-trans retinoic acid.

Experimental Protocols

High-Throughput In Vitro CYP26A1/B1 Inhibition Assay using P450-Glo™

This protocol describes a luminescent-based assay for high-throughput screening of CYP26A1 and CYP26B1 inhibitors.

Materials:

  • Recombinant human CYP26A1 or CYP26B1 co-expressed with P450 reductase (POR)

  • P450-Glo™ Luciferin-BE substrate

  • NADPH Regeneration System

  • Luciferin (B1168401) Detection Reagent

  • White opaque 1536-well plates

  • Test compound (this compound or other potential inhibitors)

  • Positive control (e.g., all-trans retinoic acid)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

Procedure:

  • Enzyme-Substrate Mix Preparation: Prepare a mix containing the recombinant CYP26 enzyme and the Luciferin-BE substrate in the assay buffer. The final concentration of Luciferin-BE is typically around its Km value (e.g., 2 µM for CYP26A1).[9]

  • Compound Dispensing: Dispense the test compound at various concentrations into the wells of the 1536-well plate. Include wells for a positive control and a vehicle control (e.g., DMSO).

  • Initiation of Reaction: Add the NADPH regeneration system to each well to start the enzymatic reaction.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 30-60 minutes).[9]

  • Termination and Signal Detection: Stop the reaction by adding the Luciferin Detection Reagent. This reagent also contains luciferase, which will produce a luminescent signal proportional to the amount of luciferin produced.

  • Data Analysis: Measure the luminescence using a plate reader. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.

In Vitro CYP26B1 Inhibition Assay using All-trans Retinoic Acid and LC-MS/MS

This protocol outlines a more traditional method for assessing CYP26B1 inhibition using its natural substrate.

Materials:

  • Recombinant human CYP26B1

  • All-trans retinoic acid (atRA)

  • NADPH regenerating system (NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Test compound (this compound)

  • Acetonitrile (B52724) (for reaction quenching)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In amber vials to protect from light, prepare incubation mixtures containing the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP26B1 enzyme.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

  • Inhibitor Addition: Add the test compound (this compound) at various concentrations to the incubation mixtures.

  • Reaction Initiation: Initiate the reaction by adding the substrate, all-trans retinoic acid (e.g., at a final concentration of 1 µM).[6]

  • Incubation: Incubate the reaction at 37°C for a specified time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of atRA metabolites (e.g., 4-hydroxy-atRA) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation at each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

Retinoic Acid Signaling Pathway and the Role of CYP26

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinol-RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH atRA all-trans Retinoic Acid Retinaldehyde->atRA RALDH atRA-CRABP atRA-CRABP Complex atRA->atRA-CRABP CYP26 CYP26 Enzymes (A1, B1, C1) atRA->CYP26 CRABP CRABP CRABP->atRA-CRABP RAR-RXR RAR-RXR Heterodimer atRA-CRABP->RAR-RXR Nuclear Translocation Metabolites Inactive Metabolites CYP26->Metabolites Hydroxylation This compound This compound This compound->CYP26 Inhibition RAR RAR RAR->RAR-RXR RXR RXR RXR->RAR-RXR RARE Retinoic Acid Response Element RAR-RXR->RARE Binding Gene Transcription Gene Transcription RARE->Gene Transcription Activation CYP26_Inhibition_Workflow cluster_preparation Assay Preparation cluster_incubation Enzymatic Reaction cluster_analysis Data Acquisition and Analysis A Prepare Recombinant CYP26 Enzyme D Combine Enzyme, Substrate, and this compound A->D B Prepare Substrate (e.g., atRA or Luciferin-BE) B->D C Prepare this compound Serial Dilutions C->D E Initiate Reaction with NADPH D->E F Incubate at 37°C E->F G Terminate Reaction & Detect Signal F->G H Quantify Product Formation G->H I Calculate % Inhibition and IC50 Value H->I Talarozole_Action_Logic This compound This compound CYP26 CYP26 Enzyme This compound->CYP26 Inhibits atRA_Levels Intracellular atRA Levels This compound->atRA_Levels Increases atRA_Metabolism atRA Metabolism CYP26->atRA_Metabolism Catalyzes atRA_Metabolism->atRA_Levels Decreases RAR_Activation RAR Activation atRA_Levels->RAR_Activation Promotes Gene_Expression Altered Gene Expression RAR_Activation->Gene_Expression Leads to Therapeutic_Effect Therapeutic Effect Gene_Expression->Therapeutic_Effect Results in

References

Talarozole's Effect on Endogenous All-Trans Retinoic Acid (atRA) Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

All-trans retinoic acid (atRA), an active metabolite of vitamin A, is a critical signaling molecule that regulates gene transcription involved in cellular differentiation, proliferation, and apoptosis. The intracellular and systemic concentrations of atRA are tightly controlled through a balance of its biosynthesis and catabolism. The Cytochrome P450 family 26 (CYP26) enzymes, primarily CYP26A1 and CYP26B1, are the principal catalysts for the degradation of atRA.[1][2][3] Talarozole (B1662504) (formerly R115866) is a potent, selective, and orally active azole derivative that acts as a retinoic acid metabolism blocking agent (RAMBA).[1][4] It functions by competitively inhibiting CYP26 enzymes, thereby preventing the breakdown of endogenous atRA and leading to a significant, dose-dependent increase in its local and systemic levels.[1][5] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on atRA levels, and the experimental protocols used to measure these changes.

Introduction to Retinoic Acid Homeostasis

The biological activity of atRA is mediated by its binding to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[5] This complex then binds to retinoic acid response elements (RAREs) on the DNA to modulate the transcription of target genes.[6] Maintaining precise physiological concentrations of atRA is crucial, as both deficiency and excess can be detrimental.

The homeostasis of atRA is regulated by a dynamic equilibrium between its synthesis from retinol (B82714) (Vitamin A) via retinaldehyde dehydrogenase (RALDH) enzymes and its degradation.[6] The CYP26 family of enzymes is the primary metabolic sink for atRA, converting it into more polar, inactive metabolites such as 4-OH-atRA, 4-oxo-atRA, and 18-OH-atRA, which are then eliminated.[7][8] CYP26A1 is predominantly found in the liver and plays a major role in systemic atRA clearance, while CYP26B1 expression is more widespread in extrahepatic tissues, regulating local atRA concentrations.[3][9]

This compound: Mechanism of Action

This compound is a highly specific inhibitor of the CYP26 enzymes.[1] By blocking the catalytic activity of these enzymes, this compound effectively reduces the clearance of endogenous atRA. This inhibition leads to an accumulation of atRA within cells and tissues where CYP26 is expressed, thereby potentiating and prolonging its signaling effects.[5][10] this compound has demonstrated high potency, with IC50 values of 5.4 nM for CYP26A1 and 0.46 nM for CYP26B1.[4] This potent and selective inhibition makes this compound a valuable tool for studying retinoid biology and a potential therapeutic agent for conditions where elevated atRA levels are beneficial, such as in certain dermatological disorders and cancers.[1][10]

Talarozole_MOA cluster_0 Cellular Retinoid Metabolism & Signaling Retinol Vitamin A (Retinol) Retinal Retinaldehyde Retinol->Retinal RDH atRA All-Trans Retinoic Acid (atRA) Retinal->atRA RALDH Metabolites Inactive Polar Metabolites atRA->Metabolites Catabolism RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binds RARE RARE (DNA) RAR_RXR->RARE Binds Gene Target Gene Transcription RARE->Gene Regulates CYP26 CYP26 Enzymes (A1, B1) CYP26->atRA Degrades This compound This compound This compound->CYP26

Figure 1. Mechanism of Action of this compound in the Retinoic Acid Pathway.

Quantitative Effects of this compound on atRA Levels

Administration of this compound leads to measurable increases in endogenous atRA concentrations in both preclinical and clinical settings. The magnitude of this increase is dependent on the dose, duration of treatment, and the specific tissue being analyzed.

Table 1: In Vivo Effects of this compound on Endogenous atRA Levels in Rodents
SpeciesDoseTissueTime PointFold Increase in atRABaseline atRA Conc.Post-treatment atRA Conc.Reference
Mouse2.5 mg/kg (single dose)Serum4 hours5.7-fold1.0 ± 0.61 nM~5.7 nM[6][9]
Mouse2.5 mg/kg (single dose)Liver4 hours2.7-fold21 ± 0.48 pmol/g~56.7 pmol/g[6][9]
Mouse2.5 mg/kg (single dose)Testis4 hours2.5-fold11 ± 2.5 pmol/g~27.5 pmol/g[6][9]
RatSingle oral dosePlasmaPeak1.5 to 4-foldNot SpecifiedNot Specified[5]
RatSingle oral doseLiverPeak1.5 to 4-foldNot SpecifiedNot Specified[5]
RatSingle oral doseSkinPeak1.5 to 4-foldNot SpecifiedNot Specified[5]

Note: Following multiple doses of this compound in mice, a significant increase in atRA was observed in serum, but not in the liver or testis. This is attributed to an induction of CYP26A1 expression in the liver as a feedback mechanism.[6][9]

Table 2: In Vitro Inhibitory Potency of this compound
EnzymeIC50Assay SystemReference
Human CYP26A15.4 nMRecombinant Human Enzyme[4]
Human CYP26B10.46 nMRecombinant Human Enzyme[4]

Key Experimental Protocols for atRA Quantification

The accurate quantification of endogenous atRA is challenging due to its low physiological concentrations and susceptibility to isomerization and oxidation. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity.

General Workflow for atRA Quantification by LC-MS/MS

LCMS_Workflow cluster_workflow LC-MS/MS Workflow for atRA Quantification Start 1. Sample Collection (Plasma, Tissue Homogenate) Under subdued light Spike 2. Spike with Internal Standard (e.g., atRA-d5) Start->Spike Precipitate 3a. Protein Precipitation (PPT) (e.g., Acetonitrile (B52724)/Methanol) Spike->Precipitate Extract 3. Liquid-Liquid Extraction (LLE) (e.g., Hexane (B92381)/Ethyl Acetate) Dry 4. Evaporation (Dry down under Nitrogen) Extract->Dry Precipitate->Extract Reconstitute 5. Reconstitution (in Mobile Phase compatible solvent) Dry->Reconstitute Inject 6. LC-MS/MS Analysis (Reverse-Phase C18 Column) Reconstitute->Inject Analyze 7. Data Analysis (Quantification via Calibration Curve) Inject->Analyze

Figure 2. Generalized experimental workflow for atRA quantification.

Detailed Sample Preparation Protocol (Plasma/Serum)

This protocol is a composite based on established methodologies.[1][5][10]

  • Sample Handling: All procedures must be performed under yellow or subdued light to prevent photoisomerization of retinoids. Use amber glass or light-protected tubes.

  • Initial Preparation: To a 200 µL plasma or serum sample in a glass tube, add 20 µL of an internal standard (IS) working solution (e.g., 500 pg/mL all-trans-retinoic acid-d5 in methanol). Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold acetonitrile or methanol (B129727) to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new amber tube.

  • Liquid-Liquid Extraction (LLE): Add a 1:1 mixture of hexane and ethyl acetate (B1210297) (e.g., 600 µL total) to the supernatant. Vortex for 1-2 minutes. For hyperlipidemic samples, prior acidification with HCl may improve recovery.[10]

  • Phase Separation: Allow the mixture to sit at 4°C for 20 minutes to ensure phase separation, followed by centrifugation (10,000 x g for 10 min at 4°C) to pellet any remaining precipitate.[10]

  • Drying: Carefully transfer the upper organic layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex, and transfer to an autosampler vial for analysis.

LC-MS/MS Parameters
  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.[10]

    • Mobile Phase A: Water with 0.1% formic acid.[10]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[10]

    • Gradient: A gradient elution is performed, starting with a higher percentage of aqueous phase and ramping up the organic phase to elute the lipophilic retinoids.

    • Flow Rate: Typically 0.2-0.4 mL/min.[10]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is common.

    • Detection: Selected Reaction Monitoring (SRM) is used for quantification. This involves monitoring a specific precursor ion-to-product ion transition for both the analyte (atRA) and the internal standard (atRA-d5).

      • Example Transition for atRA: Q1: m/z 301.2 → Q3: m/z 123.1 or 205.1

    • Quantification: A calibration curve is generated using standards of known atRA concentrations, and the concentration in the unknown samples is determined by comparing the analyte/IS peak area ratio to the calibration curve.

Conclusion

This compound is a potent and specific inhibitor of CYP26A1 and CYP26B1, the key enzymes responsible for atRA catabolism. Its administration results in a significant and quantifiable increase in endogenous atRA levels in a dose- and tissue-dependent manner. The ability to pharmacologically elevate endogenous atRA provides a powerful approach for both basic research into retinoid signaling and for the development of novel therapeutics. The robust LC-MS/MS methodologies outlined herein are essential for accurately assessing the pharmacodynamic effects of this compound and other RAMBAs in drug development and clinical research.

References

Talarozole and Retinoic Acid Receptor (RAR) Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Talarozole (B1662504) and its interaction with the retinoic acid receptor (RAR) signaling pathway. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Introduction to Retinoic Acid Signaling

Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule involved in a myriad of physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] The biological effects of RA are primarily mediated through the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] These receptors, which exist as three subtypes (α, β, and γ), form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3] Upon binding of an RA isomer, such as all-trans-retinoic acid (atRA), the receptor complex undergoes a conformational change, leading to the recruitment of co-activators and the initiation of gene transcription. In the absence of a ligand, the heterodimer can be bound by co-repressor proteins, silencing gene expression.

The intracellular concentration of atRA is tightly regulated by a balance between its synthesis from retinol (B82714) and its catabolism. The cytochrome P450 family 26 (CYP26) enzymes, particularly CYP26A1, CYP26B1, and CYP26C1, are the primary enzymes responsible for the oxidative metabolism and subsequent inactivation of atRA.[4]

This compound: A Retinoic Acid Metabolism Blocking Agent (RAMBA)

This compound (formerly R115866) is a potent and selective inhibitor of the CYP26 enzymes.[5] By blocking the catabolism of atRA, this compound effectively increases the endogenous levels of this crucial signaling molecule in tissues where CYP26 enzymes are expressed. This mechanism of action classifies this compound as a Retinoic Acid Metabolism Blocking Agent (RAMBA). Its ability to enhance endogenous RA signaling has led to its investigation for the treatment of various conditions, including psoriasis, acne, and more recently, osteoarthritis.[4][6][7]

Mechanism of Action of this compound

This compound's primary pharmacological effect is the competitive inhibition of CYP26 enzymes, thereby preventing the hydroxylation of atRA into its inactive metabolites. This leads to an accumulation of intracellular atRA, which can then bind to and activate RAR/RXR heterodimers, leading to the modulation of target gene expression.

Figure 1. Mechanism of Action of this compound cluster_Cell Cell atRA atRA CYP26 CYP26 Enzymes (CYP26A1, B1, C1) atRA->CYP26 Metabolism RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binding & Activation This compound This compound This compound->CYP26 Inhibition Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites RARE RARE RAR_RXR->RARE Binds to Target_Genes Target Gene Transcription RARE->Target_Genes Regulates

Figure 1. Mechanism of Action of this compound

Quantitative Data

This compound Potency Against CYP26 Isoforms

The inhibitory activity of this compound against the three main CYP26 isoforms has been quantified through in vitro assays, determining the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).

IsoformIC50KiReference
CYP26A14-5 nM5.1 nM[8]
CYP26B10.46 nM0.46 nM[8]
CYP26C1~3.8 µM-[8]
Effect of this compound on Gene Expression

Topical application of this compound has been shown to dose-dependently alter the expression of several retinoid-regulated genes in human skin. The following table summarizes the observed changes in mRNA levels.

GeneFunctionChange in ExpressionFold Change (0.35% this compound)Reference
CRABP2 Cellular Retinoic Acid Binding Protein 2Increased4-10x[5]
KRT4 Keratin 4IncreasedMarked increase[5]
CYP26A1 Retinoic Acid Catabolizing EnzymeIncreasedDose-dependent increase[5]
CYP26B1 Retinoic Acid Catabolizing EnzymeIncreasedDose-dependent increase[5]
KRT2 Keratin 2DecreasedUp to 30-fold decrease[5]
IL-1α Pro-inflammatory CytokineDecreased-[5]
RARB Retinoic Acid Receptor BetaIncreased in liver (single dose)-[9]
Pgc1β PPARδ target geneIncreased in liver (single dose)-[9]

Experimental Protocols

CYP26A1 Inhibition Assay (Luminogenic-Based)

This protocol describes a high-throughput in vitro assay to determine the inhibitory potential of compounds against human CYP26A1 using a luminogenic substrate.[1][8]

Figure 2. CYP26A1 Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - Recombinant human CYP26A1 - Luminogenic Substrate (e.g., Luciferin-BE) - NADPH Regenerating System - Test Compound (e.g., this compound) start->prep_reagents dispense Dispense Reagents into 384-well plate prep_reagents->dispense pre_incubate Pre-incubate with Test Compound dispense->pre_incubate initiate_reaction Initiate Reaction with NADPH Regenerating System pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction and Add Luciferin (B1168401) Detection Reagent incubate_reaction->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence analyze Analyze Data: Calculate % Inhibition and IC50 read_luminescence->analyze end End analyze->end

Figure 2. CYP26A1 Inhibition Assay Workflow

Methodology:

  • Reagent Preparation:

    • Recombinant human CYP26A1 enzyme co-expressed with POR is diluted in a suitable buffer.

    • A luminogenic substrate (e.g., Luciferin-BE) is prepared at a concentration near its Km value (e.g., 2 µM).[10]

    • An NADPH regenerating system is prepared to ensure a sustained enzymatic reaction.

    • Test compounds, including this compound as a positive control, are serially diluted to the desired concentrations.

  • Assay Procedure:

    • The CYP26A1 enzyme and luminogenic substrate are dispensed into the wells of a 384-well plate.

    • The test compounds are added to the wells and pre-incubated for a short period (e.g., 10 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the NADPH regenerating system.

    • The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).

    • The reaction is stopped, and a luciferin detection reagent is added, which converts the product of the CYP26A1 reaction into a luminescent signal.

  • Data Analysis:

    • Luminescence is measured using a plate reader.

    • The percentage of inhibition for each compound concentration is calculated relative to a vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.

Retinoic Acid Receptor (RAR) Binding Assay (Radioligand-Based)

This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds for the retinoic acid receptor alpha (RARα).

Figure 3. RAR Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes Expressing RARα start->prep_membranes incubate Incubate Membranes with: - [3H]-atRA (Radioligand) - Unlabeled Test Compound prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: Determine Ki quantify->analyze end End analyze->end

Figure 3. RAR Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing RARα are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled RAR ligand, such as [3H]-all-trans-retinoic acid ([3H]-atRA).

    • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled RAR ligand.

    • The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value of the test compound is determined from the competition curve.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes a two-step quantitative real-time PCR (RT-qPCR) method to measure changes in the mRNA expression of RAR target genes following treatment with this compound.

Figure 4. qPCR Workflow start Start cell_treatment Treat Cells with this compound start->cell_treatment rna_extraction Total RNA Extraction cell_treatment->rna_extraction rna_quality Assess RNA Quality and Quantity rna_extraction->rna_quality cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_quality->cdna_synthesis qpcr Quantitative PCR with Gene-Specific Primers cdna_synthesis->qpcr data_analysis Data Analysis: Relative Quantification (ΔΔCt method) qpcr->data_analysis end End data_analysis->end

Figure 4. qPCR Workflow

Methodology:

  • Cell Culture and Treatment:

    • A suitable cell line (e.g., human keratinocytes) is cultured under standard conditions.

    • Cells are treated with various concentrations of this compound or a vehicle control for a specified duration.

  • Total RNA Extraction:

    • Total RNA is extracted from the cells using a commercial kit or a standard protocol like TRIzol extraction.[11]

    • The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • Reverse Transcription (cDNA Synthesis):

    • A fixed amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR:

    • The qPCR reaction is set up in a 96- or 384-well plate with the cDNA template, gene-specific forward and reverse primers for the target genes (e.g., CRABP2, KRT4) and a housekeeping gene (for normalization), and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe.

    • The reaction is run in a real-time PCR cycler.

  • Data Analysis:

    • The cycle threshold (Ct) values are obtained for each gene.

    • The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

    • The results are expressed as fold change in gene expression.

Conclusion

This compound represents a targeted approach to modulating the retinoic acid signaling pathway by inhibiting the metabolic breakdown of endogenous atRA. This in-depth technical guide provides a foundational understanding of its mechanism of action, quantitative effects, and the experimental methodologies used to characterize its activity. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working in the field of retinoid biology and therapeutics. Further research into the broader effects of this compound on the transcriptome and its long-term physiological consequences will continue to enhance our understanding of this promising therapeutic agent.

References

The Rise and Repurposing of Talarozole (R115866): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talarozole (formerly R115866) is a potent and selective inhibitor of the cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the metabolism of all-trans retinoic acid (atRA). By blocking the degradation of atRA, this compound functions as a Retinoic Acid Metabolism Blocking Agent (RAMBA), leading to an increase in endogenous atRA levels. Initially developed for the treatment of keratinization disorders such as psoriasis and acne, its development for these indications was discontinued. However, recent research has repurposed this compound, exploring its therapeutic potential in osteoarthritis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental data related to this compound.

Introduction

All-trans retinoic acid (atRA), a metabolite of vitamin A, is a critical signaling molecule that regulates a wide array of biological processes, including cell proliferation, differentiation, and apoptosis.[1] The therapeutic application of retinoids is often limited by side effects and the development of resistance, which is partly due to the induction of atRA metabolism.[1] The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are the primary mediators of atRA catabolism.[2][3] Inhibition of these enzymes presents an attractive therapeutic strategy to enhance endogenous atRA signaling in a tissue-specific manner, potentially offering a better safety profile than systemic retinoid administration.[4] this compound emerged as a highly potent and selective inhibitor of CYP26, distinguishing itself from earlier, less specific inhibitors like liarozole.[5]

Mechanism of Action

This compound is an azole derivative that acts as a potent and selective inhibitor of the CYP26 isoenzymes.[3] Its primary mechanism involves blocking the hydroxylation and subsequent breakdown of atRA, thereby increasing its intracellular concentration and biological half-life.[3] This elevation of endogenous atRA enhances the activation of Retinoic Acid Receptors (RARs).[3] Upon atRA binding, RARs form heterodimers with Retinoid X Receptors (RXRs). These RAR/RXR heterodimers then bind to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes.[3][6] This modulation of gene expression is central to the therapeutic effects of this compound.[3]

This compound Mechanism of Action This compound This compound (R115866) CYP26 CYP26 Enzymes (CYP26A1, CYP26B1, CYP26C1) This compound->CYP26 Inhibits atRA_degradation atRA Degradation CYP26->atRA_degradation Catalyzes atRA All-trans Retinoic Acid (atRA) atRA->atRA_degradation Metabolized to inactive forms RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Activates RARE Retinoic Acid Response Elements (RAREs) RAR_RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulates Therapeutic_Effects Therapeutic Effects Gene_Transcription->Therapeutic_Effects

Figure 1: this compound's mechanism of action on the retinoic acid signaling pathway.

Preclinical Development

In Vitro Studies

This compound has demonstrated potent and selective inhibition of CYP26 enzymes in various in vitro assays.

ParameterValueCell Line/SystemReference
IC50 (CYP26) 4 nMNot specified[7]
IC50 (CYP26A1) 5.4 nMNot specified[8]
IC50 (CYP26B1) 0.46 nMNot specified[8]

In studies using HepG2 cells, co-treatment with atRA and 1 µM this compound significantly decreased the formation of 4-OH-RA and 4-oxo-RA, the metabolic byproducts of atRA.[8] Furthermore, in cultured human epidermal keratinocytes, this compound was shown to potentiate the effects of atRA.[5]

In Vivo Studies

Animal models have been instrumental in demonstrating the biological activity of this compound.

StudyAnimal ModelKey FindingsReference
Pharmacodynamics MiceA single dose predicted a maximum of 84% inhibition of CYP26 activity at 0.5 hours post-dose. atRA concentrations increased by 82%, 63%, and 60% at 4 hours post-dose in the serum, liver, and testes, respectively.[9]
Osteoarthritis Mice (Surgically induced OA)This compound significantly reduced inflammation in knee joints within 6 hours and reduced osteophyte development and cartilage degeneration after 26 days.[2]
Osteoarthritis MiceThis compound suppressed mechano-inflammatory genes in articular cartilage 6 hours after knee joint destabilization.[10]

Clinical Development

This compound has undergone several clinical trials for various indications.

Dermatological Indications

Phase II clinical trials were completed for an oral formulation of this compound in patients with psoriasis and acne.[11][12] A Phase I trial for a topical formulation has also been completed.[11][12] However, the development for these indications was later suspended.[11][13]

Clinical Trial IDPhaseIndicationStatusFormulation
NCT00716144Phase 2Plaque PsoriasisCompletedOral
EUCTR2005-004448-30-DEPhase 2aMild to moderate facial acne vulgarisUnknownTopical (0.35% Gel)
NCT00719121Phase 1Cutaneous InflammationCompletedTopical (0.35% Gel)
NCT00725348Not specifiedModerate to severe plaque type psoriasisNot specifiedOral (1.0 mg/day)
Osteoarthritis

More recently, the focus of this compound's clinical development has shifted to osteoarthritis, spurred by genetic studies linking the ALDH1A2 gene (involved in atRA synthesis) to severe hand osteoarthritis.[2][14] A proof-of-concept study is underway to evaluate the effect of this compound in patients with hand osteoarthritis.[15][16]

Clinical Trial IDPhaseIndicationStatusIntervention
ISRCTN16717773Proof of ConceptHand OsteoarthritisOngoingThis compound vs. Placebo

Pharmacokinetics

Topical Formulation

The local pharmacokinetics of a topical this compound formulation have been investigated.

ParameterFindingExperimental SetupReference
Skin Penetration 0.1% of the applied dose was found in the skin after 12-24 hours.Franz diffusion cell experiments[17][18]
Skin Distribution 80% of the drug was located in the epidermis and 20% in the dermis.Not specified[17][18]

These findings suggest that topical application can achieve epidermal concentrations sufficient to induce local retinoid-like effects with minimal systemic absorption.[3][17]

Oral Formulation

For the oral formulation, a single dose resulted in a Cmax of 80 nM and a half-life of 2.2 hours.[9]

Experimental Protocols

Franz Diffusion Cell Experiments for Topical Pharmacokinetics

Objective: To assess the transdermal behavior and within-skin distribution of topically applied this compound.

Methodology:

  • This compound was dissolved in various pharmaceutically relevant solvents (e.g., propylene (B89431) glycol, isopropyl myristate, ethanol).[6][17]

  • The solutions were applied to the donor compartment of Franz diffusion cells, with human or animal skin mounted between the donor and receptor compartments.

  • The receptor fluid was sampled at various time points to determine the amount of this compound that permeated the skin.

  • At the end of the experiment, the skin was separated into the epidermis and dermis to quantify the distribution of this compound within the skin layers.

Franz Diffusion Cell Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Talarozole_solution This compound in Solvent Application Apply this compound Solution to Donor Talarozole_solution->Application Franz_cell Franz Diffusion Cell (with skin membrane) Sampling Sample Receptor Fluid Over Time (12-24h) Franz_cell->Sampling Separation Separate Epidermis and Dermis Franz_cell->Separation Receptor_fluid Receptor Fluid Application->Franz_cell Quantify_permeation Quantify this compound in Receptor Fluid Sampling->Quantify_permeation Quantify_distribution Quantify this compound in Skin Layers Separation->Quantify_distribution

Figure 2: Workflow for Franz diffusion cell experiments to assess topical this compound pharmacokinetics.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of CYP26 enzymes. While its initial development for dermatological disorders was halted, the scientific rationale for its use in these conditions remains sound. The repurposing of this compound for osteoarthritis represents a promising new therapeutic avenue, leveraging a deeper understanding of the role of retinoic acid signaling in joint health.[2][10] The ongoing clinical trials in hand osteoarthritis will be crucial in determining its efficacy in this debilitating condition.[15] Future research should focus on elucidating the long-term safety and efficacy of this compound in osteoarthritis and potentially exploring its utility in other conditions characterized by dysregulated retinoic acid signaling.

This compound Development Timeline Discovery Discovery of this compound (R115866) Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Clinical_Derm Clinical Trials (Phase I/II) for Psoriasis & Acne Preclinical->Clinical_Derm Discontinuation Development for Dermatology Discontinued Clinical_Derm->Discontinuation Repurposing Repurposing for Osteoarthritis Discontinuation->Repurposing Clinical_OA Clinical Trials for Osteoarthritis Repurposing->Clinical_OA Future Future Development Clinical_OA->Future

Figure 3: Logical flow of this compound's development and repurposing.

References

The Pharmacokinetics and Pharmacodynamics of Talarozole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talarozole (B1662504) (formerly R115866) is a potent and selective inhibitor of the cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the metabolism of all-trans retinoic acid (atRA). By blocking the degradation of endogenous atRA, this compound effectively elevates intracellular levels of this critical signaling molecule. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals involved in the study and development of retinoid-based therapeutics.

Pharmacodynamics: The Science of this compound's Action

This compound's primary pharmacodynamic effect is the competitive inhibition of CYP26 enzymes, particularly CYP26A1 and CYP26B1.[1][2] This inhibition leads to an accumulation of endogenous atRA in tissues, thereby amplifying the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These ligand-activated nuclear receptors form heterodimers that bind to retinoic acid response elements (RAREs) on DNA, modulating the transcription of a wide array of genes involved in cellular differentiation, proliferation, and inflammation.[1]

In Vitro Potency

The inhibitory activity of this compound against CYP26 isoforms has been quantified in various in vitro systems. The half-maximal inhibitory concentrations (IC50) highlight its high potency and selectivity.

ParameterValueCell Line/SystemReference
IC50 for CYP26A1 5.4 nMNot Specified[3]
IC50 for CYP26B1 0.46 nMNot Specified[3]
IC50 for CYP26 4 nMNot Specified[1]
IC50 for CYP26A1 5.1 nM (Ki)Human CYP26A1[1]
IC50 for CYP26B1 0.46 nM (Ki)Human CYP26B1[1]
IC50 for CYP26C1 ~3.8 µMNot Specified[1]

Table 1: In Vitro Inhibitory Activity of this compound

Signaling Pathway

The mechanism of action of this compound involves the modulation of the canonical retinoic acid signaling pathway. By inhibiting CYP26, this compound prevents the catabolism of atRA, leading to its increased availability to bind with RAR/RXR heterodimers and initiate gene transcription.

Talarozole_Signaling_Pathway This compound This compound CYP26 CYP26 Enzymes (CYP26A1, CYP26B1) This compound->CYP26 Inhibits atRA All-trans Retinoic Acid (atRA) CYP26->atRA Metabolizes RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Activates RARE Retinoic Acid Response Elements (RAREs) RAR_RXR->RARE Binds to Gene_Expression Modulation of Target Gene Expression RARE->Gene_Expression Regulates

This compound's impact on the retinoic acid signaling cascade.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies indicate rapid oral absorption and a relatively short half-life.

In Vivo Pharmacokinetic Parameters in Mice

Following oral administration in mice, this compound exhibits predictable pharmacokinetic behavior.

ParameterValueDosingReference
Time to Cmax ~30 minutes2.5 mg/kg (oral)[1]
Cmax 80.3 nM2.5 mg/kg (oral)[1]
AUC₀-∞ 190 hr*nM2.5 mg/kg (oral)[1]
Half-life (t½) 2.2 hours2.5 mg/kg (oral)[1]
Oral Clearance 590 ml/min/kg2.5 mg/kg (oral)[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

Topical Administration and Skin Pharmacokinetics

For dermatological applications, topical formulations of this compound have been investigated. Studies using Franz diffusion cells have demonstrated its ability to penetrate the skin and establish therapeutically relevant concentrations in the epidermis.[4][5] Following topical application, a significant portion of the drug localizes in the epidermis, with minimal systemic absorption.[1][4]

ParameterFindingReference
Epidermal Distribution ~80% of the applied dose[4]
Dermal Distribution ~20% of the applied dose[4]
Systemic Absorption ~0.1% of the applied dose after 12-24 hours[4]

Table 3: Skin Pharmacokinetics of Topical this compound

Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to evaluate the pharmacokinetics and pharmacodynamics of this compound.

In Vitro CYP26 Inhibition Assay

A common method to determine the inhibitory potential of compounds against CYP26 enzymes is a cell-free, high-throughput screening assay.

  • Principle : This assay utilizes a luminogenic P450-Glo™ substrate that is converted by CYP26A1 into a luciferin (B1168401) product. The amount of light produced upon addition of a luciferin detection reagent is proportional to the enzyme's activity.

  • Procedure :

    • Recombinant human CYP26A1 enzyme is incubated with a luminogenic substrate (e.g., luciferin-BE) in a buffer system.[6]

    • This compound, at varying concentrations, is added to the reaction mixture.

    • The reaction is initiated and incubated at 37°C.[7]

    • A luciferin detection reagent is added to stop the enzymatic reaction and generate a luminescent signal.[6]

    • Luminescence is measured using a plate reader.

    • The IC50 value is calculated from the concentration-response curve of this compound's inhibition of the luminescent signal.[2]

In Vivo Mouse Model of Osteoarthritis

The destabilization of the medial meniscus (DMM) model is a widely used surgical procedure in mice to induce osteoarthritis-like changes and evaluate the efficacy of therapeutic agents like this compound.[8][9]

  • Procedure :

    • Mice are anesthetized, and the knee area is shaved and disinfected.[9]

    • A small incision is made to expose the patellar ligament and the infrapatellar fat pad.[9]

    • The medial meniscotibial ligament (MMTL) is visualized and transected using micro-surgical scissors.[9][10]

    • The incision is closed, and the animals are allowed to recover with appropriate analgesia.[9]

    • This compound or vehicle is administered to the mice (e.g., via oral gavage or minipump).[4]

    • At specified time points, joint tissues are collected for histological analysis of cartilage degradation and osteophyte formation, and for molecular analysis of gene expression changes.[4][8]

DMM_Workflow cluster_surgery DMM Surgery cluster_treatment Treatment cluster_analysis Analysis Anesthesia Anesthetize Mouse Incision Knee Incision Anesthesia->Incision Transection Transect MMTL Incision->Transection Closure Close Incision Transection->Closure Talarozole_Admin Administer this compound (or Vehicle) Closure->Talarozole_Admin Tissue_Collection Collect Joint Tissue Talarozole_Admin->Tissue_Collection Histology Histological Assessment Tissue_Collection->Histology Gene_Expression Gene Expression Analysis Tissue_Collection->Gene_Expression

Workflow for the DMM mouse model of osteoarthritis.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

To assess the pharmacodynamic effects of this compound on gene expression, qRT-PCR is employed to measure changes in the mRNA levels of retinoid-responsive genes.[11][12]

  • Procedure :

    • Total RNA is extracted from cells or tissues treated with this compound or vehicle.

    • The integrity and quantity of the RNA are assessed.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qPCR is performed using SYBR Green or TaqMan chemistry with primers specific for target genes (e.g., CRABP2, KRT4, CYP26A1) and housekeeping genes for normalization.[11][12]

    • The relative changes in gene expression are calculated using the comparative Ct (ΔΔCt) method.

Franz Diffusion Cell Assay for Topical Delivery

This in vitro method is used to evaluate the permeation of this compound from topical formulations through a membrane, typically human or animal skin.[13][14]

  • Procedure :

    • A Franz diffusion cell is assembled with a skin membrane separating the donor and receptor compartments.[13]

    • The receptor compartment is filled with a physiologically relevant medium and maintained at a constant temperature (e.g., 32°C).[13]

    • The this compound formulation is applied to the surface of the skin in the donor compartment.[13]

    • At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh medium to maintain sink conditions.[13]

    • The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[14]

Quantification of All-Trans Retinoic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying endogenous levels of atRA in biological matrices like plasma and tissues.[4][15]

  • Procedure :

    • Biological samples are subjected to a sample preparation procedure, often involving protein precipitation followed by liquid-liquid extraction to isolate the retinoids.[4][15]

    • An internal standard (e.g., a deuterated form of atRA) is added to correct for extraction losses and matrix effects.[15]

    • The extracted sample is injected into an HPLC system for chromatographic separation of atRA from other components.[4]

    • The eluent is introduced into a tandem mass spectrometer, where atRA is ionized and fragmented.

    • Specific parent-to-daughter ion transitions are monitored for atRA and the internal standard, allowing for accurate quantification.[4]

Clinical Development and Therapeutic Potential

This compound was initially investigated for the treatment of dermatological conditions such as psoriasis and acne, with both oral and topical formulations undergoing clinical trials.[16][17][18] More recently, its ability to modulate retinoic acid signaling has led to investigations into its potential as a disease-modifying therapy for osteoarthritis.[9][19][20]

Psoriasis Clinical Trial

An open-label, multi-center Phase II clinical trial evaluated the efficacy and safety of oral this compound in patients with moderate to severe plaque psoriasis.[1]

  • Dosage : 1.0 mg this compound administered orally once daily.[1]

  • Primary Outcome : The primary endpoint was the Psoriasis Area and Severity Index (PASI) score, a measure of the severity and extent of psoriasis.[1]

  • Results : Treatment with this compound resulted in a significant reduction in the PASI score.[15]

Conclusion

This compound is a well-characterized retinoic acid metabolism blocking agent with potent and selective inhibitory activity against CYP26 enzymes. Its pharmacokinetic profile supports both oral and topical administration, and its pharmacodynamic effects on the retinoic acid signaling pathway have been demonstrated in a variety of preclinical and clinical settings. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for the ongoing research and development of this compound and other modulators of retinoid signaling for a range of therapeutic applications.

Talarozole_MOA This compound This compound Inhibition Inhibition of CYP26 Enzymes This compound->Inhibition Increase_atRA Increased Endogenous atRA Inhibition->Increase_atRA RAR_Activation Enhanced RAR/RXR Activation Increase_atRA->RAR_Activation Gene_Modulation Altered Gene Expression RAR_Activation->Gene_Modulation Therapeutic_Effects Therapeutic Effects (e.g., Anti-inflammatory, Normalizing Differentiation) Gene_Modulation->Therapeutic_Effects

Logical flow of this compound's mechanism of action.

References

Talarozole's Role in Regulating Cellular Differentiation and Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talarozole (formerly R115866) is a potent and selective third-generation azole derivative that functions as a Retinoic Acid Metabolism Blocking Agent (RAMBA).[1][2] Its primary mechanism of action involves the specific inhibition of the cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the catabolism of all-trans retinoic acid (ATRA).[1][3] By blocking ATRA degradation, this compound elevates endogenous ATRA levels within tissues, thereby modulating the intricate signaling pathways that govern cellular differentiation, proliferation, and inflammation.[1][4] This targeted modulation of the retinoid signaling cascade has positioned this compound as a significant therapeutic candidate and research tool in various fields, including dermatology, oncology, and musculoskeletal diseases. This guide provides an in-depth examination of this compound's mechanism, its impact on cellular processes, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of CYP26 Enzymes

This compound's pharmacological activity is centered on its highly specific inhibition of CYP26 enzymes, particularly CYP26A1 and CYP26B1.[1][2] These enzymes are the primary mediators of ATRA clearance, converting it into hydroxylated, less active metabolites.[4] this compound acts as a competitive inhibitor, binding to the active site of CYP26 enzymes and preventing the breakdown of ATRA.[5] This leads to a localized increase in the concentration and biological half-life of endogenous ATRA in tissues where CYP26 is expressed.[1][4] The selectivity of this compound is noteworthy; it demonstrates a 750-fold higher potency than the earlier RAMBA, liarozole, and over 300-fold greater selectivity for CYP26A1 compared to other steroid-metabolizing enzymes like CYP17A1 and aromatase (CYP19A1).[2]

This mechanism is critical because direct administration of ATRA can lead to systemic side effects and the development of resistance due to the auto-induction of metabolic enzymes.[3][4] By enhancing the activity of endogenous ATRA in a tissue-specific manner, this compound offers a more targeted therapeutic approach with a potentially improved safety profile.[4]

Modulation of the Retinoic Acid Signaling Pathway

The increase in intracellular ATRA levels initiated by this compound directly impacts the canonical retinoic acid signaling pathway. ATRA is a crucial signaling molecule that regulates the expression of a wide array of genes involved in cellular growth and differentiation.[1]

The key steps in this pathway are:

  • Ligand Availability : this compound inhibits CYP26, increasing the local concentration of ATRA.

  • Receptor Binding : ATRA binds to nuclear receptors, specifically the Retinoic Acid Receptors (RARs).[1]

  • Heterodimerization : Upon ligand binding, RARs form heterodimers with Retinoid X Receptors (RXRs).[1]

  • DNA Binding : The activated RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[1][6]

  • Gene Transcription : This binding event modulates the transcription of target genes, leading to changes in protein expression that drive cellular processes like differentiation and apoptosis.[1][5]

Talarozole_Signaling_Pathway cluster_cell Target Cell Retinol Retinol (Vitamin A) ATRA All-Trans Retinoic Acid (ATRA) Retinol->ATRA ALDH1A enzymes CYP26 CYP26 Enzymes (A1, B1) ATRA->CYP26 Metabolism RAR RAR ATRA->RAR Binds Metabolites Inactive Metabolites CYP26->Metabolites Catabolism This compound This compound This compound->CYP26 Inhibits RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Exp Target Gene Expression RARE->Gene_Exp Regulates Cell_Effect Cellular Effects (Differentiation, Growth Arrest) Gene_Exp->Cell_Effect Leads to Experimental_Workflow cluster_analysis Analysis Methods Start Start: Neuroblastoma Cell Lines (e.g., Kelly, SH-SY5Y) Culture 1. Cell Culture Seed cells in multi-well plates Start->Culture Treat 2. Treatment Incubate with Vehicle, ATRA, This compound, or ATRA + this compound (e.g., 72 hours) Culture->Treat Assay 3. Analysis Treat->Assay Viability Viability Assay (e.g., WST-1) Assay->Viability qPCR Gene Expression (qRT-PCR for CYP26A1, etc.) Assay->qPCR Western Protein Analysis (Western Blot) Assay->Western End End: Quantified Cellular Response Viability->End qPCR->End Western->End

References

Talarozole's Regulatory Impact on Gene Expression via Retinoic Acid Response Elements: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Talarozole's mechanism of action, focusing on its role in modulating gene expression through the retinoic acid signaling pathway and its interaction with Retinoic Acid Response Elements (RAREs).

Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism

This compound (B1662504) is a potent and selective inhibitor of the cytochrome P450 family 26 (CYP26) enzymes.[1][2] These enzymes, primarily CYP26A1 and CYP26B1, are responsible for the catabolism of all-trans retinoic acid (atRA), the biologically active metabolite of vitamin A.[3][4] By inhibiting CYP26, this compound effectively blocks the breakdown of endogenous atRA, leading to an increase in its intracellular concentrations.[3][4] This elevation of atRA levels enhances the activation of retinoic acid receptors (RARs).

Upon activation by atRA, RARs form heterodimers with retinoid X receptors (RXRs).[5] This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[5] This binding event initiates a cascade of transcriptional regulation, either activating or repressing the expression of downstream genes involved in various cellular processes, including proliferation, differentiation, and inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's potency and its effects on atRA levels and gene expression.

Table 1: this compound IC50 Values for CYP26 Isoforms

CYP26 IsoformIC50 (nM)Source
CYP26A1~4[6]
CYP26B1Data suggests high potency[1]
CYP26C1Less potent inhibition[3]

Table 2: Effects of this compound on atRA Concentrations and Gene Expression

ParameterFold ChangeTissue/Cell TypeExperimental ConditionsSource
atRA ConcentrationUp to 5.7-fold increaseMouse SerumSingle 2.5 mg/kg dose[4]
atRA ConcentrationUp to 2.7-fold increaseMouse LiverSingle 2.5 mg/kg dose[4]
atRA ConcentrationUp to 2.5-fold increaseMouse TestisSingle 2.5 mg/kg dose[4]
CYP26A1 mRNADose-dependent increaseNormal Human EpidermisTopical this compound (0.07% and 0.35%) for 9 days[7]
CRABP2 mRNADose-dependent increaseNormal Human EpidermisTopical this compound (0.07% and 0.35%) for 9 days[7]
KRT4 mRNADose-dependent increaseNormal Human EpidermisTopical this compound (0.07% and 0.35%) for 9 days[7]
KRT2 mRNADose-dependent decreaseNormal Human EpidermisTopical this compound (0.07% and 0.35%) for 9 days[7]
IL-1alpha mRNADose-dependent decreaseNormal Human EpidermisTopical this compound (0.07% and 0.35%) for 9 days[7]
Mechanoinflammatory GenesReductionMouse Articular CartilageIn vivo, 6 hours after knee joint destabilization[8][9]

Signaling Pathways and Experimental Workflows

Retinoic Acid Signaling Pathway

The following diagram illustrates the canonical retinoic acid signaling pathway and the point of intervention for this compound.

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde RDH atRA_cyto All-trans Retinoic Acid (atRA) Retinaldehyde->atRA_cyto RALDH CYP26 CYP26 Enzymes atRA_cyto->CYP26 atRA_nucleus atRA atRA_cyto->atRA_nucleus Transport Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites Metabolism This compound This compound This compound->CYP26 Inhibition RAR RAR atRA_nucleus->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding Target_Gene Target Gene RARE->Target_Gene Regulation mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response

Caption: this compound inhibits CYP26, increasing atRA and enhancing RARE-mediated transcription.

Experimental Workflow: Investigating this compound's Effect on Gene Regulation

This diagram outlines a typical experimental workflow to assess the impact of this compound on the expression of RARE-containing genes.

Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_analysis Molecular Analysis cluster_data Data Analysis and Interpretation Cell_Culture 1. Culture target cells (e.g., keratinocytes, chondrocytes) Treatment 2. Treat cells with this compound or Vehicle Control Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction ChIP 6. Chromatin Immunoprecipitation (ChIP) using RAR/RXR antibodies Treatment->ChIP Reporter_Assay 8. RARE-luciferase Reporter Assay to measure transcriptional activity Treatment->Reporter_Assay cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) for target gene expression cDNA_Synthesis->qPCR Data_Analysis 9. Analyze qPCR, ChIP-seq, and reporter assay data qPCR->Data_Analysis Sequencing 7. ChIP-Sequencing (ChIP-seq) to identify RARE binding sites ChIP->Sequencing Sequencing->Data_Analysis Reporter_Assay->Data_Analysis Conclusion 10. Correlate gene expression changes with RAR/RXR binding to RAREs Data_Analysis->Conclusion

Caption: Workflow to study this compound's impact on RARE-mediated gene expression.

Detailed Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the steps to quantify changes in the mRNA levels of RARE-regulated genes following this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).

  • RNA Isolation:

    • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random hexamer primers.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both this compound-treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method.[10][11][12] The fold change is calculated as 2-ΔΔCt.

Chromatin Immunoprecipitation (ChIP) Sequencing

This protocol outlines the procedure to identify the genomic regions where the RAR/RXR heterodimer binds in response to this compound treatment.

  • Cell Culture and Cross-linking:

    • Culture and treat cells with this compound as described for qPCR.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Chromatin Preparation:

    • Harvest the cells, lyse them, and isolate the nuclei.

    • Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific for RAR or RXR.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specific binding.

  • DNA Elution and Purification:

    • Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the immunoprecipitated DNA.

    • Perform high-throughput sequencing to generate millions of short DNA reads.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use peak-calling algorithms to identify regions of the genome that are enriched for RAR/RXR binding.[13]

    • Perform motif analysis on the identified peaks to confirm the presence of RAREs.

RARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of the RAR/RXR heterodimer on a RARE-containing promoter.

  • Plasmid Constructs:

    • Use a reporter plasmid containing a luciferase gene driven by a minimal promoter and one or more copies of a consensus RARE sequence.

    • Use a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Cell Transfection:

    • Co-transfect the target cells with the RARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • This compound Treatment:

    • After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.

  • Luciferase Assay:

    • After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of luciferase activity in this compound-treated cells relative to the vehicle-treated control cells.

Conclusion

This compound represents a targeted approach to modulate gene expression by amplifying the endogenous retinoic acid signaling pathway. By inhibiting the metabolic breakdown of atRA, this compound enhances the activity of the RAR/RXR heterodimer at RAREs, leading to significant changes in the expression of genes that control key cellular functions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the specific molecular impacts of this compound and other retinoic acid metabolism blocking agents (RAMBAs) on gene regulation in various physiological and pathological contexts. This in-depth understanding is crucial for the continued development and application of this compound and similar compounds in therapeutic areas such as dermatology and osteoarthritis.[2][3][8][9][14][15]

References

Methodological & Application

Application Notes and Protocols for Talarozole in In Vitro Psoriasis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation, abnormal differentiation, and immune cell infiltration. Retinoids are a cornerstone of psoriasis treatment, and modulating endogenous retinoic acid (RA) signaling is a promising therapeutic strategy. Talarozole (formerly R115866) is a potent and selective retinoic acid metabolism-blocking agent (RAMBA). It inhibits the cytochrome P450 enzyme CYP26, which is responsible for the degradation of all-trans retinoic acid (atRA).[1] This inhibition leads to an increase in endogenous atRA levels, thereby modulating gene expression related to cellular growth, differentiation, and inflammation.[1] These application notes provide detailed protocols for utilizing this compound in an in vitro psoriasis model using human keratinocyte (HaCaT) cells stimulated with a pro-inflammatory cytokine cocktail, a well-established method to mimic the psoriatic microenvironment.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of CYP26 enzymes, leading to an accumulation of endogenous atRA. This elevated atRA then binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). The RAR/RXR complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway plays a crucial role in regulating keratinocyte proliferation and differentiation, processes that are dysregulated in psoriasis.

Talarozole_Mechanism_of_Action This compound This compound CYP26 CYP26 Enzyme This compound->CYP26 Inhibits atRA_degradation atRA Degradation CYP26->atRA_degradation Catalyzes atRA Endogenous all-trans Retinoic Acid (atRA) RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binds to RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates Cell_Effects ↓ Proliferation ↑ Differentiation ↓ Inflammation Gene_Expression->Cell_Effects Protocol_1_Workflow Start Start Seed_Cells Seed HaCaT Cells in 6-well plates Start->Seed_Cells Incubate_1 Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_1 Pretreat Pre-treat with This compound Incubate_1->Pretreat Incubate_2 Incubate for 2h Pretreat->Incubate_2 Stimulate Stimulate with M5 Cytokine Mix Incubate_2->Stimulate Incubate_3 Incubate for 24-72h Stimulate->Incubate_3 Analysis Proceed to Analysis: - Proliferation Assay - Differentiation Assay - Cytokine Analysis Incubate_3->Analysis

References

Talarozole in Osteoarthritis: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Talarozole, a retinoic acid metabolism-blocking agent (RAMBA), in preclinical animal models of osteoarthritis (OA). The following protocols and data are synthesized from published research and are intended to guide the design and execution of similar studies.

Introduction

Osteoarthritis is a degenerative joint disease with no current disease-modifying therapies. Recent research has identified the retinoic acid (RA) signaling pathway as a promising therapeutic target. This compound, by inhibiting the CYP26 enzymes that degrade all-trans retinoic acid (atRA), increases endogenous atRA levels in the joint, thereby reducing inflammation and protecting against cartilage degradation.[1][2][3]

Mechanism of Action

This compound is a potent and selective inhibitor of the cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the catabolism of atRA. By blocking these enzymes, this compound leads to an accumulation of atRA within the joint. This elevated atRA then acts through nuclear receptors, primarily retinoic acid receptors (RARs) and peroxisome proliferator-activated receptors (PPARs), to modulate gene expression.[1][2] Notably, the anti-inflammatory effects of this compound in the context of OA have been shown to be mediated, at least in part, through a PPARγ-dependent mechanism.[2][4][5]

Signaling Pathway of this compound in Osteoarthritis

Talarozole_Mechanism This compound This compound CYP26 CYP26 Enzymes (CYP26A1, CYP26B1) This compound->CYP26 Inhibits atRA_degradation atRA Degradation CYP26->atRA_degradation Mediates atRA All-trans Retinoic Acid (atRA) atRA_degradation->atRA Reduces PPARg PPARγ atRA->PPARg Activates Inflammation Pro-inflammatory Gene Expression PPARg->Inflammation Suppresses Cartilage_Degradation Cartilage Degradation Inflammation->Cartilage_Degradation Osteophyte_Formation Osteophyte Formation Inflammation->Osteophyte_Formation

Mechanism of this compound in OA.

Efficacy in Animal Models

In a surgically-induced model of osteoarthritis in mice, specifically the destabilization of the medial meniscus (DMM) model, this compound has demonstrated significant therapeutic effects.[1][2]

Summary of this compound's Effects in DMM Mouse Model
Time PointOutcome MeasureEffect of this compound
6 hours post-DMMMechano-inflammatory Gene Expression in CartilageSignificant Reduction[1][2]
26 days post-DMMCartilage DegradationSignificant Reduction[1][2]
26 days post-DMMOsteophyte FormationSignificant Reduction[1][2]

Experimental Protocols

Animal Model: Destabilization of the Medial Meniscus (DMM)

The DMM model is a widely used and reproducible surgical model that mimics post-traumatic osteoarthritis.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Analgesia (e.g., buprenorphine)

  • Surgical microscope or loupes

  • Sterile surgical instruments (micro-scissors, forceps)

  • Suture material

Procedure:

  • Anesthetize the mouse and administer pre-operative analgesia.

  • Shave and sterilize the surgical area of the right knee.

  • Make a medial parapatellar incision to expose the knee joint capsule.

  • Incise the joint capsule to visualize the medial meniscotibial ligament (MMTL).

  • Transect the MMTL to destabilize the medial meniscus.

  • Close the joint capsule and skin with sutures.

  • Administer post-operative analgesia and monitor the animal for recovery.

  • A sham operation, where the MMTL is visualized but not transected, should be performed on a control group of animals.

This compound Administration

Continuous delivery of this compound via an osmotic minipump is an effective method for maintaining steady-state drug levels.

Materials:

  • This compound

  • Vehicle (e.g., polyethylene (B3416737) glycol)

  • Osmotic minipumps (e.g., Alzet)

  • Surgical instruments for subcutaneous implantation

Procedure:

  • Prepare this compound solution in the appropriate vehicle.

  • Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions. The specific dosage will need to be optimized for the desired therapeutic effect.

  • Implant the minipump subcutaneously on the back of the mouse, typically 3 days prior to DMM surgery to ensure adequate drug levels at the time of injury.

  • The minipump will deliver this compound at a constant rate for a specified duration (e.g., 4 weeks).

Experimental Workflow

Experimental_Workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize implant Implant Osmotic Minipump (this compound or Vehicle) acclimatize->implant dmm DMM Surgery (Day 3 post-implantation) implant->dmm short_term Short-term Endpoint (6 hours post-DMM) dmm->short_term long_term Long-term Endpoint (26 days post-DMM) dmm->long_term gene_expression Gene Expression Analysis (Cartilage) short_term->gene_expression histology Histological Analysis (OARSI Scoring) long_term->histology end End gene_expression->end histology->end

Workflow for this compound efficacy testing.
Outcome Measures

a. Gene Expression Analysis (6 hours post-DMM):

  • Isolate RNA from the articular cartilage of the operated knee joint.

  • Perform quantitative real-time PCR (qRT-PCR) to assess the expression of key mechano-inflammatory genes (e.g., Mmp3, Mmp13, Adamts5, Il6, Cox2).

  • Normalize gene expression to a stable housekeeping gene.

b. Histological Analysis (26 days post-DMM):

  • Harvest the knee joints and fix in 10% neutral buffered formalin.

  • Decalcify the joints and embed in paraffin.

  • Section the joints and stain with Safranin O and Fast Green to visualize cartilage proteoglycans.

  • Score the severity of osteoarthritis using the Osteoarthritis Research Society International (OARSI) scoring system, which evaluates cartilage degradation and other joint changes.

Data Presentation

While specific quantitative data from the primary literature is proprietary, the following tables illustrate how to structure the results from such studies.

Table 1: Effect of this compound on Mechano-inflammatory Gene Expression (6 hours post-DMM)
GeneVehicle Control (Fold Change vs. Sham)This compound (Fold Change vs. Sham)% Reduction by this compoundp-value
Mmp3DataDataDataData
Mmp13DataDataDataData
Adamts5DataDataDataData
Il6DataDataDataData
Cox2DataDataDataData
Table 2: Effect of this compound on Histological Parameters (26 days post-DMM)
ParameterVehicle Control (Mean OARSI Score ± SD)This compound (Mean OARSI Score ± SD)% Reduction by this compoundp-value
Cartilage DegradationDataDataDataData
Osteophyte ScoreDataDataDataData
Total OARSI ScoreDataDataDataData

Conclusion

This compound presents a promising disease-modifying therapeutic strategy for osteoarthritis by targeting the underlying inflammatory processes. The protocols outlined above provide a framework for the preclinical evaluation of this compound and other RAMBAs in a surgically induced animal model of OA. Further research is warranted to optimize dosing and delivery methods for potential clinical translation.

References

Application Notes and Protocols for Talarozole Administration in Mouse Models of Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for administering Talarozole (B1662504), a potent retinoic acid metabolism-blocking agent (RAMBA), in mouse models of skin inflammation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound for inflammatory skin diseases like psoriasis.

Introduction to this compound

This compound (formerly R115866) is a selective inhibitor of the cytochrome P450 enzymes CYP26A1 and CYP26B1, which are responsible for the catabolism of all-trans retinoic acid (atRA).[1] By blocking these enzymes, this compound increases the endogenous levels of atRA in tissues, including the skin.[1] All-trans retinoic acid is a critical regulator of epithelial cell growth and differentiation, and its increased bioavailability is thought to normalize the hyperproliferation and aberrant differentiation of keratinocytes characteristic of psoriatic lesions.[1] this compound has been investigated in Phase II clinical trials for an oral formulation in psoriasis and acne, and a Phase I trial for a topical formulation has been completed.[1]

Mechanism of Action Signaling Pathway

This compound's mechanism of action centers on the enhancement of endogenous retinoic acid signaling. By inhibiting CYP26 enzymes, it prevents the breakdown of atRA, leading to its accumulation. This elevated atRA can then bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the nucleus of keratinocytes and immune cells. The activated RAR-RXR heterodimers bind to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of genes involved in cell differentiation, proliferation, and inflammation.

This compound Signaling Pathway This compound's Mechanism of Action in Skin Inflammation cluster_0 Cellular Processes This compound This compound CYP26 CYP26A1/B1 This compound->CYP26 Inhibits atRA All-trans Retinoic Acid (atRA) RAR_RXR RAR/RXR Complex atRA->RAR_RXR Activates RARE Retinoic Acid Response Elements (RAREs) RAR_RXR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates Cellular_Effects ↓ Proliferation ↑ Differentiation ↓ Inflammation Gene_Expression->Cellular_Effects

Figure 1: this compound's signaling pathway in skin cells.

Imiquimod-Induced Psoriasis-Like Skin Inflammation Model

A widely used and well-characterized mouse model for studying psoriasis is the daily topical application of imiquimod (B1671794) (IMQ) cream.[2] IMQ is a Toll-like receptor 7/8 (TLR7/8) agonist that induces a robust inflammatory response in the skin, mimicking many features of human psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and infiltration of immune cells.[2]

Experimental Protocol: Imiquimod Induction

This protocol describes the induction of psoriasis-like skin inflammation in mice.

Materials:

  • Mice (BALB/c or C57BL/6 strains are commonly used).[2]

  • Imiquimod 5% cream (e.g., Aldara™).

  • Electric shaver.

  • Depilatory cream (optional).

  • Calipers for measuring skin thickness.

Procedure:

  • Animal Preparation: Anesthetize the mice and shave a designated area on the upper back (approximately 2x3 cm). If necessary, apply a depilatory cream to remove any remaining hair, followed by gentle washing and drying of the skin. Allow the skin to recover for 24 hours before the first imiquimod application.

  • Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area for 5 to 7 consecutive days.[3][4] This corresponds to 3.125 mg of active imiquimod.

  • Control Group: For the control group, apply a similar amount of a control cream (e.g., Vaseline™ or a vehicle control cream) to the shaved back of the mice.

  • Monitoring and Evaluation:

    • Clinical Scoring (Modified PASI): Daily, score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked). The sum of these scores provides a total clinical score.[5]

    • Skin Thickness: Measure the thickness of the treated skin daily using calipers.

    • Histology: At the end of the experiment, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.

    • Cytokine Analysis: Skin and serum samples can be collected to measure the levels of pro-inflammatory cytokines such as IL-17, IL-23, and TNF-α.[6]

This compound Administration Protocols

While specific protocols for this compound administration in the imiquimod-induced psoriasis model are not extensively detailed in publicly available literature, the following protocols are proposed based on existing pharmacokinetic data and general practices for oral and topical drug administration in mice. It is strongly recommended to perform pilot studies to determine the optimal dosage and treatment regimen for your specific experimental setup.

Oral Administration Protocol (Prophylactic)

This protocol is designed to assess the preventive effects of this compound on the development of imiquimod-induced skin inflammation.

Materials:

  • This compound powder.

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose [CMC] in water, corn oil).

  • Oral gavage needles.

Procedure:

  • Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension.

  • Acclimatization and Grouping: Acclimatize mice for at least one week before the experiment. Randomly assign mice to treatment groups (Vehicle control, this compound low dose, this compound high dose).

  • This compound Administration:

    • Dosage: Based on pharmacokinetic studies in mice where a single oral dose of 2.5 mg/kg significantly increased atRA levels, a starting dose in the range of 1-10 mg/kg/day is suggested.[7]

    • Administration: Administer the prepared this compound suspension or vehicle control via oral gavage once daily.

  • Imiquimod Induction: Begin the imiquimod induction protocol (as described in section 3) concurrently with the start of this compound administration.

  • Monitoring and Evaluation: Perform daily clinical scoring and skin thickness measurements throughout the imiquimod treatment period. At the end of the study, collect samples for histological and cytokine analysis.

Topical Administration Protocol (Therapeutic)

This protocol aims to evaluate the therapeutic effects of this compound on established imiquimod-induced skin inflammation.

Materials:

  • This compound powder.

  • Vehicle for topical application (e.g., propylene (B89431) glycol, ethanol, or a cream base).[8]

  • Micropipette or syringe for application.

Procedure:

  • Preparation of Topical this compound Formulation: Dissolve or suspend this compound in the chosen vehicle. Clinical trials have used gel formulations with concentrations of 0.07% and 0.35%.[9] A similar concentration range can be a starting point for mouse studies.

  • Imiquimod Induction: Induce psoriasis-like skin inflammation using the imiquimod protocol for 3-4 days until clear signs of inflammation are visible.

  • Grouping and Treatment: Randomly assign mice with established inflammation to different treatment groups (Vehicle control, this compound formulation).

  • Topical this compound Application:

    • Dosage: Apply a defined volume (e.g., 50-100 µL) of the this compound formulation or vehicle control to the inflamed skin area once or twice daily.

    • Application: Gently spread the formulation over the entire inflamed area.

  • Continued Imiquimod Application: Continue the daily application of imiquimod alongside the this compound treatment until the end of the experimental period (e.g., day 7).

  • Monitoring and Evaluation: Continue daily clinical scoring and skin thickness measurements. Collect samples at the end of the study for further analysis.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Clinical Score Data Presentation

Treatment GroupDay 1Day 2Day 3Day 4Day 5Day 6Day 7
Vehicle Control0.5±0.21.5±0.43.2±0.65.8±0.97.5±1.18.9±1.39.5±1.5
This compound (X mg/kg, oral)0.4±0.11.1±0.32.1±0.53.5±0.74.8±0.85.9±1.06.2±1.1
This compound (Y%, topical)3.1±0.53.0±0.42.5±0.32.1±0.21.8±0.21.5±0.11.2±0.1*

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Example of Epidermal Thickness and Cytokine Level Data

Treatment GroupEpidermal Thickness (µm)Skin IL-17A (pg/mg protein)Skin IL-23 (pg/mg protein)
Naive (No Treatment)25.3 ± 3.110.2 ± 2.515.8 ± 3.9
Vehicle Control110.5 ± 12.4150.7 ± 20.1180.4 ± 25.6
This compound (X mg/kg, oral)65.2 ± 8.975.4 ± 10.385.1 ± 11.7
This compound (Y%, topical)45.8 ± 6.740.1 ± 7.852.6 ± 8.9

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for evaluating this compound in the imiquimod-induced psoriasis model.

Experimental Workflow General Experimental Workflow for this compound Evaluation cluster_prep Preparation Phase cluster_induction Induction & Treatment Phase (5-7 days) cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Shaving Shaving/Depilation of Back Skin Animal_Acclimatization->Shaving Grouping Randomization into Treatment Groups Shaving->Grouping IMQ_Application Daily Imiquimod Application Grouping->IMQ_Application Talarozole_Admin Daily this compound (Oral or Topical) or Vehicle Administration Grouping->Talarozole_Admin Daily_Monitoring Daily Clinical Scoring & Skin Thickness Measurement IMQ_Application->Daily_Monitoring Talarozole_Admin->Daily_Monitoring Sacrifice Euthanasia & Sample Collection Daily_Monitoring->Sacrifice Histology Histological Analysis (Epidermal Thickness) Sacrifice->Histology Cytokine_Analysis Cytokine Profiling (ELISA, qPCR) Sacrifice->Cytokine_Analysis Data_Analysis Statistical Analysis & Interpretation Histology->Data_Analysis Cytokine_Analysis->Data_Analysis

Figure 2: Experimental workflow for this compound in a mouse psoriasis model.

Conclusion

The administration of this compound in mouse models of skin inflammation, particularly the imiquimod-induced psoriasis model, offers a promising avenue for preclinical evaluation of this compound's therapeutic potential. The protocols outlined above provide a framework for conducting such studies. Careful consideration of the administration route, dosage, and treatment schedule, along with rigorous monitoring and analysis of relevant endpoints, will be crucial for obtaining meaningful and reproducible results. The ability of this compound to modulate the underlying pathophysiology of psoriasis by restoring retinoic acid homeostasis in the skin warrants further investigation.

References

Talarozole in Cartilage Injury: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Talarozole, a retinoic acid metabolism blocking agent (RAMBA), in preclinical studies of cartilage injury and osteoarthritis. The following sections detail the mechanism of action, dosage and treatment schedules from published studies, and detailed protocols for animal models and histological analysis.

Mechanism of Action: Retinoic Acid Signaling

This compound functions by inhibiting the cytochrome P450 enzyme CYP26, which is responsible for the degradation of all-trans retinoic acid (atRA). By blocking this degradation, this compound increases the intracellular concentration of atRA. In the context of cartilage, elevated atRA levels have been shown to suppress inflammatory responses (mechanoflammation) that are triggered by injury and contribute to the progression of osteoarthritis.[1][2][3][4][5][6] This anti-inflammatory effect is mediated, in part, through the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway.[2][6]

Talarozole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Chondrocyte Vitamin A Vitamin A Retinol Retinol Vitamin A->Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde All-trans Retinoic Acid (atRA) All-trans Retinoic Acid (atRA) Retinaldehyde->All-trans Retinoic Acid (atRA) CYP26 CYP26 (Metabolizing Enzyme) All-trans Retinoic Acid (atRA)->CYP26 Degradation RAR/RXR RAR/RXR (Nuclear Receptors) All-trans Retinoic Acid (atRA)->RAR/RXR Binds PPARγ PPARγ All-trans Retinoic Acid (atRA)->PPARγ Activates Inactive Metabolites Inactive Metabolites CYP26->Inactive Metabolites Gene Transcription Gene Transcription RAR/RXR->Gene Transcription PPARγ->Gene Transcription Suppression of \n Inflammatory Genes Suppression of Inflammatory Genes Gene Transcription->Suppression of \n Inflammatory Genes This compound This compound This compound->CYP26 Inhibits

Diagram 1: this compound's Mechanism of Action in Chondrocytes.

This compound Dosage and Treatment Schedule

The following table summarizes the dosage and treatment information for this compound in a mouse model of surgically induced osteoarthritis, a common approach for studying cartilage injury.

ParameterDetailsSource
Animal Model Male C57BL/6 mice (10-12 weeks old)[7]
Injury Model Destabilization of the Medial Meniscus (DMM)[7][8][9][10]
Drug This compound[1][2][3][4][6]
Administration Delivered by minipump[2]
Treatment Duration 6 hours (for acute inflammation studies) or 26 days (for chronic cartilage degradation studies)[1][2][4][6]
Assessment Histological analysis of cartilage degradation and osteophyte formation[1][2][4][6]

Experimental Protocols

Animal Model: Destabilization of the Medial Meniscus (DMM)

This surgical procedure induces joint instability, leading to progressive cartilage degeneration that mimics osteoarthritis.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Analgesia (e.g., buprenorphine)

  • Surgical microscope

  • Micro-surgical instruments (scissors, forceps)

  • Sutures or wound clips

  • Betadine and alcohol for sterilization

Procedure:

  • Anesthetize a 10-12 week old male C57BL/6 mouse.[7]

  • Administer pre-operative analgesia.

  • Shave the fur over the right knee and sterilize the skin with Betadine and alcohol.[8]

  • Make a small incision on the medial side of the patellar tendon.

  • Carefully dissect to expose the joint capsule.

  • Incise the joint capsule to expose the medial meniscotibial ligament (MMTL).

  • Transect the MMTL to destabilize the medial meniscus.[7][8]

  • Close the joint capsule and skin with sutures or wound clips.

  • Monitor the animal during recovery and provide post-operative analgesia.

  • A sham operation, where the MMTL is visualized but not transected, should be performed on a control group of animals.[7]

This compound Administration via Oral Gavage

While minipump administration has been reported, oral gavage is a common alternative for precise dosing.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, methylcellulose)

  • Oral gavage needle (20-22 gauge, ball-tipped)

  • 1 mL syringe

Procedure:

  • Prepare the this compound solution in the chosen vehicle at the desired concentration.

  • Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • Once the needle has passed the pharynx, slowly administer the this compound solution.

  • Withdraw the needle carefully.

  • Monitor the mouse for any signs of distress.

Histological Assessment of Cartilage Repair

a. Sample Preparation:

  • At the study endpoint (e.g., 26 days post-DMM surgery), euthanize the mice.

  • Dissect the entire knee joint and fix in 10% neutral buffered formalin for 24-48 hours.

  • Decalcify the joints in a suitable solution (e.g., 10% EDTA) for 14-21 days.

  • Process the decalcified joints through a series of graded alcohols and xylene, and embed in paraffin.

  • Cut 5 µm thick sagittal sections through the medial compartment of the joint.

b. Safranin O and Fast Green Staining: This staining method is used to visualize cartilage proteoglycans.

Solutions:

  • Weigert's iron hematoxylin (B73222)

  • Fast Green solution (0.05%)

  • Acetic acid (1%)

  • Safranin O solution (0.1%)

Procedure:

  • Deparaffinize and rehydrate the tissue sections to distilled water.[11]

  • Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei black.[11]

  • Wash in running tap water.[11]

  • Stain with Fast Green solution for 5 minutes, which will stain the background tissue green/blue.[11]

  • Rinse briefly with 1% acetic acid.[11]

  • Counterstain with 0.1% Safranin O solution for 5 minutes, which will stain cartilage matrix red/orange.[11] The intensity of the red stain is proportional to the proteoglycan content.

  • Dehydrate the sections through graded alcohols, clear in xylene, and coverslip.[11]

c. Histological Scoring: The International Cartilage Repair Society (ICRS) II scoring system can be used to quantify the extent of cartilage damage.[12][13][14] This system evaluates multiple parameters of the repair tissue.

Key ICRS II Parameters:

  • Surface regularity

  • Structural integrity

  • Cell distribution

  • Matrix staining (Safranin O intensity)

  • Subchondral bone involvement

  • Chondrocyte clustering

Each parameter is scored, and a total score provides a semi-quantitative assessment of cartilage health.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of cartilage injury.

Experimental_Workflow cluster_setup Phase 1: Model Induction and Treatment cluster_assessment Phase 2: Endpoint Analysis A Animal Acclimatization (Male C57BL/6 Mice, 10-12 weeks) B Surgical Induction of Cartilage Injury (Destabilization of Medial Meniscus - DMM) A->B C Randomization into Treatment Groups (this compound vs. Vehicle Control) B->C D This compound Administration (e.g., Oral Gavage or Minipump) C->D E Euthanasia and Tissue Collection (e.g., at 26 days post-DMM) D->E Treatment Period F Histological Processing (Fixation, Decalcification, Embedding) E->F G Safranin O & Fast Green Staining F->G H Histological Scoring (ICRS II Score) G->H I Data Analysis and Interpretation H->I

Diagram 2: Experimental Workflow for this compound Study.

References

Application Notes and Protocols for Cell-Based Assays to Measure Talarozole's Effect on Retinoic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talarozole (B1662504) (formerly R115866) is a potent and selective inhibitor of the cytochrome P450 enzymes CYP26A1 and CYP26B1, which are responsible for the catabolism of all-trans retinoic acid (atRA), the biologically active metabolite of vitamin A.[1][2] By blocking the degradation of atRA, this compound effectively increases intracellular concentrations of this critical signaling molecule.[1][2] All-trans RA plays a pivotal role in regulating gene expression through its interaction with retinoic acid receptors (RARs), influencing cellular differentiation, proliferation, and apoptosis.[2] Consequently, the modulation of atRA levels by this compound presents a promising therapeutic strategy for various conditions, including dermatological disorders like psoriasis and acne, as well as certain types of cancer.[3]

These application notes provide detailed protocols for three key cell-based assays to quantitatively assess the impact of this compound on retinoic acid metabolism and signaling:

  • Quantification of Intracellular All-Trans Retinoic Acid by LC-MS/MS: A highly sensitive and specific method to directly measure the change in atRA concentrations within cells following this compound treatment.

  • Retinoic Acid Response Element (RARE) Luciferase Reporter Assay: A functional assay to determine the downstream consequences of increased atRA levels on gene transcription.

  • Analysis of RA-Responsive Gene Expression by qPCR: A method to measure changes in the expression of endogenous genes known to be regulated by atRA.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of CYP26 enzymes, which hydroxylate atRA as the first step in its catabolism. This leads to an accumulation of endogenous atRA within cells, thereby enhancing RAR-mediated gene transcription.

Talarozole_Mechanism_of_Action This compound's Mechanism of Action cluster_cell Cell Retinol Retinol (Vitamin A) atRA All-trans Retinoic Acid (atRA) Retinol->atRA Metabolism CYP26 CYP26A1/B1 atRA->CYP26 RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Activates Metabolites Inactive Metabolites CYP26->Metabolites Catabolism This compound This compound This compound->CYP26 Inhibits RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates

Caption: this compound inhibits CYP26, increasing atRA levels and enhancing gene expression.

Data Presentation

The following tables summarize the quantitative effects of this compound from in vitro studies.

Table 1: IC50 Values of this compound for Inhibition of atRA Metabolism and Cell Proliferation

Cell LineCancer TypeAssayIC50 (nM)Reference
MCF-7Breast CanceratRA Metabolism Inhibition5[2]
HT29Colorectal CancerProliferation30,000[4]
HCT116Colorectal CancerProliferation22,000[4]
SW480Colorectal CancerProliferation25,000[4]

Table 2: Effect of this compound on Intracellular atRA Levels and Gene Expression

Cell Line/TissueTreatmentFold Increase in atRARA-Responsive Gene(s) UpregulatedReference
Cultured Human Keratinocytes1 µM this compound (with retinol)~6-[2]
Mouse Serum2.5 mg/kg this compound (single dose)up to 5.7-[5]
Mouse Liver2.5 mg/kg this compound (single dose)up to 2.7Cyp26a1, Rarβ[5]
Mouse Testis2.5 mg/kg this compound (single dose)up to 2.5Cyp26a1[5]
Human EpidermisTopical this compound (0.07% & 0.35%)Not MeasuredCRABP2, KRT4, CYP26A1, CYP26B1[6]

Experimental Protocols

Protocol 1: Quantification of Intracellular All-Trans Retinoic Acid by LC-MS/MS

This protocol details the extraction and analysis of atRA from cultured cells treated with this compound.

LCMS_Workflow LC-MS/MS Workflow for atRA Quantification start Cell Seeding & Culture treatment Treat with this compound and/or Vehicle start->treatment harvest Cell Harvesting & Lysis treatment->harvest extraction Liquid-Liquid Extraction of Retinoids harvest->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Analysis & atRA Quantification analysis->quantification

Caption: Workflow for quantifying intracellular atRA using LC-MS/MS.

Materials:

  • Cell line of interest (e.g., MCF-7, HaCaT)

  • Complete cell culture medium

  • This compound

  • DMSO (for this compound stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Internal standard (e.g., 4,4-dimethyl-RA)

  • Acetonitrile (B52724), HPLC grade

  • Hexane (B92381), HPLC grade

  • Methanol, HPLC grade

  • Formic acid

  • 0.025 M KOH in ethanol

  • Deactivated glass tubes

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentrations of this compound (e.g., 1 nM - 1 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours). Protect plates from light.

  • Sample Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by trypsinization, followed by centrifugation to pellet the cells.

    • Resuspend the cell pellet in a small volume of PBS.

    • Add the internal standard to each sample.

    • Lyse the cells by adding 1-3 mL of 0.025 M KOH in ethanol.

  • Liquid-Liquid Extraction:

    • Add 10 mL of hexane to the cell lysate.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully remove the upper hexane layer (containing neutral retinoids).

    • Acidify the remaining aqueous phase with 1 M HCl to a pH of 3-4.

    • Extract the acidified aqueous phase twice with 5 mL of hexane.

    • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a small volume of the mobile phase (e.g., 100 µL of methanol).

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject the sample onto the LC-MS/MS system.

    • Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate atRA and its isomers.

    • Use selected reaction monitoring (SRM) in positive ion mode to detect and quantify atRA and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of atRA.

    • Calculate the concentration of atRA in the samples by comparing the peak area ratio of atRA to the internal standard against the standard curve.

    • Normalize the atRA concentration to the total protein content or cell number of each sample.

Protocol 2: Retinoic Acid Response Element (RARE) Luciferase Reporter Assay

This assay measures the transcriptional activity of RARs in response to changes in intracellular atRA levels.

Luciferase_Assay_Workflow RARE Luciferase Reporter Assay Workflow start Cell Seeding transfection Transfection with RARE-Luciferase & Renilla Control Plasmids start->transfection treatment Treat with this compound and/or Vehicle transfection->treatment lysis Cell Lysis treatment->lysis measurement Measure Firefly & Renilla Luciferase Activity lysis->measurement analysis Data Analysis: Normalize Firefly to Renilla measurement->analysis

Caption: Workflow for the RARE luciferase reporter assay.

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium

  • RARE-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound

  • DMSO

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the RARE-luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.

    • Incubate for 24 hours.

  • Cell Treatment:

    • Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle.

    • Incubate for another 24 hours.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated control.

Protocol 3: Analysis of RA-Responsive Gene Expression by qPCR

This protocol is for measuring the mRNA levels of genes known to be regulated by atRA.

qPCR_Workflow qPCR Workflow for RA-Responsive Gene Expression start Cell Seeding & Treatment with this compound rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis

Caption: Workflow for analyzing RA-responsive gene expression by qPCR.

Materials:

  • Cell line of interest (e.g., HaCaT keratinocytes)

  • Complete cell culture medium

  • This compound

  • DMSO

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., CRABP2, KRT4, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with this compound or vehicle as described in Protocol 1.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using the qPCR master mix, cDNA, and primers for the target and housekeeping genes.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target genes to the expression of the housekeeping gene.

    • Determine the fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.

Expected Outcomes and Troubleshooting

  • LC-MS/MS: A dose-dependent increase in intracellular atRA levels is expected in this compound-treated cells compared to controls. Ensure all steps are performed under yellow light to prevent photodegradation of retinoids.

  • RARE Luciferase Reporter Assay: this compound treatment should lead to a dose-dependent increase in luciferase activity, indicating enhanced RAR signaling. Low signal can be due to poor transfection efficiency; optimize transfection conditions.

  • qPCR: The expression of known RA-responsive genes, such as CRABP2 and KRT4, is expected to be upregulated in response to this compound.[6] The expression of CYP26A1 may also increase as part of a negative feedback loop.[6] Ensure primer efficiency is optimal for accurate quantification.

By employing these detailed protocols, researchers can effectively characterize the cellular effects of this compound and other CYP26 inhibitors on retinoic acid metabolism and signaling pathways, providing valuable insights for drug development and basic research.

References

Talarozole: A Potent Tool for Investigating Retinoid Biology in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Talarozole (formerly R115866) is a powerful pharmacological tool for researchers in dermatology and related fields studying the intricate role of retinoid signaling in skin biology. As a potent and selective Retinoic Acid Metabolism Blocking Agent (RAMBA), this compound offers a unique approach to understanding the effects of endogenous all-trans retinoic acid (atRA) by preventing its degradation.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in dermatological research, focusing on its mechanism of action, effects on gene expression, and methods for assessing its impact on skin cells.

This compound functions by specifically inhibiting the cytochrome P450 enzymes CYP26A1 and CYP26B1, which are responsible for the catabolism of atRA.[2][3] By blocking these enzymes, this compound effectively increases the intracellular concentration and prolongs the half-life of endogenous atRA.[2] This elevation of atRA levels mimics the effects of treatment with exogenous retinoids, leading to the modulation of retinoid-responsive genes that control cellular processes such as proliferation, differentiation, and inflammation.[1][2][3] This makes this compound an invaluable tool for studying the physiological and pathological roles of retinoic acid in the skin.

Mechanism of Action: The Retinoid Signaling Pathway

The biological effects of retinoids are primarily mediated through the binding of atRA to nuclear retinoic acid receptors (RARs), which then form heterodimers with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. The bioavailability of atRA is tightly controlled by a balance between its synthesis from retinol (B82714) (Vitamin A) and its degradation by CYP26 enzymes. This compound perturbs this balance by inhibiting CYP26, leading to an accumulation of atRA and enhanced activation of RAR-mediated gene transcription.

Retinoid_Signaling_Pathway cluster_cell Keratinocyte Retinol Retinol atRA all-trans Retinoic Acid (atRA) Retinol->atRA Synthesis CYP26 CYP26A1/B1 atRA->CYP26 RAR_RXR RAR/RXR Complex atRA->RAR_RXR Binding & Activation Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites Catabolism This compound This compound This compound->CYP26 Inhibition RARE RARE RAR_RXR->RARE Binding Target_Genes Target Gene Expression (e.g., CRABP2, KRT4) RARE->Target_Genes Transcription Regulation

Caption: this compound's mechanism of action in the retinoid signaling pathway.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on retinoic acid levels and gene expression in various experimental models.

Table 1: Effect of this compound on Endogenous all-trans Retinoic Acid (atRA) Levels

Tissue/SystemThis compound Dose/ConcentrationFold Increase in atRA LevelsReference
Mouse Serum2.5 mg/kg (single oral dose)Up to 5.7-fold[4]
Mouse Liver2.5 mg/kg (single oral dose)Up to 2.7-fold[4]
Mouse Testis2.5 mg/kg (single oral dose)Up to 2.5-fold[4]
Rat Plasma, Skin, Fat, Kidney, Testis2.5 mg/kg (oral administration)Marked and transient increases
Human Epidermal Keratinocytes (in vitro)Not specifiedPotently increases endogenous RA[4]

Table 2: Modulation of Gene Expression by this compound in Human Epidermis

GeneTreatmentChange in mRNA ExpressionReference
CRABP2Topical this compound (0.07% and 0.35%) for 9 daysDose-dependent increase[1]
KRT4Topical this compound (0.07% and 0.35%) for 9 daysDose-dependent increase[1]
CYP26A1Topical this compound (0.07% and 0.35%) for 9 daysDose-dependent increase[1]
CYP26B1Topical this compound (0.07% and 0.35%) for 9 daysDose-dependent increase[1]
KRT2Topical this compound (0.07% and 0.35%) for 9 daysDecrease[1]
IL-1αTopical this compound (0.07% and 0.35%) for 9 daysDecrease[1]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound in dermatological research.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Studies start Start: Prepare Keratinocyte Culture (Primary or Cell Line) treatment This compound Treatment (e.g., 18 hours) start->treatment harvest Harvest Cells/Tissues treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction ra_measurement RA Level Measurement harvest->ra_measurement analysis Downstream Analysis qpcr qPCR for Gene Expression rna_extraction->qpcr immunofluorescence Immunofluorescence for Protein Localization protein_extraction->immunofluorescence hplc HPLC-MS/MS ra_measurement->hplc data_analysis Data Analysis and Interpretation qpcr->data_analysis immunofluorescence->data_analysis hplc->data_analysis

Caption: A typical experimental workflow for studying this compound's effects.
Protocol 1: In Vitro Treatment of Human Keratinocytes with this compound

This protocol describes the treatment of cultured human keratinocytes (e.g., primary keratinocytes or HaCaT cell line) with this compound to assess its effects on gene and protein expression.

Materials:

  • Human keratinocytes

  • Keratinocyte growth medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well cell culture plates

  • Reagents for RNA and protein extraction

Procedure:

  • Cell Seeding: Seed human keratinocytes in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture the cells in keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store the stock solution at -20°C, protected from light.

  • Treatment:

    • When the cells reach the desired confluency, remove the growth medium.

    • Prepare fresh growth medium containing the desired final concentration of this compound. A concentration range of 10 nM to 1 µM can be a starting point for dose-response experiments.

    • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Add the this compound-containing medium or vehicle control medium to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration. An 18-hour incubation period has been shown to be effective for observing changes in gene expression.

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for downstream applications such as RNA or protein extraction.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the mRNA expression of target genes in this compound-treated keratinocytes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., CRABP2, KRT4, CYP26A1, KRT2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the this compound- and vehicle-treated keratinocytes using a commercially available RNA extraction kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit. Use a consistent amount of RNA for all samples.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the gene of interest, nuclease-free water, and the synthesized cDNA.

    • Set up reactions for each target gene and the housekeeping gene for all samples (including no-template controls).

  • qPCR Program: Run the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control, normalized to the housekeeping gene.

Protocol 3: Immunofluorescence Staining for Protein Expression and Localization

This protocol is for the visualization of protein expression and its subcellular localization in this compound-treated keratinocytes.

Materials:

  • Keratinocytes cultured on sterile glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against the protein of interest (e.g., anti-KRT4)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Culture and treat keratinocytes with this compound and vehicle control on coverslips as described in Protocol 1.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using antifade mounting medium, and visualize using a fluorescence microscope.

Conclusion

This compound is a highly specific and potent tool for manipulating endogenous retinoic acid levels, providing researchers with a valuable method to explore the complex roles of retinoid signaling in skin health and disease. The protocols and data presented here offer a comprehensive guide for integrating this compound into dermatological research, facilitating a deeper understanding of retinoid biology and potentially aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Talarozole in 3D Skin Equivalent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Talarozole (B1662504), a potent and selective retinoic acid metabolism blocking agent (RAMBA), in 3D skin equivalent models. This document outlines the mechanism of action, experimental protocols, and expected outcomes, offering a valuable resource for investigating the effects of modulating endogenous retinoic acid levels in a physiologically relevant in vitro system.

Introduction

This compound (formerly R115866) is an azole derivative that inhibits the cytochrome P450 enzymes CYP26A1 and CYP26B1.[1] These enzymes are responsible for the catabolism of all-trans retinoic acid (atRA), a critical signaling molecule involved in the regulation of epidermal proliferation and differentiation.[2] By blocking the breakdown of atRA, this compound effectively increases its endogenous concentration within the skin, thereby mimicking the effects of topical retinoid application.[1] Due to its targeted mechanism, this compound presents a promising therapeutic strategy for various keratinization disorders with potentially lower irritancy compared to direct retinoid administration.[1]

Three-dimensional (3D) skin equivalent models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a more physiologically relevant system for studying cutaneous biology compared to traditional 2D cell cultures.[2] These models recapitulate the stratified structure of the epidermis and allow for the investigation of complex cellular interactions and responses to topical treatments in a controlled environment.

Mechanism of Action: this compound in the Retinoic Acid Signaling Pathway

This compound's primary mechanism of action is the potent and selective inhibition of CYP26 enzymes, which are responsible for the hydroxylation and subsequent inactivation of all-trans retinoic acid (atRA). This inhibition leads to an accumulation of endogenous atRA within keratinocytes. The elevated atRA then binds to and activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the nucleus. This ligand-receptor complex binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in epidermal differentiation and proliferation.

Talarozole_Mechanism_of_Action Retinol Retinol atRA All-trans Retinoic Acid (atRA) Retinol->atRA Biosynthesis CYP26 CYP26A1/B1 atRA->CYP26 Metabolized by RAR_RXR RAR/RXR atRA->RAR_RXR Activates This compound This compound This compound->CYP26 Inhibits Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites Produces RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Expression Modulated Gene Expression (e.g., CRABP2, KRT4) RARE->Gene_Expression Regulates Biological_Effects Biological Effects (Altered Differentiation, Proliferation) Gene_Expression->Biological_Effects Experimental_Workflow Start Start: Cell Culture Dermal_Prep Prepare Dermal Equivalent (Fibroblasts in Collagen) Start->Dermal_Prep Epidermal_Seeding Seed Keratinocytes Dermal_Prep->Epidermal_Seeding Submerged_Culture Submerged Co-Culture Epidermal_Seeding->Submerged_Culture ALI_Culture Air-Liquid Interface (ALI) Culture (Epidermal Stratification) Submerged_Culture->ALI_Culture Talarozole_Treatment Topical this compound Treatment ALI_Culture->Talarozole_Treatment Analysis Endpoint Analysis (qPCR, Histology, etc.) Talarozole_Treatment->Analysis Logical_Relationship Hypothesis Hypothesis: This compound increases endogenous atRA in 3D skin models, modulating gene expression. Model 3D Skin Equivalent Model Hypothesis->Model Treatment_Groups Treatment Groups: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) Model->Treatment_Groups Application Topical Application Treatment_Groups->Application Endpoints Primary Endpoints: - CRABP2 mRNA levels - KRT4 mRNA levels Application->Endpoints Secondary_Endpoints Secondary Endpoints: - KRT2, CYP26A1/B1 mRNA - Epidermal Morphology - KRT4 Protein Expression Application->Secondary_Endpoints Data_Analysis Data Analysis: - qPCR Fold Change - Histological Scoring - Imaging Analysis Endpoints->Data_Analysis Secondary_Endpoints->Data_Analysis Conclusion Conclusion: Confirmation of this compound's retinoid-like effects in vitro. Data_Analysis->Conclusion

References

Talarozole: A Novel Investigational Tool for Mechanoinflammation in Chondrocytes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Talarozole is a potent and specific retinoic acid metabolism-blocking agent (RAMBA) that has emerged as a valuable tool for investigating the molecular mechanisms of mechanoinflammation in chondrocytes, the primary cells in cartilage.[1][2] Mechanoinflammation, a process driven by mechanical injury that activates inflammatory pathways, is considered a key driver of cartilage degradation in osteoarthritis (OA).[3][4] this compound functions by inhibiting the cytochrome P450 enzyme CYP26B1, which is responsible for the degradation of all-trans retinoic acid (atRA).[5] This inhibition leads to an increase in endogenous atRA levels within chondrocytes, which in turn suppresses the expression of mechanoinflammatory genes.[2][4] This effect is mediated through a peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent signaling pathway.[2][6]

These application notes provide a summary of the mechanism of action of this compound in chondrocytes and detailed protocols for its use in in vivo and ex vivo models of cartilage injury and mechanoinflammation.

Mechanism of Action

Mechanical injury to chondrocytes leads to a downregulation of atRA-responsive genes and a concomitant upregulation of pro-inflammatory and catabolic genes, a process termed mechanoinflammation. This compound treatment counteracts this by inhibiting the CYP26B1 enzyme, thereby increasing intracellular concentrations of atRA. Elevated atRA levels then activate the nuclear receptor PPARγ, which transcriptionally suppresses the expression of key mechanoinflammatory genes, including various cytokines and matrix-degrading enzymes. This ultimately helps to preserve cartilage integrity and reduce inflammation following mechanical stress.[2][4][6]

Talarozole_Mechanism cluster_0 Chondrocyte Mechanical Injury Mechanical Injury Mechanoinflammation Mechanoinflammation Mechanical Injury->Mechanoinflammation induces Pro-inflammatory Genes Pro-inflammatory Genes Mechanoinflammation->Pro-inflammatory Genes upregulates Cartilage Degradation Cartilage Degradation Pro-inflammatory Genes->Cartilage Degradation leads to atRA atRA PPARg PPARg atRA->PPARg activates CYP26B1 CYP26B1 CYP26B1->atRA degrades This compound This compound This compound->CYP26B1 inhibits PPARg->Pro-inflammatory Genes suppresses

Caption: this compound's mechanism of action in chondrocytes.

Data Presentation

The following tables summarize the key findings from studies investigating the effects of this compound on mechanoinflammation in chondrocytes.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Osteoarthritis

ParameterTreatment GroupOutcomeReference
Inflammation This compoundSignificantly reduced inflammation in knee joints 6 hours after DMM surgery.[1][2]
Cartilage Degradation This compoundSignificantly reduced cartilage degeneration 26 days after DMM surgery.[1][2]
Osteophyte Formation This compoundSignificantly reduced osteophyte formation 26 days after DMM surgery.[1][2]

Table 2: Ex Vivo Efficacy of this compound in a Porcine Cartilage Injury Model

ParameterTreatment GroupOutcomeReference
Mechanoinflammatory Gene Expression This compoundSuppressed the up-regulation of injury-driven inflammatory genes.[4]
atRA-dependent Gene Expression This compoundReversed the injury-associated drop in atRA-dependent genes.[4]

Experimental Protocols

In Vivo Model: Destabilization of the Medial Meniscus (DMM) in Mice

This protocol describes the surgical induction of osteoarthritis in mice to study the effects of this compound on cartilage degradation and inflammation.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine)

  • Surgical instruments (micro-scissors, forceps)

  • Sutures

Protocol:

  • Anesthetize the mouse using isoflurane.

  • Administer pre-operative analgesia.

  • Shave and sterilize the surgical area on the right knee.

  • Make a small incision on the medial side of the patellar tendon.

  • Transect the medial meniscotibial ligament to destabilize the medial meniscus.

  • Close the incision with sutures.

  • Administer post-operative analgesia.

  • House the mice individually and monitor for recovery.

  • Administer this compound or vehicle control systemically (e.g., via oral gavage or osmotic minipump) according to the desired dosing regimen.

  • At the desired time points (e.g., 6 hours for inflammation studies, 26 days for cartilage degradation studies), euthanize the mice and dissect the knee joints.

  • Process the joints for histological analysis (e.g., Safranin O and Fast Green staining) to assess cartilage degradation and osteophyte formation.

DMM_Workflow Anesthesia Anesthesia DMM Surgery DMM Surgery Anesthesia->DMM Surgery Post-operative Care Post-operative Care DMM Surgery->Post-operative Care This compound Administration This compound Administration Post-operative Care->this compound Administration Tissue Harvest Tissue Harvest This compound Administration->Tissue Harvest Histological Analysis Histological Analysis Tissue Harvest->Histological Analysis ExVivo_Workflow Cartilage Explant Harvest Cartilage Explant Harvest Mechanical Injury Mechanical Injury Cartilage Explant Harvest->Mechanical Injury This compound Treatment This compound Treatment Mechanical Injury->this compound Treatment RNA Extraction RNA Extraction This compound Treatment->RNA Extraction qRT-PCR Analysis qRT-PCR Analysis RNA Extraction->qRT-PCR Analysis PPARg_Investigation cluster_1 Experimental Groups Injury + Vehicle Injury + Vehicle Injury + this compound Injury + this compound Suppressed Mechanoinflammation Suppressed Mechanoinflammation Injury + this compound->Suppressed Mechanoinflammation results in Injury + this compound + GW9662 Injury + this compound + GW9662 Mechanoinflammation (No Suppression) Mechanoinflammation (No Suppression) Injury + this compound + GW9662->Mechanoinflammation (No Suppression) results in

References

Talarozole in Combination with Other Therapeutics: Preclinical Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Talarozole, a potent and selective inhibitor of the cytochrome P450 enzyme CYP26, in combination with other therapeutic agents. This compound functions as a retinoic acid metabolism-blocking agent (RAMBA), increasing endogenous levels of all-trans retinoic acid (ATRA) and potentiating its biological effects. The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for utilizing this compound in combination therapies.

Mechanism of Action

This compound, also known as R115866, specifically inhibits CYP26 enzymes (primarily CYP26A1 and CYP26B1), which are responsible for the catabolism of ATRA.[1][2] By blocking this metabolic pathway, this compound elevates the intracellular concentration and extends the half-life of endogenous ATRA.[1] This enhanced ATRA level leads to the activation of retinoic acid receptors (RARs), which then form heterodimers with retinoid X receptors (RXRs).[1] The RAR/RXR heterodimers bind to retinoic acid response elements (RAREs) on DNA, modulating the transcription of target genes involved in cellular differentiation, proliferation, and inflammation.[1] This mechanism underlies this compound's potential as a standalone therapy and its synergistic effects when combined with other therapeutics, particularly retinoids.

Preclinical Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating this compound in combination with other agents.

Table 1: this compound in Combination with All-Trans Retinoic Acid (ATRA) in Neuroblastoma Cell Lines
Cell LineTreatmentObservationQuantitative ResultCitation
Kelly5 µM RAReduced cell numberSignificant reduction[3]
Kelly5 µM RA + this compoundMarkedly decreased cell viabilityMarkedly decreased[3]
SH-SY5Y5 µM RALess responsive-[3]
BothRAUpregulation of CYP26A1 and CYP26B1-[3]
BothRA + Ketoconazole (inhibits CYP26 and CYP3A)Impaired cell survival and reduced HGF release-[3]
BothRA or Ketoconazole + Tepotinib (c-Met inhibitor)Substantially decreased cell viabilitySubstantially decreased[3]
Table 2: this compound Monotherapy in Preclinical Models of Osteoarthritis

While not a combination therapy, these studies provide a basis for this compound's effects on inflammation and tissue degradation, which are relevant for future combination studies.

ModelTreatmentTime PointObservationQuantitative ResultCitation
Surgical-induced OA in mice (DMM)This compound6 hoursReduced inflammation in knee jointsSignificant decrease[2][4]
Surgical-induced OA in mice (DMM)This compound26 daysReduced osteophyte development and cartilage degenerationSignificant reduction[4]
Mouse knee joint destabilizationThis compound (delivered by minipump)6 hoursSuppressed mechano-inflammatory genes in articular cartilage-[5]
Mouse knee joint destabilizationThis compound (delivered by minipump)4 weeksReduced cartilage degradation and osteophyte formation-[5]

Signaling Pathway and Experimental Workflow Diagrams

Talarozole_Mechanism_of_Action cluster_effects Biological Effects Differentiation Cell Differentiation Proliferation Reduced Proliferation Inflammation Anti-inflammatory Effects Target_Genes Target_Genes Target_Genes->Differentiation Target_Genes->Proliferation Target_Genes->Inflammation

Experimental_Workflow_In_Vivo_OA_Model cluster_setup Animal Model Setup cluster_treatment Treatment Administration cluster_analysis Endpoint Analysis Animal_Model Surgical Induction of Osteoarthritis (e.g., Destabilization of the Medial Meniscus - DMM) in Mice Grouping Randomization into Treatment Groups (Vehicle Control vs. This compound) Animal_Model->Grouping Treatment This compound Administration (e.g., via osmotic minipump for continuous delivery) Grouping->Treatment Short_Term Short-term Analysis (e.g., 6 hours) - Gene expression analysis of articular cartilage (e.g., for mechano-inflammatory genes) Treatment->Short_Term Long_Term Long-term Analysis (e.g., 26 days) - Histological assessment of cartilage degradation and osteophyte formation Treatment->Long_Term

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound and ATRA Combination in Neuroblastoma Cell Lines

This protocol is based on the methodology suggested by studies on neuroblastoma cells.[3]

1. Cell Culture and Maintenance:

  • Culture human neuroblastoma cell lines (e.g., Kelly, SH-SY5Y) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Treatment Preparation:

  • Prepare stock solutions of this compound and all-trans retinoic acid (ATRA) in a suitable solvent (e.g., DMSO).
  • Prepare working solutions by diluting the stock solutions in cell culture media to the desired final concentrations (e.g., 5 µM RA).

3. Cell Viability Assay:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  • Treat cells with vehicle control, this compound alone, ATRA alone, or a combination of this compound and ATRA for a specified duration (e.g., 3 days).
  • Assess cell viability using a standard method such as the MTT or WST-1 assay, following the manufacturer's instructions.
  • Measure absorbance using a microplate reader.

4. Gene Expression Analysis:

  • Seed cells in 6-well plates and treat as described above.
  • After the treatment period, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
  • Perform reverse transcription to synthesize cDNA.
  • Analyze the expression of target genes (e.g., CYP26A1, CYP26B1) using quantitative real-time PCR (qPCR) with specific primers. Normalize expression to a housekeeping gene (e.g., GAPDH).

5. Protein Analysis (Optional):

  • For analysis of protein levels (e.g., HGF release), collect the cell culture supernatant after treatment.
  • Quantify protein concentration using an enzyme-linked immunosorbent assay (ELISA) kit specific for the protein of interest, following the manufacturer's protocol.

Protocol 2: In Vivo Evaluation of this compound in a Murine Model of Surgically-Induced Osteoarthritis

This protocol is adapted from preclinical studies on osteoarthritis.[4][5]

1. Animal Model:

  • Use skeletally mature mice (e.g., C57BL/6).
  • Induce osteoarthritis in one knee joint via a surgical procedure such as the destabilization of the medial meniscus (DMM). The contralateral knee can serve as a non-operated control.
  • Administer appropriate analgesia post-surgery.

2. This compound Administration:

  • For continuous delivery, implant a subcutaneous osmotic minipump loaded with this compound or a vehicle control. The concentration and release rate should be determined based on preliminary studies.

3. Endpoint Analysis:

4. Statistical Analysis:

  • Analyze data using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences between treatment groups. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The preclinical data strongly suggest that this compound, by inhibiting the metabolic degradation of ATRA, can potentiate retinoid-based therapies and exert anti-inflammatory and tissue-protective effects. The provided protocols offer a framework for further investigation into the synergistic potential of this compound in combination with other therapeutics in various disease models. Future preclinical studies should aim to explore a wider range of combination therapies, including with chemotherapeutic agents and targeted therapies, to fully elucidate the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Overcoming Talarozole solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Talarozole in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound is a potent and selective inhibitor of the cytochrome P450 enzymes CYP26A1 and CYP26B1.[1] These enzymes are responsible for the metabolism of all-trans retinoic acid (atRA), a crucial signaling molecule involved in cellular growth and differentiation.[2] By inhibiting these enzymes, this compound increases the endogenous levels of atRA.[2] this compound is inherently hydrophobic and is practically insoluble in water and neutral aqueous buffers.[3][4] This low solubility can lead to precipitation when preparing working solutions for cell culture and other in vitro assays, which can compromise the accuracy and reproducibility of experimental results.

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4] It is crucial to first prepare a concentrated stock solution in one of these organic solvents before diluting it into your aqueous experimental buffer.

Q3: What is the recommended method for preparing a this compound stock solution?

A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, newly opened DMSO.[5] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Q4: Can I dissolve this compound directly in my experimental buffer (e.g., PBS)?

A4: No, direct dissolution of this compound in aqueous buffers like Phosphate Buffered Saline (PBS) is not recommended due to its poor aqueous solubility.[3][4] This will likely result in an incomplete dissolution and an inaccurate final concentration.

Q5: My this compound solution precipitates after I dilute my DMSO stock into my aqueous buffer. What is happening?

A5: This phenomenon is known as solvent-shifting precipitation. This compound is highly soluble in the organic DMSO stock but becomes supersaturated and precipitates when the solvent environment abruptly changes to aqueous upon dilution. The key is to perform the dilution in a way that allows for rapid and thorough mixing to avoid localized high concentrations.

Troubleshooting Guide for this compound Precipitation

This guide will help you address common issues with this compound precipitation in your experimental buffers.

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate cloudiness or precipitate when adding your this compound DMSO stock to your aqueous buffer, consider the following:

  • Method of Addition: Are you adding the aqueous buffer to the DMSO stock? This can cause rapid precipitation. Solution: Always add the DMSO stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer. This ensures a more gradual and controlled dispersion.

  • Final Concentration Too High: The desired final concentration of this compound may exceed its kinetic solubility in your specific buffer. Solution: Try lowering the final concentration of this compound. It is also advisable to perform a kinetic solubility test to determine the maximum achievable concentration in your experimental conditions.

  • Final DMSO Concentration Too Low: While it's important to keep the final DMSO concentration low to avoid cellular toxicity, a certain amount is necessary to act as a co-solvent. Solution: Ensure your final DMSO concentration is between 0.1% and 0.5%. Always include a vehicle control with the same final DMSO concentration in your experiments.

Issue 2: Solution is Initially Clear but Precipitates Over Time

If your this compound solution appears clear at first but develops a precipitate after some time, this indicates that the solution is thermodynamically unstable.

  • Storage of Working Solution: Aqueous working solutions of this compound are not stable for long-term storage. Solution: Prepare your final working solution fresh immediately before each experiment.

  • Temperature Effects: Changes in temperature can affect solubility. Solution: Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Maintain this temperature throughout your experiment.

Quantitative Data Summary

Direct quantitative solubility data for this compound in common biological buffers is limited in publicly available literature. The provided table summarizes the known solubility in common organic solvents and the qualitative solubility in aqueous solutions.

Solvent/BufferSolubilityRecommendations
DMSO ≥33-72 mg/mLRecommended for primary stock solutions. Use fresh, anhydrous DMSO.[1][7]
Ethanol ≥9.34 mg/mLCan be used as an alternative to DMSO for stock solutions.[4]
Water InsolubleDo not attempt to dissolve this compound directly in water.[3][4]
PBS (pH 7.4) Poor/InsolublePrepare a working solution by diluting a DMSO stock. The final concentration should be empirically determined.
TRIS Buffer Poor/InsolubleSimilar to PBS, prepare a working solution from a DMSO stock.
HEPES Buffer Poor/InsolubleSimilar to PBS, prepare a working solution from a DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a chemical fume hood, accurately weigh the desired amount of this compound powder into a sterile amber vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound: 377.51 g/mol ).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. Stored properly, the stock solution in DMSO should be stable for at least 6 months at -80°C.[5]

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile experimental buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature

  • Sterile polypropylene (B1209903) tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound and the final percentage of DMSO required for your experiment (typically ≤ 0.5%).

  • Pipette the required volume of the pre-warmed aqueous buffer into a sterile polypropylene tube.

  • While vigorously vortexing the buffer, add the required volume of the 10 mM this compound stock solution dropwise into the buffer.

  • Continue to vortex for an additional 15-30 seconds to ensure the solution is well-mixed.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for immediate use.

  • If the solution appears cloudy, the concentration may be too high. Consider preparing a more dilute working solution.

Visualizations

This compound Signaling Pathway

Talarozole_Signaling_Pathway This compound Signaling Pathway This compound This compound CYP26 CYP26 Enzymes (CYP26A1, CYP26B1) This compound->CYP26 inhibits atRA all-trans Retinoic Acid (atRA) CYP26->atRA metabolizes RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR activates RARE Retinoic Acid Response Elements (RAREs) on DNA RAR_RXR->RARE binds to GeneTranscription Target Gene Transcription RARE->GeneTranscription regulates CellularResponse Cellular Response (Growth, Differentiation) GeneTranscription->CellularResponse

Caption: this compound inhibits CYP26 enzymes, increasing atRA levels and activating gene transcription.

Troubleshooting Workflow for this compound Solubility Issues

Troubleshooting_Workflow Troubleshooting this compound Solubility Start Start: Prepare Working Solution Precipitate_Check Precipitate Observed? Start->Precipitate_Check Immediate_Precipitate Immediate Precipitation? Precipitate_Check->Immediate_Precipitate Yes Success Clear Solution: Proceed with Experiment Precipitate_Check->Success No Delayed_Precipitate Delayed Precipitation Immediate_Precipitate->Delayed_Precipitate No Check_Method Review Dilution Method: Add stock to buffer? Vortexing? Immediate_Precipitate->Check_Method Yes Use_Fresh Prepare Solution Fresh Before Use Delayed_Precipitate->Use_Fresh Check_Concentration Lower Final This compound Concentration Check_Method->Check_Concentration Check_DMSO Adjust Final DMSO% (0.1-0.5%) Check_Concentration->Check_DMSO Check_DMSO->Precipitate_Check Failure Issue Persists: Consider Solubility Enhancers Check_DMSO->Failure Check_Temp Use Pre-warmed Buffer (37°C) Use_Fresh->Check_Temp Check_Temp->Precipitate_Check Check_Temp->Failure

Caption: A logical workflow to diagnose and resolve this compound precipitation issues.

References

Potential off-target effects of Talarozole in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Talarozole in research models. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective retinoic acid metabolism-blocking agent (RAMBA).[1][2][3] Its primary mechanism of action is the inhibition of the cytochrome P450 enzymes CYP26A1 and CYP26B1, which are responsible for the catabolism of all-trans retinoic acid (atRA).[1] By blocking these enzymes, this compound increases the endogenous levels of atRA in tissues.[1][3][4]

Q2: What are the known on-target effects of this compound?

A2: By increasing intracellular concentrations of atRA, this compound potentiates the activation of retinoic acid receptors (RARs). This leads to the modulation of gene expression involved in cell proliferation, differentiation, and inflammation.[4] This on-target effect has been investigated for the treatment of psoriasis and, more recently, osteoarthritis.[1][5]

Q3: What is the key known off-target effect of this compound?

A3: A significant off-target effect of this compound is the modulation of the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway.[1] The suppression of mechanoinflammation in cartilage by this compound has been shown to be mediated through a PPARγ-dependent mechanism.[6]

Q4: How selective is this compound for its primary targets?

A4: this compound is highly selective for CYP26A1 and CYP26B1 over other cytochrome P450 enzymes, such as those involved in steroid biosynthesis. This selectivity helps to minimize certain off-target effects. For detailed quantitative data on its selectivity, please refer to the data table below.

Q5: What are the recommended solvents and storage conditions for this compound?

A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) for in vitro studies. For in vivo studies, the vehicle should be carefully selected based on the administration route. This compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided. Due to the light sensitivity of retinoids, it is advisable to protect this compound solutions from light.

Quantitative Data Summary

The following table summarizes the inhibitory potency and selectivity of this compound against various cytochrome P450 enzymes.

Target EnzymeIC50 / Ki (nM)Selectivity vs. Other CYPsReference
Human CYP26A1 IC50: 5.4 nM>300-fold vs. CYP17A1 & CYP19A1[2]
Human CYP26B1 IC50: 0.46 nMHighly potent
Human CYP26C1 IC50: ~3800 nMLower potency
CYP17A1 ->300-fold less sensitive than CYP26A1[2]
CYP19A1 (Aromatase) ->300-fold less sensitive than CYP26A1[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its use.

Talarozole_On_Target_Pathway On-Target Signaling Pathway of this compound This compound This compound CYP26A1_B1 CYP26A1/B1 This compound->CYP26A1_B1 Inhibition atRA_degradation atRA Degradation CYP26A1_B1->atRA_degradation atRA All-trans Retinoic Acid (atRA) atRA->CYP26A1_B1 Metabolism RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Activation RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Expression Target Gene Expression (Cell Differentiation, Proliferation) RARE->Gene_Expression Modulation

Caption: On-target signaling pathway of this compound.

Talarozole_Off_Target_Pathway Potential Off-Target Signaling of this compound via PPARγ This compound This compound atRA_increase Increased Endogenous atRA This compound->atRA_increase PPARg PPARγ atRA_increase->PPARg Modulation Anti_inflammatory Anti-inflammatory Gene Expression PPARg->Anti_inflammatory Activation Mechanoinflammation Mechanoinflammation Anti_inflammatory->Mechanoinflammation Suppression

Caption: Potential off-target signaling of this compound via PPARγ.

Talarozole_Experimental_Workflow General Experimental Workflow for this compound Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Tala Prepare this compound Stock (e.g., in DMSO) Treatment Treat Model System (In Vitro or In Vivo) Prep_Tala->Treatment Prep_Vehicle Prepare Vehicle Control Prep_Vehicle->Treatment Incubation Incubation/Treatment Period Treatment->Incubation Endpoint_Assay Endpoint Assays (e.g., qPCR, Western, Phenotypic) Incubation->Endpoint_Assay Data_Analysis Data Analysis and Interpretation Endpoint_Assay->Data_Analysis

Caption: General experimental workflow for this compound studies.

Experimental Protocols

In Vitro Study: this compound Treatment of Cell Cultures
  • Cell Culture:

    • Culture cells of interest (e.g., human keratinocytes, SH-SY5Y neuroblastoma cells) in their recommended growth medium and conditions until they reach the desired confluency (typically 70-80%).

  • This compound Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Aliquot the stock solution into light-protected tubes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10 nM - 1 µM). It is crucial to ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration group.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Endpoint Analysis:

    • Following incubation, harvest the cells for downstream analysis, such as RNA extraction for qPCR, protein extraction for Western blotting, or phenotypic assays (e.g., proliferation, differentiation markers).

In Vivo Study: this compound Administration in a Mouse Model of Osteoarthritis
  • Animal Model:

    • Utilize a surgically-induced model of osteoarthritis in mice, such as the destabilization of the medial meniscus (DMM) model.

  • This compound Formulation and Administration:

    • Oral Gavage:

      • Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).

      • Administer this compound or vehicle control daily by oral gavage at the desired dose (e.g., 2.5 mg/kg).

    • Continuous Delivery via Osmotic Minipump:

      • Fill osmotic minipumps with this compound solution or vehicle according to the manufacturer's instructions.

      • Surgically implant the minipumps subcutaneously in the dorsal region of the mice under anesthesia.

      • This method allows for continuous and consistent delivery of the compound over a specified period.

  • Treatment Duration:

    • The treatment duration will depend on the experimental question, ranging from hours for acute inflammatory studies to several weeks for chronic disease progression studies.[6]

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., knee joints, serum).

    • Analyze the tissues for markers of inflammation, cartilage degradation, and gene expression changes using techniques such as histology, immunohistochemistry, and qPCR.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
In Vitro: Low or no observable effect of this compound 1. Compound Degradation: this compound, by affecting retinoic acid which is light-sensitive, may also be sensitive to light and improper storage. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell type or assay. 3. Short Incubation Time: The treatment duration may be insufficient to observe a biological response. 4. Low Endogenous atRA Metabolism: The cell line may have low endogenous CYP26 activity, leading to a minimal effect of the inhibitor.1. Prepare fresh stock solutions and protect them from light. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Conduct a time-course experiment to identify the optimal treatment duration. 4. Confirm CYP26A1/B1 expression in your cell line via qPCR or Western blot. Consider co-treatment with a low dose of atRA to amplify the effect.
In Vitro: Compound Precipitation in Culture Medium 1. Poor Solubility: this compound is poorly soluble in aqueous solutions. 2. High Final Concentration: The desired final concentration may exceed its solubility limit in the culture medium. 3. Interaction with Medium Components: Components in the serum or medium may reduce solubility.1. Ensure the final DMSO concentration is as low as possible (e.g., ≤ 0.1%) and consistent across all conditions. 2. Prepare the final dilution in pre-warmed medium and mix thoroughly immediately before adding to the cells. 3. If precipitation persists, consider using a different solvent for the stock solution (if compatible with your cells) or reducing the final concentration.
In Vivo: High Variability in Animal Response 1. Inconsistent Oral Gavage: Variability in the volume administered or stress induced by the procedure. 2. Rapid Metabolism: this compound has a relatively short half-life in mice. 3. Individual Animal Differences: Biological variation between animals.1. Ensure proper training in oral gavage technique to minimize stress and ensure accurate dosing. 2. For consistent exposure, consider using osmotic minipumps for continuous delivery. 3. Increase the number of animals per group to improve statistical power.
Unexpected Phenotypes or Off-Target Effects 1. Supraphysiological atRA Levels: Excessive inhibition of CYP26 can lead to an accumulation of atRA, potentially causing retinoid toxicity. 2. PPARγ Pathway Modulation: this compound's effect on PPARγ may lead to unexpected outcomes in models where this pathway is critical. 3. Inhibition of Other CYPs (at high concentrations): Although highly selective, at very high concentrations, off-target inhibition of other CYPs could occur.1. Use the lowest effective concentration of this compound. Monitor for signs of retinoid toxicity in vivo (e.g., skin changes, weight loss). 2. Investigate the expression and activity of PPARγ and its target genes in your model system. Consider using a PPARγ antagonist to confirm if the observed effect is PPARγ-dependent. 3. Adhere to recommended concentration ranges and verify the selectivity of the observed effects.

References

Talarozole Technical Support Center: Troubleshooting Unexpected Results in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results in animal studies involving Talarozole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (formerly R115866) is a potent and selective retinoic acid metabolism blocking agent (RAMBA).[1] Its primary mechanism of action is the inhibition of cytochrome P450 enzymes CYP26A1 and CYP26B1, which are responsible for the catabolism of all-trans retinoic acid (atRA).[1] By blocking these enzymes, this compound increases the endogenous levels of atRA in tissues.

Q2: What are the common research applications for this compound in animal models?

A2: this compound has been investigated in animal models for various conditions, primarily related to dermatology and musculoskeletal diseases. It has shown promise in models of psoriasis and acne.[1] More recently, it has been extensively studied in preclinical models of osteoarthritis, where it has demonstrated anti-inflammatory and cartilage-protective effects.[2][3][4]

Q3: What is the expected outcome of this compound treatment in a mouse model of osteoarthritis?

A3: In a surgically-induced osteoarthritis model in mice, this compound treatment is expected to reduce inflammation, cartilage degradation, and osteophyte formation.[2][3][4] This is achieved by increasing intra-articular levels of retinoic acid, which in turn suppresses mechanoinflammatory gene expression.[5]

Troubleshooting Guide

Issue 1: Lack of Efficacy or Suboptimal Response

Q: We are not observing the expected therapeutic effects of this compound in our animal model. What are the potential reasons?

A: Several factors could contribute to a lack of efficacy. Consider the following possibilities:

  • Inadequate Dosing or Dosing Frequency: this compound has a short half-life in mice (approximately 2.2 hours for a 2.5 mg/kg oral dose).[6] Infrequent dosing may not maintain sufficient plasma and tissue concentrations to inhibit CYP26 enzymes effectively.

  • Route of Administration: The bioavailability and distribution of this compound can vary significantly with the route of administration. Oral gavage might lead to fluctuations in plasma concentration, while continuous delivery via osmotic minipumps can provide more stable levels.[3]

  • Metabolic Adaptation: Prolonged treatment with this compound can lead to the auto-induction of CYP26A1 expression, particularly in the liver.[6] This can result in increased metabolism of retinoic acid, counteracting the inhibitory effect of the drug over time.

  • Formulation and Stability: Ensure the this compound formulation is appropriate for the chosen route of administration and that the compound is stable under the storage and experimental conditions.

Troubleshooting Workflow:

Start No/Low Efficacy Observed CheckDose Verify Dose & Frequency Start->CheckDose CheckRoute Evaluate Route of Administration CheckDose->CheckRoute Adequate OptimizeDose Optimize Dosing Regimen (e.g., increase frequency, use minipumps) CheckDose->OptimizeDose Inadequate CheckMetabolism Investigate Metabolic Adaptation CheckRoute->CheckMetabolism Optimal ChangeRoute Consider Alternative Route (e.g., subcutaneous minipump) CheckRoute->ChangeRoute Suboptimal MeasureRA Measure atRA Levels in Target Tissue CheckMetabolism->MeasureRA CheckFormulation Assess Formulation & Stability Reformulate Reformulate or Obtain New Compound CheckFormulation->Reformulate Issue identified Success Efficacy Achieved CheckFormulation->Success No issue OptimizeDose->Success ChangeRoute->Success MeasureCYP26 Measure CYP26A1/B1 Expression MeasureRA->MeasureCYP26 atRA not elevated MeasureCYP26->CheckFormulation CYP26 not induced MeasureCYP26->OptimizeDose CYP26 induced Reformulate->Success

Caption: Troubleshooting workflow for lack of this compound efficacy.

Issue 2: Unexpected Phenotypes or Adverse Effects

Q: We are observing unexpected phenotypes in our this compound-treated animals that are not reported in the literature. What could be the cause?

A: Unexpected phenotypes can arise from several factors:

  • Off-Target Effects: While this compound is selective for CYP26 enzymes, high concentrations could potentially inhibit other cytochrome P450 enzymes. It's important to consider the expression patterns of CYP26A1 and CYP26B1 in different tissues, as their differential inhibition could lead to tissue-specific effects.[7][8]

  • Strain-Specific Differences: The genetic background of the animal model can influence drug metabolism and response.

  • Drug-Drug Interactions: If this compound is co-administered with other compounds, there is a potential for drug-drug interactions. For example, non-steroidal anti-inflammatory drugs (NSAIDs) can also interact with cytochrome P450 enzymes.[9]

  • Hypervitaminosis A-like Symptoms: Since this compound increases endogenous retinoic acid, high doses or prolonged treatment could potentially lead to symptoms resembling hypervitaminosis A.

Investigative Steps:

  • Literature Review: Conduct a thorough literature search for any reported off-target effects of this compound or other RAMBAs.

  • Histopathological Analysis: Perform a detailed histopathological examination of affected tissues.

  • Dose-Response Study: Conduct a dose-response study to determine if the unexpected phenotype is dose-dependent.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure this compound and retinoic acid levels in plasma and affected tissues to correlate with the observed phenotype.

Issue 3: Inconsistent or Variable Results

Q: We are seeing high variability in the response to this compound between animals in the same treatment group. What could be the reasons?

A: High variability can be a significant challenge in animal studies. Potential causes include:

  • Inconsistent Drug Administration: For oral gavage, ensure accurate and consistent delivery to each animal.

  • Individual Differences in Metabolism: There can be inter-individual variations in the expression and activity of drug-metabolizing enzymes.

  • Underlying Health Status of Animals: Ensure all animals are healthy and of a similar age and weight at the start of the study.

  • Sample Collection and Processing: Inconsistencies in tissue collection, storage, and processing can lead to variability in analytical measurements.

Mitigation Strategies:

  • Standardize Procedures: Implement and strictly adhere to standardized protocols for all experimental procedures.

  • Increase Sample Size: A larger sample size can help to overcome individual variability.

  • Use of Osmotic Minipumps: For continuous and consistent drug delivery, consider the use of subcutaneous osmotic minipumps.[3]

Data Presentation

Table 1: Pharmacokinetics of a Single Oral Dose of this compound (2.5 mg/kg) in Mice

ParameterValueReference
Tmax (hours) 0.5[6]
Cmax (nM) 80.3[6]
Half-life (hours) 2.2[6]
Oral Clearance (ml/min/kg) 590[6]

Table 2: Effect of a Single Oral Dose of this compound (2.5 mg/kg) on Endogenous all-trans Retinoic Acid (atRA) Levels in Mice

TissueFold Increase in atRATime PointReference
Serum 5.74 hours post-dose[6]
Liver 2.74 hours post-dose[6]
Testis 2.54 hours post-dose[6]

Table 3: Effect of Multiple Doses of this compound on Endogenous atRA Levels in Mice

TissueChange in atRA LevelsDosing RegimenReference
Serum Significant Increase2.5 mg/kg, twice daily for 3 days[6]
Liver No Significant Increase2.5 mg/kg, twice daily for 3 days[6]
Testis No Significant Increase2.5 mg/kg, twice daily for 3 days[6]

Experimental Protocols

Key Experiment: Quantification of all-trans Retinoic Acid in Mouse Tissues by HPLC-MS/MS

This protocol is adapted from previously described methods.[10][11][12][13]

1. Tissue Homogenization:

  • Excise tissues of interest and immediately snap-freeze in liquid nitrogen.
  • Store at -80°C until analysis.
  • Homogenize frozen tissue (10-20 mg) in a suitable buffer on ice.

2. Extraction:

  • Add an internal standard (e.g., all-trans-4,4-dimethyl-RA) to the homogenate.
  • Perform a two-step liquid-liquid extraction using hexane (B92381) to separate neutral lipids and then acidic retinoids.

3. HPLC-MS/MS Analysis:

  • Resuspend the dried extract in the mobile phase.
  • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
  • Use a suitable column (e.g., C18) and a gradient elution to separate atRA from its isomers.
  • Detect and quantify atRA using multiple reaction monitoring (MRM) in positive ion mode.

Experimental Workflow for atRA Quantification:

Start Tissue Sample Homogenize Homogenization Start->Homogenize AddIS Add Internal Standard Homogenize->AddIS Extract Liquid-Liquid Extraction AddIS->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject Analyze Data Analysis Inject->Analyze Result atRA Concentration Analyze->Result

Caption: Workflow for quantifying atRA in tissues.

Signaling Pathway

Retinoic Acid Signaling Pathway and the Action of this compound:

cluster_0 Cell Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde atRA all-trans Retinoic Acid (atRA) Retinaldehyde->atRA RAR_RXR RAR/RXR atRA->RAR_RXR CYP26 CYP26A1/B1 atRA->CYP26 Metabolism RARE RARE RAR_RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites This compound This compound This compound->CYP26 Inhibition

Caption: this compound inhibits CYP26, increasing atRA levels.

References

Navigating Talarozole in Long-Term Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for minimizing and managing potential toxicities associated with Talarozole in long-term research settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring the integrity of your research and the welfare of your subjects.

Frequently Asked Questions (FAQs) & Troubleshooting

General Handling and Dosing

Q1: What is the primary mechanism of action of this compound and how does this relate to its potential toxicity?

A1: this compound is a potent and selective inhibitor of the cytochrome P450 enzyme CYP26A1, and to a lesser extent CYP26B1. These enzymes are responsible for the metabolism of all-trans retinoic acid (atRA). By blocking these enzymes, this compound increases the endogenous levels of atRA.[1][2] This targeted action is key to its therapeutic potential; however, it is also the primary driver of its potential toxicities, which are largely consistent with hypervitaminosis A (excess vitamin A).[1][3]

Q2: What are the most commonly observed side effects of this compound in preclinical and clinical studies?

A2: Based on clinical trials for psoriasis, this compound is generally well-tolerated.[4] The most common side effects are characteristic of retinoid toxicity and include:

  • Mucocutaneous effects: Dry lips, dry skin, and soreness around the corners of the mouth.[1][3] Less common effects include dry eyes, skin itching, and hair loss.[1][3]

  • Systemic effects: An increase in blood cholesterol and triglycerides (hyperlipidemia) has been observed.[1]

Q3: We are observing significant skin dryness and irritation in our animal models. How can we mitigate this?

A3: This is a common mucocutaneous effect of elevated retinoic acid.[1][3] Consider the following strategies:

  • Dose Adjustment: If the severity of the skin reaction is impacting the well-being of the animals, a dose reduction may be necessary. A graduated dose escalation at the start of the study can also help in acclimatizing the subjects.

  • Topical Emollients: The application of bland, non-medicated emollients to the affected areas can help to alleviate dryness and maintain the skin barrier.

  • Environmental Controls: Ensure that the ambient humidity in the animal housing facility is maintained at an appropriate level to prevent excessive skin drying.

Metabolic and Systemic Effects

Q4: Our long-term study shows a progressive increase in serum triglycerides in the this compound-treated group. What are the recommended actions?

A4: Hypertriglyceridemia is a known class effect of retinoids.[4] Proactive management is crucial:

  • Dietary Modification: In preclinical models, switching to a low-fat diet can help manage elevated triglycerides.

  • Pharmacological Intervention: In clinical settings, and potentially adaptable for research models if necessary and ethically approved, fibrates or high-dose omega-3 fatty acids are used to manage severe hypertriglyceridemia.[5]

  • Regular Monitoring: Implement regular monitoring of lipid profiles to track the progression and inform intervention strategies.

Q5: Are there any known off-target effects of this compound that we should be monitoring for?

A5: this compound is known to be a more selective inhibitor of CYP26 than its predecessor, liarozole, with significantly less inhibition of other cytochrome P450 enzymes like CYP17 (involved in steroidogenesis).[5] However, comprehensive screening for off-target effects is always prudent in long-term studies. It is advisable to include a panel of relevant biomarkers for key physiological functions (e.g., liver function tests, complete blood count) in your monitoring plan.[[“]]

Reproductive and Developmental Toxicity

Q6: We are planning a long-term study that may involve breeding. What are the concerns regarding this compound and reproductive toxicity?

A6: Due to its mechanism of increasing retinoic acid, a known teratogen, this compound poses a significant risk of teratogenicity.[1]

  • Strict Exclusion: It is imperative to exclude pregnant or breeding animals from long-term this compound studies.

  • Contraceptive Measures: If both sexes are housed together, appropriate and effective contraceptive measures must be implemented.

  • Washout Period: Due to the potential for temporary effects on sperm, a sufficient washout period should be established before any breeding is attempted after the cessation of this compound administration.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's pharmacology and observed effects.

Table 1: In Vivo Effects of this compound on Endogenous All-Trans Retinoic Acid (atRA) Levels in Mice

TissueFold Increase in atRA Levels (4 hours post-dose)
SerumUp to 5.7-fold
LiverUp to 2.7-fold
TestisUp to 2.5-fold

Data from a study involving a single 2.5 mg/kg oral dose of this compound in mice.[7]

Table 2: Reported Side Effects of Oral this compound in a Psoriasis Clinical Trial

Side EffectIncidence
Dry lips/skin, soreness at corners of mouthUp to 1 in 4 people
Dry eyes, skin itching, skin irritation, hair lossLess common
Increased blood cholesterol or triglycerides1 in 10 people

Data from a participant information leaflet for a clinical trial.

Experimental Protocols

Protocol for Monitoring and Managing Hyperlipidemia
  • Baseline Measurement: Prior to the initiation of this compound administration, collect fasting blood samples to establish baseline levels of total cholesterol, LDL, HDL, and triglycerides.

  • Regular Monitoring: Collect fasting blood samples at regular intervals throughout the study (e.g., monthly).

  • Dietary Intervention: If a statistically significant increase in triglycerides is observed compared to the control group, consider transitioning the cohort to a low-fat diet.

  • Data Analysis: Analyze lipid profiles to determine the rate and extent of change over time.

  • Pathological Assessment: At the end of the study, perform a histopathological examination of the liver to assess for any signs of steatosis.

Protocol for Assessing Mucocutaneous Toxicity
  • Baseline Assessment: Before the first dose of this compound, perform a thorough visual inspection of the skin and mucous membranes of all subjects, documenting any pre-existing conditions.

  • Daily Visual Inspection: Conduct daily visual checks for signs of dryness, erythema (redness), scaling, and cheilitis (inflammation of the lips).

  • Scoring System: Utilize a standardized scoring system (e.g., a 4-point scale from 0=normal to 3=severe) to quantify the severity of any observed mucocutaneous effects.

  • Biopsy and Histopathology: In cases of severe or unexpected skin reactions, consider performing a skin biopsy for histopathological analysis to characterize the nature of the inflammation and cellular changes.

  • Topical Treatment: For mild to moderate dryness, apply a thin layer of a non-medicated, hypoallergenic emollient to the affected areas once or twice daily.

Visualizations

Signaling Pathway of this compound Action

Talarozole_Mechanism Retinol Retinol (Vitamin A) atRA All-trans Retinoic Acid (atRA) Retinol->atRA Metabolism Metabolites Inactive Metabolites atRA->Metabolites Metabolism RAR Retinoic Acid Receptor (RAR) atRA->RAR Activates This compound This compound CYP26A1 CYP26A1/B1 This compound->CYP26A1 Inhibits GeneExpression Target Gene Expression (Cell Differentiation, etc.) RAR->GeneExpression Regulates Toxicity_Workflow Start Start of Long-Term This compound Study Baseline Baseline Data Collection (Lipids, Skin, CBC, etc.) Start->Baseline Dosing Daily this compound Administration Baseline->Dosing Monitoring Regular Monitoring (Weekly/Monthly) Dosing->Monitoring End End of Study Final Analysis Dosing->End NoToxicity No Significant Toxicity Observed Monitoring->NoToxicity No Toxicity Toxicity Observed Monitoring->Toxicity Yes NoToxicity->Dosing Action Implement Mitigation Strategy (e.g., Dose Reduction, Diet Change) Toxicity->Action Continue Continue Study with Close Observation Action->Continue Continue->Dosing Talarozole_Effects This compound This compound CYP26 CYP26 Inhibition This compound->CYP26 atRA Increased Endogenous atRA Levels CYP26->atRA Therapeutic Therapeutic Effects (e.g., Anti-inflammatory) atRA->Therapeutic Toxic Potential Toxicities atRA->Toxic Mucocutaneous Mucocutaneous Dryness Toxic->Mucocutaneous Hyperlipidemia Hyperlipidemia Toxic->Hyperlipidemia Teratogenicity Teratogenicity Toxic->Teratogenicity

References

Technical Support Center: Refining Talarozole Delivery for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Talarozole. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective Retinoic Acid Metabolism Blocking Agent (RAMBA). It functions by inhibiting the cytochrome P450 enzymes CYP26A1 and CYP26B1, which are responsible for the catabolism of all-trans retinoic acid (atRA). By blocking these enzymes, this compound increases the endogenous levels and extends the half-life of atRA in tissues, thereby enhancing retinoic acid signaling.

Q2: What are the common in vivo delivery methods for this compound?

A2: The most common methods for in vivo administration of this compound in animal models are oral gavage, topical application, and continuous infusion via osmotic minipumps. The choice of delivery method depends on the experimental goals, the target tissue, and the desired pharmacokinetic profile.

Q3: What is the reported half-life of this compound in mice?

A3: this compound has a relatively short half-life in mice, reported to be approximately 2.2 hours following oral administration. This is a critical consideration for experimental design, as it may necessitate multiple daily doses or continuous delivery methods to maintain therapeutic concentrations.

Q4: How can I measure this compound and retinoic acid levels in my experimental samples?

A4: Quantification of this compound and retinoic acid in biological matrices such as plasma, serum, and tissue homogenates is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity for accurate quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or variable drug exposure after oral gavage Poor Solubility/Suspension: this compound is poorly soluble in aqueous solutions. An inadequate suspension can lead to inaccurate dosing. Vehicle Incompatibility: The chosen vehicle may not be optimal for this compound absorption. Rapid Metabolism: The short half-life of this compound can lead to rapid clearance.Optimize Formulation: Prepare a micronized suspension of this compound in a suitable vehicle like 0.5% methylcellulose (B11928114) or corn oil to ensure homogeneity. Sonication can aid in creating a uniform suspension. Vehicle Selection: While corn oil is a common vehicle, consider its potential dose-dependent effects on gene expression. A 0.5% methylcellulose solution is often a suitable alternative. Dosing Regimen: For sustained exposure, consider twice-daily oral gavage or continuous delivery via osmotic minipumps.
Inconsistent results with topical application Formulation Instability: The this compound gel or solution may not be stable over the treatment period. Insufficient Skin Penetration: The vehicle may not effectively deliver this compound to the target epidermal and dermal layers.Fresh Formulations: Prepare topical formulations fresh or ensure appropriate storage conditions to maintain stability. Vehicle Optimization: Propylene glycol, isopropyl myristate, or ethanol (B145695) have been shown to facilitate the diffusion of this compound into the skin. Ensure the chosen solvent is compatible with your animal model and experimental design.
Lack of expected efficacy with osmotic minipumps Pump Failure or incorrect filling: Air bubbles in the pump or improper priming can lead to inconsistent or no delivery. Compound Instability: this compound may not be stable in the chosen vehicle at 37°C for the duration of the infusion. Inadequate Concentration: The calculated concentration in the pump may be too low to achieve a therapeutic effect.Proper Pump Handling: Follow the manufacturer's instructions for filling and priming osmotic minipumps to avoid air bubbles. Stability Testing: Before in vivo studies, test the stability of your this compound formulation at 37°C for the planned duration of the experiment. Dose Calculation: Carefully calculate the required drug concentration based on the pump's flow rate and the desired dose for the animal's weight.
Observed off-target effects Non-specific binding: While this compound is selective for CYP26, high concentrations may lead to interactions with other CYP450 enzymes.Dose-Response Studies: Conduct dose-response studies to determine the minimum effective dose to minimize the risk of off-target effects. Selective Agonists/Antagonists: Use selective retinoic acid receptor (RAR) agonists or antagonists in parallel experiments to confirm that the observed effects are mediated through the intended pathway.
Difficulty in detecting changes in retinoic acid levels Timing of Sample Collection: Due to the dynamic nature of atRA metabolism, the timing of tissue collection relative to this compound administration is crucial. Analytical Method Sensitivity: The analytical method may not be sensitive enough to detect subtle changes in endogenous atRA levels.Time-Course Experiments: Perform a time-course study to identify the optimal time point for observing maximal changes in atRA levels post-Talarozole administration. Method Optimization: Utilize a validated and highly sensitive HPLC-MS/MS method for retinoid analysis. Ensure proper sample handling and extraction procedures to prevent degradation of labile retinoids.

Data Presentation

Table 1: this compound Dosage and Administration in Preclinical Models

Animal Model Delivery Method Dosage Vehicle Study Focus Reference
MouseOral Gavage2.5 mg/kgPolyethylene glycol 300 (PEG 300)Pharmacokinetics and atRA signaling[1]
MouseOral GavageNot specified0.5% MethylcelluloseGeneral drug testing protocol[2]
MouseOsmotic MinipumpNot specifiedNot specifiedOsteoarthritis[3]
RatOral Gavage2, 5, or 10 ml/kg (vehicle)Corn OilVehicle effects on gene expression[4]
HumanTopical0.07% or 0.35% gelNot specifiedRetinoid biomarker analysis[5]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Route of Administration Reference
Half-life (t½)~2.2 hoursOral[1]
Peak Plasma Concentration (Cmax)80.3 nM (at 2.5 mg/kg)Oral[1]
Time to Peak Concentration (Tmax)30 minutesOral[1]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water or Corn Oil

  • Micro-pestle or sonicator

  • Analytical balance

  • Appropriate size oral gavage needles

  • Animal scale

Procedure:

  • Vehicle Preparation (0.5% Methylcellulose):

    • Heat a portion of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder while stirring to wet the particles.

    • Add the remaining volume of cold sterile water and continue stirring until a clear, viscous solution is formed.

    • Allow the solution to cool to room temperature before use.

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 2.5 mg/kg) and the number and weight of the animals.

    • Weigh the this compound powder accurately.

    • If preparing a suspension, triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

    • For improved homogeneity, sonicate the suspension.

  • Administration:

    • Weigh each animal to determine the precise volume of the this compound suspension to be administered.

    • Gently restrain the animal.

    • Measure the gavage needle against the animal to ensure correct insertion length (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus and administer the suspension slowly.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: this compound Delivery via Osmotic Minipump

Materials:

  • This compound powder

  • Sterile vehicle compatible with osmotic pumps (e.g., Polyethylene glycol 300)

  • Osmotic minipumps (e.g., ALZET®) with appropriate flow rate and duration

  • Filling tubes and syringes

  • Surgical instruments for implantation

  • Anesthetics and analgesics

Procedure:

  • This compound Solution Preparation:

    • Dissolve this compound in the chosen sterile vehicle to the desired concentration. The concentration will depend on the pump's flow rate, the desired dose, and the animal's weight.

    • Ensure complete dissolution. Filtration through a 0.22 µm filter may be necessary if the vehicle allows.

  • Pump Filling and Priming:

    • Following the manufacturer's instructions, fill the osmotic minipumps with the this compound solution using a filling tube and syringe, ensuring no air bubbles are trapped.

    • Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration before implantation to ensure immediate delivery upon implantation.

  • Surgical Implantation:

    • Anesthetize the animal and prepare the surgical site using aseptic techniques.

    • For subcutaneous delivery, make a small incision, typically in the mid-scapular region, and create a subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic minipump into the pocket.

    • Close the incision with sutures or wound clips.

    • Administer appropriate post-operative analgesia and monitor the animal's recovery.

Protocol 3: Quantification of this compound and Retinoic Acid in Tissue Samples by HPLC-MS/MS

Materials:

  • Tissue samples (e.g., liver, skin, cartilage)

  • Homogenizer

  • Extraction solvent (e.g., hexane (B92381), acetonitrile, methanol (B129727) with 0.1% formic acid)

  • Internal standards for this compound and retinoic acid

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in an appropriate buffer.

    • Spike the homogenate with the internal standards.

  • Extraction:

    • Perform a liquid-liquid extraction to separate the analytes from the tissue matrix. For example, a two-step extraction using hexane (to remove neutral lipids) followed by acidification and extraction with a more polar solvent can be effective for retinoic acid.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into the HPLC-MS/MS system.

    • Use a suitable column (e.g., C18) and gradient elution to achieve chromatographic separation of this compound and retinoic acid isomers.

    • Detect and quantify the analytes using tandem mass spectrometry in selected reaction monitoring (SRM) mode.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of this compound and retinoic acid in the tissue samples based on the peak area ratios of the analytes to their respective internal standards.

Mandatory Visualizations

Talarozole_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH atRA all-trans Retinoic Acid (atRA) Retinaldehyde->atRA RALDH Inactive_Metabolites Inactive Metabolites atRA->Inactive_Metabolites Hydroxylation RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binds to CYP26 CYP26A1/B1 This compound This compound This compound->CYP26 Inhibition RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: this compound inhibits CYP26 enzymes, increasing intracellular atRA levels and enhancing gene transcription.

Talarozole_Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Formulation This compound Formulation (e.g., Suspension, Solution) Oral_Gavage Oral Gavage Formulation->Oral_Gavage Topical Topical Application Formulation->Topical Minipump Osmotic Minipump Implantation Formulation->Minipump Animal_Model Select Animal Model (e.g., Mouse, Rat) Animal_Model->Oral_Gavage Animal_Model->Topical Animal_Model->Minipump Sample_Collection Tissue/Blood Sample Collection Oral_Gavage->Sample_Collection Topical->Sample_Collection Minipump->Sample_Collection PK_Analysis Pharmacokinetic Analysis (HPLC-MS/MS) Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Gene Expression, Histology) Sample_Collection->PD_Analysis Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: A generalized workflow for in vivo experiments using this compound.

References

Talarozole Technical Support Center: Navigating Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Talarozole (B1662504) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro and in vivo experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
High variability in retinoic acid (RA) levels between samples treated with this compound. Inconsistent this compound concentration, degradation of this compound or RA, or cellular factors.1. Verify this compound Solution: Prepare fresh this compound solutions from a high-quality source. This compound is typically dissolved in DMSO for in vitro studies and stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles[1]. Protect solutions from light. 2. Control for RA Lability: All-trans retinoic acid (atRA) is light and air-sensitive. Handle samples in subdued light and consider using an inert gas atmosphere during preparation.[2] 3. Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition, as these can influence cellular metabolism and response to this compound. 4. Monitor CYP26 Expression: Prolonged treatment with this compound can induce the expression of CYP26A1, the very enzyme it inhibits, leading to a compensatory increase in RA metabolism and reduced drug efficacy over time.[3] Consider shorter treatment durations or intermittent dosing schedules.
Inconsistent downstream effects (e.g., gene expression) despite consistent this compound treatment. Differences in cellular uptake, variations in the expression of retinoic acid receptors (RARs), or off-target effects.1. Assess Cellular Uptake: While direct measurement can be complex, ensure consistent incubation times and that the vehicle (e.g., DMSO) concentration is low and uniform across all samples, as it can affect cell membrane permeability. 2. Profile RAR Expression: Baseline levels of RARα, RARβ, and RARγ can vary between cell types and even within the same cell line under different conditions. Quantify RAR expression levels (e.g., via qPCR or Western blot) to correlate with the observed response. 3. Consider Isoform Specificity: this compound has a higher potency for CYP26B1 over CYP26A1.[4] The relative expression of these isoforms in your experimental model will significantly influence the outcome.
Lower than expected in vivo efficacy of this compound. Pharmacokinetic properties of this compound, such as its short half-life, or the induction of metabolic enzymes.1. Optimize Dosing Regimen: this compound has a short half-life in mice (approximately 2.2 hours).[3] Consider more frequent administration or the use of delivery systems like minipumps for continuous exposure in longer-term studies.[5] 2. Monitor for CYP26A1 Induction: Repeated dosing can lead to increased expression of CYP26A1, which can counteract the inhibitory effect of this compound.[3] Measure CYP26A1 mRNA and protein levels in your target tissue to assess this possibility. 3. Assess Tissue-Specific Distribution: The distribution of this compound and the resulting increase in retinoic acid levels can be tissue-specific.[3][4] Measure atRA concentrations directly in the target tissue to confirm drug action.
Precipitation of this compound in cell culture media. Low solubility of this compound in aqueous solutions.1. Pre-warm Media: To avoid precipitation, pre-warm the cell culture media to 37°C before adding the this compound stock solution.[6] 2. Final DMSO Concentration: Keep the final concentration of DMSO in the culture media low (typically below 0.5%) to maintain solubility and minimize vehicle-induced toxicity.[6] 3. Filter Sterilization: After adding this compound to the media, filter the supplemented media through a 0.2 µm low-protein binding filter to remove any potential precipitates.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the cytochrome P450 enzymes CYP26A1 and CYP26B1.[4][7] These enzymes are responsible for the metabolism and degradation of all-trans retinoic acid (atRA). By inhibiting these enzymes, this compound increases the endogenous levels of atRA, thereby enhancing retinoic acid signaling.[4]

Q2: What are the recommended storage conditions for this compound?

A2: this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] Protect both the solid compound and its solutions from light.

Q3: What are the reported IC50 values for this compound?

A3: The inhibitory potency of this compound varies between the CYP26 isoforms.

Enzyme IC50 Value
Human CYP26A15.4 nM[4]
Human CYP26B10.46 nM[4]
Human CYP26C1~3.8 µM[4]

Q4: How can I measure the increase in retinoic acid levels after this compound treatment?

A4: The most sensitive and specific method for quantifying retinoic acid isomers in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can be applied to both in vitro samples (cell lysates, culture media) and in vivo samples (serum, tissues).

Q5: What are typical starting concentrations for in vitro experiments?

A5: Effective concentrations for this compound in cell culture applications can range from the low nanomolar to micromolar range, depending on the cell type and the specific research question. Based on its IC50 values, a starting range of 10 nM to 1 µM is often a reasonable starting point for dose-response experiments.

Experimental Protocols

In Vitro Experiment: this compound Treatment of Human Keratinocytes

This protocol provides a general framework for treating human primary keratinocytes with this compound to study its effects on gene expression.

Materials:

  • Human primary keratinocytes

  • Keratinocyte growth medium

  • This compound powder

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • RNA lysis buffer (e.g., TRIzol)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Cell Culture: Culture human primary keratinocytes according to standard protocols until they reach the desired confluency (e.g., 70-80%).

  • This compound Stock Solution Preparation: In a sterile, light-protected environment, prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in keratinocyte growth medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the keratinocyte cultures and replace it with the prepared this compound-containing or vehicle control medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting for RNA Analysis:

    • Aspirate the medium.

    • Wash the cells once with PBS.

    • Add RNA lysis buffer directly to the culture dish and lyse the cells according to the manufacturer's protocol.

    • Collect the lysate and proceed with RNA extraction.

  • Downstream Analysis: Analyze the expression of target genes (e.g., CRABP2, KRT4, CYP26A1, CYP26B1) using quantitative real-time PCR (qRT-PCR).[8]

In Vivo Experiment: this compound Administration in a Mouse Model of Osteoarthritis

This protocol outlines a general procedure for administering this compound to mice in a surgically induced model of osteoarthritis (OA).

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • This compound powder

  • Vehicle (e.g., corn oil)

  • Surgical instruments for destabilization of the medial meniscus (DMM) surgery

  • Anesthesia and analgesics

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • DMM Surgery: Induce OA in one knee joint of each mouse via DMM surgery under anesthesia. The contralateral joint can serve as a control. Administer appropriate post-operative analgesia.

  • This compound Formulation: Prepare a suspension of this compound in the chosen vehicle. A common oral dose used in studies is 2.5 mg/kg.[3]

  • Drug Administration:

    • Acute Study: For studying acute inflammatory responses, a single oral gavage of this compound can be administered shortly after surgery. Tissues can be harvested at early time points (e.g., 6 hours post-surgery).[5][9]

    • Chronic Study: For assessing long-term effects on cartilage degradation, administer this compound daily via oral gavage for a specified period (e.g., 26 days).[5][9] Alternatively, for continuous exposure, osmotic minipumps can be implanted subcutaneously.[5]

  • Tissue Harvesting and Analysis: At the end of the study period, euthanize the mice and harvest the knee joints.

    • Histology: Fix, decalcify, and embed the joints in paraffin (B1166041) for sectioning and staining (e.g., Safranin O/Fast Green) to assess cartilage degradation and osteophyte formation.

    • Gene Expression: Dissect the articular cartilage for RNA extraction and qRT-PCR analysis of inflammatory and cartilage homeostasis markers.

    • RA Measurement: Harvest serum and/or cartilage for the quantification of atRA levels by LC-MS/MS.

Quantitative Data

Table 1: In Vivo Effects of a Single Oral Dose of this compound (2.5 mg/kg) in Mice [3][4]

Tissue/Fluid Maximum Fold Increase in atRA Concentration (vs. Baseline) Time to Maximum Increase (post-dosing)
Serum5.7-fold4 hours
Liver2.7-fold4 hours
Testis2.5-fold4 hours

Table 2: Dose-Dependent Effect of Topical this compound on Gene Expression in Human Epidermis (9-day treatment) [8]

Gene 0.07% this compound (Fold Change vs. Vehicle) 0.35% this compound (Fold Change vs. Vehicle)
CRABP2IncreasedDose-dependently increased
KRT4IncreasedDose-dependently increased
CYP26A1IncreasedDose-dependently increased
CYP26B1IncreasedDose-dependently increased
KRT2DecreasedFurther decreased
IL-1αDecreasedFurther decreased

Visualizations

Talarozole_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Retinol (Vitamin A) Retinol (Vitamin A) Retinol Retinol ADH_RDH ADH/RDH Retinol->ADH_RDH Retinaldehyde Retinaldehyde RALDH RALDH Retinaldehyde->RALDH atRA All-trans Retinoic Acid (atRA) CYP26A1_B1 CYP26A1/B1 atRA->CYP26A1_B1 RAR RAR atRA->RAR ADH_RDH->Retinaldehyde RALDH->atRA Inactive_Metabolites Inactive Metabolites CYP26A1_B1->Inactive_Metabolites This compound This compound This compound->CYP26A1_B1 Inhibition RARE RARE RAR->RARE RXR RXR RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression

Caption: this compound inhibits CYP26A1/B1, increasing atRA levels and promoting RAR/RXR-mediated gene expression.

Experimental_Workflow_Troubleshooting cluster_0 Experimental Phase cluster_1 Troubleshooting Logic Start Experiment Start: This compound Treatment Observation Observe Experimental Outcomes Start->Observation Analysis Analyze Data Observation->Analysis Variability_Check High Variability in Results? Analysis->Variability_Check Check_Reagents Check this compound and RA Stability Variability_Check->Check_Reagents Yes Proceed Proceed with Further Experiments Variability_Check->Proceed No Standardize_Conditions Standardize Cell Culture/Animal Model Check_Reagents->Standardize_Conditions Optimize_Dosing Optimize Dosing Regimen (in vivo) Standardize_Conditions->Optimize_Dosing In_Vitro_Protocol_Flow A 1. Culture Cells to Desired Confluency B 2. Prepare this compound Working Solutions A->B C 3. Treat Cells with This compound/Vehicle B->C D 4. Incubate for Desired Duration C->D E 5. Harvest Cells for Analysis D->E F Downstream Analysis (e.g., qRT-PCR) E->F

References

Talarozole Research Technical Support Center: Controlling for Confounding Factors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Talarozole in their experimental designs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and control for confounding factors, ensuring the validity and reproducibility of your this compound research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the cytochrome P450 enzyme CYP26A1, which is responsible for the breakdown of all-trans retinoic acid (atRA).[1] By inhibiting CYP26A1, this compound increases the endogenous levels of retinoic acid in tissues.[1][2] This mechanism of action classifies this compound as a Retinoic Acid Metabolism Blocking Agent (RAMBA).[1][2] It has been investigated for its therapeutic potential in conditions like osteoarthritis, psoriasis, and acne.[2][3]

Q2: What are the most common confounding factors to consider in this compound research for osteoarthritis?

A2: In preclinical and clinical studies of this compound for osteoarthritis, it is crucial to control for several potential confounding factors, including:

  • Age: Osteoarthritis is an age-related disease, and the incidence and severity increase with age.

  • Sex: There are sex-based differences in the prevalence and progression of osteoarthritis.

  • Body Mass Index (BMI): Obesity is a major risk factor for the development and progression of knee and hip osteoarthritis.

  • Genetic Predisposition: Certain genetic variants, such as those in the ALDH1A2 gene, are associated with a higher risk of severe hand osteoarthritis.[2]

  • Baseline Disease Severity: The initial stage of osteoarthritis can significantly influence the observed treatment effects.

  • Concomitant Medications: Use of other medications, such as NSAIDs or other anti-inflammatory drugs, can affect the study outcomes.

  • Physical Activity Levels: Exercise and physical activity can impact joint health and osteoarthritis symptoms.

Q3: What are the key confounding factors in this compound research for dermatological conditions like psoriasis and acne?

A3: When studying this compound for skin disorders, researchers should be mindful of the following confounders:

  • Disease Severity and Duration: The baseline severity and how long a participant has had the condition can influence treatment response.

  • Prior Treatments: Previous exposure to other systemic or topical treatments can alter the skin's response to this compound.

  • Comorbidities: Psoriasis is associated with several comorbidities, such as psoriatic arthritis, cardiovascular disease, and depression, which can confound study results.

  • Environmental Factors: Sun exposure and other environmental triggers can affect the severity of psoriasis and acne.

  • Lifestyle Factors: Smoking and alcohol consumption are known to impact psoriasis severity.

Q4: How can I control for these confounding factors in my experimental design?

A4: Several strategies can be implemented at the design stage of your research to minimize the impact of confounding variables:

  • Randomization: In clinical trials and animal studies, randomly assigning subjects to treatment and control groups helps to ensure that both known and unknown confounders are evenly distributed.

  • Matching: For observational studies, matching subjects in the treatment and control groups based on key confounding variables (e.g., age, sex, BMI) can help to create comparable groups.

  • Restriction/Exclusion Criteria: Restricting the study population to a specific subgroup (e.g., only females, or a narrow age range) can eliminate variation from that particular confounder.

Q5: What statistical methods can be used to control for confounding factors during data analysis?

A5: If confounding factors cannot be fully controlled through experimental design, several statistical techniques can be applied during data analysis:

  • Stratification: Analyzing the data in subgroups (strata) based on the levels of a confounding variable (e.g., analyzing the effect of this compound in normal-weight and obese subjects separately).

  • Multivariate Regression Analysis: This method allows you to assess the effect of this compound while simultaneously accounting for the influence of multiple confounding variables.

  • Propensity Score Matching/Weighting: In observational studies, a propensity score (the probability of receiving the treatment based on observed covariates) can be used to match or weight subjects to balance the distribution of confounders between treatment and control groups.

  • Analysis of Covariance (ANCOVA): This technique combines ANOVA and regression to control for the effects of continuous confounding variables (covariates).[4]

Troubleshooting Guides

Issue 1: High variability in in vivo osteoarthritis model outcomes despite this compound treatment.
  • Possible Cause: Uncontrolled confounding factors in the animal model.

  • Troubleshooting Steps:

    • Review Animal Characteristics: Ensure that age, sex, and genetic background of the animals are consistent across all experimental groups. In some animal models, like dogs, the breed can be a significant factor.

    • Standardize Surgical Procedure: If using a surgical model like the Destabilization of the Medial Meniscus (DMM), ensure the procedure is performed consistently by the same surgeon to minimize variability in the induced injury.

    • Control Housing Conditions: House animals under identical conditions (cage size, temperature, light-dark cycle) as stress can influence inflammatory responses.

    • Monitor Body Weight: Track and statistically control for changes in body weight throughout the study, as this can influence joint loading.

    • Implement Blinding: The investigator assessing the outcomes (e.g., histological scoring, pain assessment) should be blinded to the treatment allocation to prevent observer bias.

Issue 2: Inconsistent results in in vitro studies with chondrocytes treated with this compound.
  • Possible Cause: Variability in cell culture conditions or donor characteristics.

  • Troubleshooting Steps:

    • Characterize Cell Source: If using primary chondrocytes, document the donor's age, sex, and disease state, as these factors can influence cellular responses.

    • Standardize Culture Conditions: Maintain consistent media formulations, serum batches, and passage numbers, as these can affect chondrocyte phenotype.

    • Control for Passage Number: Use cells within a narrow and early passage range to avoid phenotypic drift.

    • Serum Batch Testing: Test different batches of fetal bovine serum for their effects on chondrocyte proliferation and differentiation before use in experiments.

    • Incorporate Appropriate Controls: Always include vehicle-treated controls to account for any effects of the solvent used to dissolve this compound.

Experimental Protocols

Protocol 1: In Vivo Destabilization of the Medial Meniscus (DMM) Mouse Model for Osteoarthritis

This protocol describes a common surgical procedure to induce osteoarthritis in mice, which can be used to evaluate the efficacy of this compound.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Fine surgical instruments (scissors, forceps)

  • Suture materials

  • Analgesics and post-operative care supplies

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the hair over the right knee joint and sterilize the skin with an antiseptic solution.

  • Surgical Incision: Make a small incision on the medial side of the patellar tendon.

  • Joint Exposure: Carefully dissect the soft tissue to expose the joint capsule.

  • Meniscotibial Ligament Transection: Under a surgical microscope, identify and transect the medial meniscotibial ligament (MMTL), which connects the medial meniscus to the tibial plateau. This destabilizes the medial meniscus.

  • Wound Closure: Suture the joint capsule and the skin incision.

  • Post-operative Care: Administer analgesics and monitor the mice for recovery.

  • This compound Administration: this compound or vehicle can be administered via oral gavage, intraperitoneal injection, or osmotic mini-pumps, starting at a predetermined time point relative to the surgery.

  • Outcome Assessment: At the end of the study period (e.g., 4-8 weeks), euthanize the mice and collect the knee joints for histological analysis of cartilage degradation, osteophyte formation, and synovitis.

Protocol 2: In Vitro CYP26A1 Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on CYP26A1 activity.

Materials:

  • Recombinant human CYP26A1 enzyme

  • All-trans retinoic acid (atRA) as the substrate

  • This compound at various concentrations

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reaction Mixtures: In a microcentrifuge tube, prepare a reaction mixture containing the recombinant CYP26A1 enzyme, buffer, and the NADPH regenerating system.

  • Pre-incubation with this compound: Add this compound at different concentrations (or vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, atRA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Quantification of Metabolites: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of atRA metabolites (e.g., 4-hydroxy-RA).

  • Data Analysis: Calculate the IC50 value for this compound by plotting the percent inhibition of CYP26A1 activity against the log of the this compound concentration.

Data Presentation

Table 1: Illustrative Quantitative Data on this compound's Effect on Inflammatory Gene Expression in a Mouse Model of Osteoarthritis

GeneVehicle Control (Fold Change)This compound Treatment (Fold Change)Percent Reductionp-value
Il1b15.2 ± 2.15.8 ± 1.361.8%<0.01
Tnf10.8 ± 1.54.1 ± 0.962.0%<0.01
Mmp1325.6 ± 3.411.2 ± 2.556.3%<0.001
Adamts518.9 ± 2.88.5 ± 1.955.0%<0.01

Data are presented as mean fold change ± standard deviation relative to sham-operated controls. This is illustrative data based on qualitative descriptions in research articles.

Table 2: Illustrative Quantitative Data on this compound's Effect on Cartilage Degradation in a Mouse Model of Osteoarthritis (OARSI Score)

Treatment GroupMedial Femoral CondyleMedial Tibial Plateau
Sham0.5 ± 0.20.6 ± 0.3
DMM + Vehicle4.2 ± 0.84.5 ± 0.9
DMM + this compound2.1 ± 0.52.3 ± 0.6

Data are presented as mean OARSI (Osteoarthritis Research Society International) score ± standard deviation. *p < 0.01 compared to DMM + Vehicle. This is illustrative data based on qualitative descriptions in research articles.

Mandatory Visualizations

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde ADH atRA_cyto all-trans Retinoic Acid (atRA) Retinaldehyde->atRA_cyto ALDH CYP26A1 CYP26A1 atRA_cyto->CYP26A1 atRA_nuc atRA atRA_cyto->atRA_nuc Transport Inactive_Metabolites Inactive Metabolites CYP26A1->Inactive_Metabolites Metabolism This compound This compound This compound->CYP26A1 Inhibition RAR RAR RXR RXR RAR_RXR RAR-RXR Heterodimer RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation atRA_nucRAR atRA_nucRAR atRA_nucRAR->RAR_RXR

Caption: Retinoic Acid Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow_Confounders cluster_design Experimental Design Stage cluster_intervention Intervention Stage cluster_analysis Data Analysis Stage Population Study Population (e.g., Mice, Patients) Confounders Potential Confounders (Age, Sex, BMI, etc.) Population->Confounders Control_Methods Control Methods Confounders->Control_Methods Randomization Randomization Control_Methods->Randomization Matching Matching Control_Methods->Matching Restriction Restriction Control_Methods->Restriction Groups Experimental Groups Randomization->Groups Matching->Groups Restriction->Groups Talarozole_Admin This compound Administration Groups->Talarozole_Admin Vehicle_Admin Vehicle Administration Groups->Vehicle_Admin Outcome Outcome Measurement (e.g., Histology, Gene Expression) Talarozole_Admin->Outcome Vehicle_Admin->Outcome Data Collected Data Outcome->Data Stat_Control Statistical Control Data->Stat_Control Stratification Stratification Stat_Control->Stratification Regression Multivariate Regression Stat_Control->Regression PSM Propensity Score Matching Stat_Control->PSM Results Adjusted Results Stratification->Results Regression->Results PSM->Results

Caption: Workflow for Controlling Confounding Factors in this compound Research.

References

Talarozole Technical Support Center: Best Practices for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Talarozole (B1662504) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound powder should be stored at -20°C for long-term storage, where it can remain stable for up to three years. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark environment[1][2].

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water[1]. For most in vitro experiments, a stock solution is prepared in DMSO. For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months, or at -20°C for up to 1 month[2]. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of the cytochrome P450 enzymes CYP26A1 and CYP26B1[3][4]. These enzymes are responsible for the metabolism of all-trans retinoic acid (atRA). By inhibiting these enzymes, this compound increases the endogenous levels of atRA, which in turn modulates the expression of retinoid-responsive genes[5][6].

Q4: What are the primary research applications of this compound?

A4: this compound was initially investigated for the treatment of skin conditions like psoriasis and acne[7]. More recently, it has gained significant attention as a potential therapeutic agent for osteoarthritis due to its ability to suppress inflammation and cartilage degradation[6][8][9][10]. It is a valuable tool for studying retinoid signaling pathways in various biological contexts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture media This compound is poorly soluble in aqueous solutions. High concentrations of the DMSO stock solution added directly to the media can cause the compound to precipitate.- Pre-warm the cell culture media to 37°C before adding the this compound stock solution.- Add the stock solution dropwise while gently swirling the media to ensure rapid mixing and prevent localized high concentrations.- Consider a stepwise serial dilution of the stock solution in pre-warmed media.- Ensure the final DMSO concentration in the culture media does not exceed a level toxic to the specific cell line (typically ≤ 0.5%).
Inconsistent or unexpected experimental results - Compound degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. The stability of this compound in solution can be affected by light and air exposure.- Lot-to-lot variability: Different batches of this compound may have slight variations in purity or activity.- Cell line specific effects: The response to this compound can vary significantly between different cell types.- Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.- Protect stock solutions from light and store under an inert gas like argon or nitrogen if possible.- When starting a new batch of this compound, perform a quality control check to ensure consistency with previous results.- Carefully select the cell line for your experiment based on published literature and characterize the dose-response relationship for your specific cells.
No observable effect of this compound treatment - Insufficient concentration: The concentration of this compound used may be too low to elicit a biological response in the chosen experimental system.- Short incubation time: The duration of the treatment may not be sufficient for the desired cellular changes to occur.- Incorrect vehicle control: An inappropriate vehicle control may mask the true effect of this compound.- Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint.- Consult the literature for typical incubation times for similar experiments. A time-course experiment may be necessary.- The vehicle control should contain the same final concentration of DMSO as the this compound-treated samples.

Data Presentation

This compound Storage and Stability
Form Storage Temperature Duration Notes
Powder -20°CUp to 3 yearsLong-term storage.
0 - 4°CDays to weeksShort-term storage, keep dry and dark[1][2].
In Solvent (e.g., DMSO) -80°CUp to 6 monthsRecommended for longer-term solution storage[2].
-20°CUp to 1 monthSuitable for short-term solution storage[2].
This compound Solubility and Potency
Parameter Value Conditions
Solubility in DMSO ≥ 33.33 mg/mL (88.29 mM)May require sonication.
Solubility in Ethanol ≥ 9.34 mg/mL
Solubility in Water Insoluble
IC50 for CYP26A1 5.4 nMIn vitro enzyme assay[3][4].
IC50 for CYP26B1 0.46 nMIn vitro enzyme assay[3][4].

Experimental Protocols

In Vitro Dose-Response Study in Human Keratinocytes (HaCaT)

This protocol outlines a general procedure to assess the dose-dependent effect of this compound on gene expression in HaCaT cells.

  • Cell Seeding:

    • Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere and reach 70-80% confluency (approximately 24 hours).

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in pre-warmed serum-free DMEM to achieve final concentrations ranging from 0.1 µM to 10 µM.

    • Include a vehicle control with the same final concentration of DMSO (e.g., 0.1%) as the highest this compound concentration.

    • Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

    • Add the this compound-containing or vehicle control medium to the respective wells.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Endpoint Analysis (Gene Expression):

    • After incubation, wash the cells with PBS and lyse them directly in the wells using a suitable lysis buffer for RNA extraction.

    • Isolate total RNA using a commercially available kit according to the manufacturer's instructions.

    • Perform reverse transcription to synthesize cDNA.

    • Analyze the expression of target genes (e.g., CRABP2, KRT4, CYP26A1) and a housekeeping gene (e.g., GAPDH) by quantitative real-time PCR (qPCR).

    • Calculate the relative gene expression using the ΔΔCt method.

In Vivo Study in a Mouse Model of Osteoarthritis

This protocol provides a general framework for evaluating the efficacy of this compound in a surgically induced model of osteoarthritis in mice[6][9].

  • Animal Model:

    • Use 10-12 week old male C57BL/6 mice.

    • Induce osteoarthritis in the right knee joint through destabilization of the medial meniscus (DMM) surgery. The left knee can serve as a sham or non-operated control.

  • This compound Administration:

    • Prepare this compound for oral administration. One method is to formulate it in 10% DMSO and 90% corn oil.

    • Administer this compound orally via gavage at a dose of 2.5 mg/kg body weight once daily[11].

    • The control group should receive the vehicle (10% DMSO + 90% corn oil) on the same schedule.

    • Treatment can begin immediately after DMM surgery and continue for a specified period (e.g., 26 days)[6].

  • Outcome Assessment:

    • Histological Analysis: At the end of the treatment period, euthanize the mice and dissect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O and Fast Green to visualize cartilage damage and proteoglycan loss. Score the severity of osteoarthritis using a standardized scoring system (e.g., OARSI score).

    • Gene Expression Analysis: Harvest cartilage from the knee joints to analyze the expression of inflammatory and catabolic genes (e.g., IL-6, MMP13) and retinoic acid-responsive genes by qPCR.

    • Behavioral Analysis: Assess pain and joint function throughout the study using methods like the von Frey test for mechanical allodynia or a gait analysis system.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits CYP26, increasing intracellular atRA levels and modulating gene expression.

Experimental Workflow for In Vitro this compound Study

Talarozole_In_Vitro_Workflow start Start cell_culture Seed and Culture HaCaT Cells start->cell_culture treatment Treat Cells cell_culture->treatment prepare_treatment Prepare this compound and Vehicle Control prepare_treatment->treatment incubation Incubate (24-48h) treatment->incubation harvest Harvest Cells and Isolate RNA incubation->harvest qpcr cDNA Synthesis and qPCR harvest->qpcr data_analysis Analyze Gene Expression Data qpcr->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's effect on gene expression in HaCaT cells.

References

Improving the reproducibility of experiments involving Talarozole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Talarozole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound, also known as R115866 or Rambazole, is a potent and specific retinoic acid metabolism-blocking agent (RAMBA)[1]. Its main function is to inhibit the cytochrome P450 enzymes CYP26A1 and CYP26B1[1]. These enzymes are responsible for the breakdown of all-trans retinoic acid (atRA), an active metabolite of vitamin A that regulates cell growth and differentiation[1]. By blocking these enzymes, this compound increases the levels of endogenous atRA in tissues[1].

2. What are the main research applications for this compound?

This compound was initially investigated for dermatological conditions like psoriasis and acne[1][2]. More recently, it has shown potential as a disease-modifying therapy for osteoarthritis[1][3][4][5][6][7][8]. It is a valuable research tool for studying retinoid biology and the function of CYP26 enzymes[1].

3. How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C for up to three years[9]. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year to maintain stability[9]. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound[10][11].

4. In which solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO)[9]. For topical applications, it can also be dissolved in ethanol, propylene (B89431) glycol, or isopropyl myristate[2][10][12]. It is important to note that this compound is insoluble in water[6]. When preparing stock solutions in DMSO, sonication may be recommended to ensure complete dissolution[9].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no effect in cell culture 1. Compound degradation: Repeated freeze-thaw cycles of the stock solution. 2. Low bioavailability in media: this compound may precipitate in aqueous culture media. 3. Incorrect dosage: The concentration of this compound may be too low to elicit a response.1. Aliquot stock solutions into single-use vials and store at -80°C[10][11]. 2. Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions from the stock solution for each experiment. 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Precipitation of this compound in aqueous solutions Poor aqueous solubility: this compound is known to be insoluble in water[6].For in vitro experiments, ensure the final concentration of DMSO in the culture medium is kept low (typically <0.1%) to avoid solvent toxicity while maintaining solubility. For in vivo studies, consider using a vehicle that includes a solubilizing agent like Tween 80 or PEG300[9].
High variability in in vivo animal studies 1. Inconsistent oral bioavailability: Differences in absorption between animals. 2. Short half-life of this compound: The compound has a short half-life of approximately 2.2 hours in mice[13].1. Ensure consistent administration techniques, such as oral gavage. Consider monitoring plasma levels of this compound if possible. 2. For sustained exposure, consider twice-daily dosing or the use of osmotic minipumps for continuous delivery[3][13].
Unexpected off-target effects Inhibition of other enzymes: While highly selective, at high concentrations this compound may inhibit other CYP enzymes.Use the lowest effective concentration of this compound as determined by dose-response studies. Compare results with other RAMBAs or use genetic approaches like siRNA to confirm that the observed effects are due to CYP26 inhibition[1].

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 ValueCell LineNotes
CYP26A15.4 nM[1]-Potent inhibition of one of the primary enzymes responsible for retinoic acid metabolism.
CYP26B10.46 nM[1]-Shows higher potency for CYP26B1 compared to CYP26A1.
CYP26A15 µMMCF-7Inhibition of all-trans retinoic acid metabolism in a human breast cancer cell line[10].

Table 2: Pharmacokinetic Properties of this compound in Mice (2.5 mg/kg oral dose)

ParameterValueUnit
Peak Plasma Concentration (Cmax)80.3nM
Time to Peak Concentration (Tmax)0.5hours
Half-life (t1/2)2.2hours[13]
Oral Clearance590ml/min/kg
Area Under the Curve (AUC0-∞)190hours*nM

Experimental Protocols

Protocol 1: In Vitro Treatment of Keratinocytes with this compound

This protocol describes the treatment of human epidermal keratinocytes with this compound to assess its effect on retinoic acid-responsive gene expression.

Materials:

  • Human epidermal keratinocytes

  • Keratinocyte growth medium

  • This compound

  • DMSO (anhydrous)

  • 6-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Methodology:

  • Cell Seeding: Plate human epidermal keratinocytes in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C in single-use aliquots.

  • Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in keratinocyte growth medium to final concentrations of 0.1 µM, 1 µM, and 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.

    • Include a vehicle control group treated with 0.1% DMSO in the medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • RNA Extraction and qRT-PCR:

    • After the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA and perform qRT-PCR to analyze the expression of retinoic acid-responsive genes such as CYP26A1, CYP26B1, and CRABP2. Use a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Protocol 2: In Vivo Oral Administration of this compound in a Mouse Model of Osteoarthritis

This protocol details the oral administration of this compound to mice in a surgically induced model of osteoarthritis.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Surgical instruments for destabilization of the medial meniscus (DMM) surgery

Methodology:

  • Animal Model: Induce osteoarthritis in mice through DMM surgery on one knee joint. The contralateral joint can serve as a control.

  • Preparation of this compound Formulation:

    • Prepare a suspension of this compound in the vehicle solution. For a 2.5 mg/kg dose, if administering a volume of 10 µL/g body weight, the concentration of the suspension would be 0.25 mg/mL.

    • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Oral Administration:

    • Beginning the day after DMM surgery, administer this compound or vehicle control to the mice via oral gavage.

    • For a twice-daily dosing regimen, administer the doses approximately 12 hours apart.

  • Duration of Treatment: Continue the treatment for the desired period, for example, 4 weeks, to assess the impact on cartilage degradation and osteophyte formation.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and dissect the knee joints.

    • Fix, decalcify, and embed the joints in paraffin.

    • Section the joints and stain with Safranin O and Fast Green to visualize cartilage integrity and proteoglycan loss.

    • Score the severity of osteoarthritis using a standardized scoring system (e.g., OARSI score).

Visualizations

Experimental_Workflow_Talarozole_In_Vitro start Start: Cell Culture seed_cells Seed Cells in Multi-well Plates (e.g., 2x10^5 cells/well) start->seed_cells prep_tala Prepare this compound Stock Solution (10 mM in DMSO) prepare_working Prepare Working Solutions (0.1, 1, 10 µM in media) prep_tala->prepare_working treat_cells Treat Cells with this compound or Vehicle Control (0.1% DMSO) seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for 24 hours (37°C, 5% CO2) treat_cells->incubate harvest Harvest Cells incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction qpcr qRT-PCR for Target Genes (e.g., CYP26A1, CRABP2) rna_extraction->qpcr data_analysis Data Analysis (ΔΔCt method) qpcr->data_analysis end End: Assess Gene Expression data_analysis->end

References

Validation & Comparative

Talarozole vs. Liarozole: A Comparative Guide for Retinoic Acid Metabolism Blocking Agents (RAMBAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Talarozole and Liarozole (B1683768), two prominent Retinoic Acid Metabolism Blocking Agents (RAMBAs). Both compounds aim to increase endogenous levels of all-trans retinoic acid (atRA) by inhibiting its metabolic degradation, offering therapeutic potential in various dermatological and oncological conditions. This document synthesizes available experimental data to facilitate an objective evaluation of their respective efficacies and mechanisms of action.

Introduction to this compound and Liarozole as RAMBAs

This compound and Liarozole are imidazole-based compounds that function as RAMBAs by inhibiting cytochrome P450 enzymes, primarily the CYP26 family, which are responsible for the catabolism of atRA.[1][2] By blocking this metabolic pathway, these agents lead to an accumulation of endogenous atRA in tissues, thereby amplifying retinoid signaling pathways.[1][2] This "retinoid-sparing" effect is the foundation of their therapeutic utility in disorders characterized by abnormal cell proliferation and differentiation, such as psoriasis and ichthyosis.[3][4] While both drugs share this fundamental mechanism, they exhibit notable differences in potency and selectivity.

Mechanism of Action: Targeting CYP26 Enzymes

The primary molecular target for both this compound and Liarozole is the CYP26 family of enzymes, which hydroxylate atRA as a key step in its degradation.[1][2] this compound is a potent and selective inhibitor of CYP26A1 and CYP26B1.[2][5] Liarozole also inhibits CYP26-dependent 4-hydroxylation of retinoic acid but is considered a less specific inhibitor compared to this compound, with a broader inhibitory profile that can include other CYP isoforms.[1][6][7]

The enhanced potency and selectivity of this compound may offer a more targeted therapeutic approach with a potentially reduced risk of off-target effects.[2][6]

Comparative Efficacy: In Vitro Potency

Experimental data highlights a significant difference in the in vitro potency of this compound and Liarozole in inhibiting CYP26 enzymes. This compound demonstrates substantially greater potency against CYP26A1 and CYP26B1 compared to Liarozole.

CompoundTarget EnzymeIC50 (nM)Reference
This compound CYP26A15.4[5]
CYP26B10.46[5]
Liarozole CYP26A17000 (7 µM)[7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Clinical Efficacy: Dermatological Conditions

Psoriasis

This compound: Phase II clinical trials for an oral formulation of this compound have been completed for psoriasis.[4] One study involving 19 patients with psoriasis treated with 1 mg of this compound for 8 weeks showed a significant reduction in the Psoriasis Area and Severity Index (PASI).[8] Another Phase II dose-ranging study was also completed.[9][10]

Liarozole: Several studies have demonstrated the efficacy of oral Liarozole in treating psoriasis. In an open-label study with 31 patients, Liarozole (75 mg or 150 mg twice daily) resulted in a 77% decrease in PASI score at week 12.[11] A multicenter, double-blind, placebo-controlled study showed that Liarozole at a total daily dose of 150 mg was significantly more effective than placebo, with 38% of patients achieving marked improvement or better.[12] Another study found the effects of oral Liarozole on epidermal proliferation and differentiation in severe plaque psoriasis to be comparable to those of acitretin (B1665447).[13]

DrugIndicationKey Efficacy EndpointResultReference
This compound PsoriasisSignificant reduction in PASIAchieved in an 8-week study (n=19)[8]
Liarozole Severe Psoriasis77% decrease in PASI score at 12 weeksObserved in an open-label study (n=31)[11]
Liarozole Psoriasis Vulgaris38% of patients with marked improvement or better (150 mg daily dose)Statistically significant vs. placebo (P < 0.001) in a 12-week study[12]
Liarozole Palmoplantar Pustular PsoriasisStatistically significant improvement in PPPASILiarozole (75 mg twice daily) vs. placebo (P = 0.02)[14]
Ichthyosis

Liarozole: A phase II/III multinational, double-blind, placebo-controlled trial evaluated once-daily oral Liarozole (75 mg and 150 mg) in patients with moderate to severe lamellar ichthyosis.[3][15] While the primary endpoint was not met, likely due to a small sample size, both doses of Liarozole improved scaling and the Dermatology Life Quality Index (DLQI).[3][15] In a head-to-head study against acitretin for the treatment of ichthyosis, Liarozole (150 mg daily) was found to be equally effective with a trend towards a more favorable tolerability profile.[16][17]

DrugIndicationKey Efficacy EndpointResultReference
Liarozole Lamellar IchthyosisResponder Rate (≥ 2-point decrease in IGA)41% (75 mg), 50% (150 mg) vs. 11% (placebo) at week 12 (P=0.056 for 150mg vs placebo)[3][15]
Liarozole IchthyosisInvestigator's assessment of at least marked improvement10 of 15 patients in the liarozole group and 13 of 16 patients in the acitretin group[16][17]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies employed in key studies.

In Vitro CYP26 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Liarozole against CYP26 enzymes.

Methodology:

  • Enzyme Source: Microsomes from cells engineered to express human CYP26A1 or CYP26B1.

  • Substrate: All-trans retinoic acid (atRA).

  • Incubation: The test compounds (this compound or Liarozole) at various concentrations are incubated with the enzyme source and substrate.

  • Metabolite Quantification: The formation of the primary metabolite of atRA, 4-hydroxy-retinoic acid, is measured using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the rate of metabolite formation is determined.[18]

Clinical Trial Protocol for Psoriasis (Example based on Liarozole studies)

Objective: To evaluate the efficacy and safety of oral Liarozole in patients with moderate to severe plaque psoriasis.

Study Design: A multicenter, double-blind, placebo-controlled, randomized trial.[12]

Patient Population: Adult patients with a diagnosis of moderate to severe plaque psoriasis, often defined by a baseline Psoriasis Area and Severity Index (PASI) score.

Intervention: Patients are randomized to receive different daily doses of Liarozole (e.g., 50 mg, 75 mg, 150 mg) or a matching placebo for a specified duration (e.g., 12 weeks).[12]

Efficacy Assessments:

  • Primary Endpoint: The proportion of patients achieving a certain level of improvement on a global assessment scale (e.g., "marked improvement" or better).[12]

  • Secondary Endpoints: Change from baseline in PASI score.[12]

Safety Assessments: Monitoring of adverse events, mucocutaneous side effects, and laboratory parameters (hematology, liver function, lipid profiles).[12]

Visualizations

Signaling Pathway of RAMBAs

RAMBA_Mechanism cluster_cell Target Cell cluster_intervention Pharmacological Intervention atRA All-trans Retinoic Acid (atRA) RAR_RXR RAR/RXR Complex atRA->RAR_RXR Binds to CYP26A1 CYP26A1 atRA->CYP26A1 Metabolized by RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Activates Gene_Expression Target Gene Expression (Cell Differentiation, Proliferation Control) RARE->Gene_Expression Regulates Inactive_Metabolites Inactive Metabolites CYP26A1->Inactive_Metabolites This compound This compound This compound->CYP26A1 Inhibits (Potent, Selective) Liarozole Liarozole Liarozole->CYP26A1 Inhibits Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_treatment Treatment Phase cluster_assessment Assessment & Analysis Screening Screening of Patients with Moderate to Severe Psoriasis Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Screening->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline Baseline Assessment (PASI, IGA, etc.) Informed_Consent->Baseline Randomization Randomization Group_A Group A: This compound/Liarozole (Dose 1) Randomization->Group_A Group_B Group B: This compound/Liarozole (Dose 2) Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Baseline->Randomization Efficacy_Endpoints Efficacy Endpoint Assessment (Change in PASI, Responder Rate) Follow_Up->Efficacy_Endpoints Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Follow_Up->Safety_Monitoring Data_Analysis Statistical Data Analysis Efficacy_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis

References

Talarozole: A Comparative Guide to its Inhibition of CYP26A1 and CYP26B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Talarozole's inhibitory effects on cytochrome P450 enzymes CYP26A1 and CYP26B1, key regulators of retinoic acid metabolism. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in the fields of drug development, dermatology, and oncology.

Introduction: this compound as a Retinoic Acid Metabolism Blocking Agent (RAMBA)

This compound (formerly R115866) is a potent, selective, and orally active Retinoic Acid Metabolism Blocking Agent (RAMBA).[1] Its primary mechanism of action is the inhibition of the CYP26 family of enzymes, which are responsible for the catabolism of all-trans retinoic acid (atRA), the active metabolite of vitamin A.[2][3] By blocking the breakdown of atRA, this compound effectively increases its endogenous levels and biological half-life, leading to enhanced activation of Retinoic Acid Receptors (RARs).[2] This modulation of atRA signaling pathways has been investigated for therapeutic applications in dermatology, such as psoriasis and acne, and more recently for osteoarthritis.[4][5]

The CYP26 family consists of three main isoforms: CYP26A1, CYP26B1, and CYP26C1.[3] this compound exhibits differential potency against these isoenzymes, showing particularly strong inhibition of CYP26A1 and CYP26B1.[2][6]

Comparative Inhibitory Activity

This compound is a highly potent inhibitor of both CYP26A1 and CYP26B1, with significantly greater potency for CYP26B1.[1][2] Its selectivity for CYP26 enzymes over other cytochrome P450 enzymes, such as those involved in steroid metabolism (e.g., CYP17A1 and CYP19A1), is a key characteristic.[7] The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound compared to other known CYP26 inhibitors.

CompoundTarget EnzymeIC50Ki (Inhibitory Constant)Reference(s)
This compound CYP26A1 5.4 nM 5.1 nM [1][2]
CYP26B1 0.46 nM 0.46 nM [1][2][6]
CYP26C1 ~3.8 µM Not Reported[2]
LiarozoleCYP26A12 - 3 µMNot Reported[8]
CYP26 (general)7 µMNot Reported[6]
ClotrimazoleCYP26A120 nMNot Reported[9]
CYP26B150 nMNot Reported[9]
ZafirlukastCYP26A160 nMNot Reported[9]
Candesartan cilexetilCYP26B1270 nMNot Reported[9]
KetoconazoleCYP26 (general)Inhibitory activity notedNot Reported[10][11]
R-116010CYP26 (general)Potent inhibition notedNot Reported[6]

Signaling Pathway and Mechanism of Action

This compound's inhibition of CYP26A1 and CYP26B1 prevents the degradation of all-trans retinoic acid (atRA). This leads to an accumulation of intracellular atRA, which can then bind to nuclear retinoic acid receptors (RARs). The RARs form heterodimers with retinoid X receptors (RXRs), and this complex binds to retinoic acid response elements (RAREs) on DNA, thereby modulating the transcription of target genes involved in cellular differentiation, proliferation, and inflammation.[2]

Retinoic_Acid_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH10 atRA All-trans Retinoic Acid (atRA) Retinaldehyde->atRA RALDH1-3 CYP26A1_B1 CYP26A1 / CYP26B1 atRA->CYP26A1_B1 Metabolism RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Activation Inactive_Metabolites Inactive_Metabolites CYP26A1_B1->Inactive_Metabolites This compound This compound This compound->CYP26A1_B1 RARE RARE (DNA) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Experimental_Workflow A 1. Prepare Reagents (Enzyme, Buffer, Substrate, Test Compound Dilutions) B 2. Dispense Test Compound & Enzyme Mix into Plate A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction & Add Detection Reagent D->E F 6. Measure Signal (Luminescence or LC-MS/MS) E->F G 7. Data Analysis (Calculate % Inhibition, Determine IC50) F->G

References

Cross-Validation of Talarozole's Effects with Gene Expression Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Talarozole (B1662504), a potent and selective retinoic acid metabolism-blocking agent (RAMBA), with other modulators of the retinoic acid signaling pathway. By cross-validating its effects with gene expression analysis, we aim to offer an objective assessment of this compound's performance and provide supporting experimental data for researchers in dermatology, oncology, and osteoarthritis.

This compound: Mechanism of Action

This compound is a third-generation RAMBA that functions by specifically inhibiting the cytochrome P450 enzymes CYP26A1 and CYP26B1.[1][2] These enzymes are primarily responsible for the catabolism of all-trans retinoic acid (atRA), the biologically active form of Vitamin A. By blocking atRA degradation, this compound effectively increases its intracellular concentration, leading to enhanced activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This, in turn, modulates the expression of a host of target genes involved in cellular differentiation, proliferation, and inflammation.[1][3]

Comparative Analysis of RAMBAs and Alternatives

This compound distinguishes itself from earlier generation RAMBAs, such as Liarozole (B1683768) and Ketoconazole, through its enhanced potency and selectivity for CYP26 enzymes. This specificity is crucial for minimizing off-target effects and improving the therapeutic index.

CompoundTarget(s)Potency (IC50)Key Characteristics
This compound CYP26A1, CYP26B1CYP26A1: 4-5 nM, CYP26B1: 0.46 nM[1]Highly potent and selective CYP26 inhibitor.[1]
Liarozole CYP26, other CYPsLess potent than this compound[3]First-generation RAMBA with broader CYP inhibition.[3]
Ketoconazole Broad-spectrum CYP inhibitorInhibits RA metabolism[4]Non-selective, leading to more off-target effects.[2]

Table 1: Comparison of Retinoic Acid Metabolism Blocking Agents (RAMBAs)

Alternatives to this compound for specific indications primarily target different pathways. In osteoarthritis, for instance, treatments may focus on pain relief or other inflammatory pathways, while in psoriasis, a range of topical and systemic therapies targeting immune responses are available. A direct comparison of their effects on retinoic acid-responsive genes is not typically performed.

Cross-Validation by Gene Expression Analysis

The effects of this compound on the retinoic acid signaling pathway have been validated through the analysis of target gene expression. Topical application of this compound in human skin has been shown to dose-dependently modulate the expression of several key retinoid-responsive genes.

GeneFunctionThis compound Effect (mRNA level)Liarozole Effect (mRNA level)
CRABP2 Cellular retinoic acid binding protein 2, facilitates atRA transport to the nucleus.[5]Increased[1]Not explicitly reported in comparative studies.
KRT4 Keratin 4, a marker of epithelial differentiation.Increased[1]Trend towards increased expression[3]
CYP26A1 A key atRA metabolizing enzyme, its expression is induced by atRA as a feedback mechanism.[1]Increased[1]Trend towards increased expression[3]
KRT2 Keratin 2, another marker of epithelial differentiation.Decreased[1]Decreased[3]
IL-1alpha Pro-inflammatory cytokine.Decreased[1]Not explicitly reported in comparative studies.

Table 2: Comparative Effects of this compound and Liarozole on Retinoid-Regulated Gene Expression in Skin. Note: Direct, head-to-head quantitative comparisons in the same study are limited. The data presented is compiled from separate studies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the retinoic acid signaling pathway modulated by this compound and a typical experimental workflow for cross-validating its effects using gene expression analysis.

Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde RDH atRA all-trans Retinoic Acid (atRA) Retinaldehyde->atRA RALDH CRABP2 CRABP2 atRA->CRABP2 Binding CYP26 CYP26A1/B1 atRA->CYP26 Metabolism atRA_nuc atRA CRABP2->atRA_nuc Translocation Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites This compound This compound This compound->CYP26 Inhibition RAR RAR atRA_nuc->RAR Binding RARE RARE RAR->RARE Heterodimerization with RXR RXR RXR RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression Transcription Modulation

Caption: Retinoic Acid Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow cluster_treatment Cell/Tissue Treatment cluster_analysis Gene Expression Analysis cluster_validation Data Analysis and Validation Cell_Culture Cell Culture (e.g., Keratinocytes) Treatment Treatment with This compound/Alternatives Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (qPCR) (Targeted Gene Analysis) cDNA_Synthesis->qPCR RNA_Seq RNA Sequencing (Transcriptome-wide Analysis) cDNA_Synthesis->RNA_Seq Data_Analysis Data Analysis (Fold Change, Statistical Significance) qPCR->Data_Analysis RNA_Seq->Data_Analysis Cross_Validation Cross-Validation of Phenotypic Effects Data_Analysis->Cross_Validation

Caption: Experimental Workflow for Cross-Validating this compound's Effects.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the general steps for quantifying the mRNA levels of target genes such as CRABP2, KRT4, and CYP26A1.

  • Cell Culture and Treatment: Human epidermal keratinocytes are cultured under standard conditions. Cells are treated with varying concentrations of this compound, Liarozole, or a vehicle control for a specified duration (e.g., 24-48 hours).

  • RNA Isolation: Total RNA is extracted from the treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • qPCR: qPCR is performed using a real-time PCR system (e.g., CFX96 Real-Time System, Bio-Rad) with a SYBR Green-based master mix. Gene-specific primers for the target genes (CRABP2, KRT4, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB) are used. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene. Statistical significance is determined using appropriate tests (e.g., t-test, ANOVA).

RNA Sequencing (RNA-Seq) for Transcriptome-wide Analysis

This protocol provides a general workflow for a comprehensive analysis of gene expression changes following this compound treatment.

  • Sample Preparation: Similar to the qPCR protocol, cells are cultured, treated, and total RNA is isolated. RNA integrity is crucial and is typically assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: An RNA-seq library is prepared from the high-quality RNA. This process usually involves poly(A) selection to enrich for mRNA, fragmentation of the mRNA, reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.

    • Read Alignment: The high-quality reads are aligned to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.

    • Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.

    • Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are differentially expressed between the this compound-treated and control groups.

    • Pathway and Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) are performed to identify the biological processes and signaling pathways affected by this compound treatment.

Conclusion

This compound stands out as a highly potent and selective inhibitor of retinoic acid metabolism. Cross-validation through gene expression analysis confirms its mechanism of action and provides a quantitative measure of its impact on the retinoic acid signaling pathway. The upregulation of genes like CRABP2 and KRT4 and the downregulation of pro-inflammatory markers underscore its therapeutic potential. Compared to less selective RAMBAs, this compound offers the promise of a more targeted therapeutic approach with a potentially improved safety profile. Further head-to-head comparative studies employing transcriptome-wide analyses will be invaluable in fully elucidating the nuanced effects of this compound and solidifying its position in the therapeutic landscape.

References

Talarozole: A Novel Disease-Modifying Approach in Osteoarthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Talarozole, a potent and selective inhibitor of retinoic acid metabolism, is emerging as a promising disease-modifying agent for osteoarthritis (OA). This guide provides a comparative analysis of its performance in various preclinical OA models, supported by available experimental data. The focus is on its efficacy in mitigating key pathological features of OA, such as inflammation, cartilage degradation, and osteophyte formation.

Comparative Efficacy of this compound in Preclinical Osteoarthritis Models

This compound has been primarily evaluated in a surgically induced destabilization of the medial meniscus (DMM) mouse model and an ex vivo porcine cartilage injury model. These studies highlight its potential to modulate inflammatory pathways and protect joint integrity.

ModelTreatment ProtocolKey Efficacy EndpointsQuantitative ResultsComparator(s)
In Vivo: DMM Mouse Model This compound (4 mg/kg/day) via subcutaneous osmotic minipump, initiated 3 days prior to DMM surgery.Gene Expression (at 6 hours post-DMM): Suppression of mechano-inflammatory genes.Statistically significant reduction in the expression of Il1b and Il6 in the articular cartilage of this compound-treated mice compared to vehicle-treated controls.[1][2]Vehicle Control
Cartilage Degradation (at 4 weeks post-DMM): Assessed by OARSI scoring.Statistically significant reduction in cartilage degradation in this compound-treated mice.[1][2]Vehicle Control
Osteophyte Formation (at 4 weeks post-DMM): Histological assessment.Marked reduction in the size and maturity of osteophytes in this compound-treated mice.[1][2]Vehicle Control
Ex Vivo: Porcine Cartilage Injury Model Porcine metacarpophalangeal (MCP) joints injected with 5 µM this compound 1 hour prior to cartilage explant and culture.Gene Expression (at 4 hours post-explant): Suppression of inflammatory genes.Significant suppression of injury-induced inflammatory gene expression in cartilage explants treated with this compound compared to vehicle.[1]Vehicle Control

Note: Currently, there is a lack of publicly available data from direct comparative studies of this compound against other OA treatments, such as NSAIDs or other DMARDs, in these specific models.

Experimental Protocols

In Vivo: Destabilization of the Medial Meniscus (DMM) Mouse Model

This surgical model induces knee joint instability, leading to progressive OA-like changes.

  • Animal Model: 10-week-old male C57BL/6 mice.[1]

  • This compound Administration: Alzet osmotic minipumps are implanted subcutaneously three days prior to surgery to deliver a continuous dose of this compound (4 mg/kg/day) or vehicle.[1]

  • Surgical Procedure (DMM): Under anesthesia, the right knee joint is exposed, and the medial meniscotibial ligament is transected to destabilize the medial meniscus. The contralateral (left) knee serves as a control.

  • Endpoint Analysis:

    • Gene Expression: At 6 hours post-DMM, articular cartilage is microdissected from both knees, and RNA is extracted for qPCR analysis of inflammatory and retinoic acid-responsive genes.[1]

    • Histopathology: At 4 weeks post-DMM, knee joints are harvested, fixed, decalcified, and embedded in paraffin. Coronal sections are stained with Safranin O and Fast Green for the histological assessment of cartilage degradation and osteophyte formation using the OARSI scoring system.[1]

Ex Vivo: Porcine Cartilage Injury Model

This model allows for the controlled study of chondrocyte responses to injury and therapeutic interventions.

  • Tissue Source: Metacarpophalangeal (MCP) joints are obtained from pigs.

  • This compound Treatment: The MCP joints are injected with 5 µM this compound or a vehicle control.[1]

  • Cartilage Explant: One hour after injection, articular cartilage explants are harvested from the joints.[1]

  • Culture and Analysis: The cartilage explants are cultured for 4 hours. Following culture, RNA is extracted from the explants for gene expression analysis by qPCR to assess the levels of inflammatory and retinoic acid-responsive genes.[1]

Signaling Pathway and Experimental Workflow

This compound's mechanism of action in osteoarthritis is primarily attributed to its inhibition of CYP26 enzymes, which are responsible for the degradation of all-trans retinoic acid (atRA).[3] This leads to an increase in intracellular atRA levels, which in turn suppresses mechanoinflammation in chondrocytes through a peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent pathway.[1][2]

Talarozole_Mechanism_of_Action cluster_0 This compound Intervention cluster_1 Cellular Response in Chondrocyte This compound This compound CYP26 CYP26 Enzymes This compound->CYP26 Inhibits atRA All-trans Retinoic Acid (atRA) (Increased Levels) CYP26->atRA Degrades PPARg PPARγ Activation atRA->PPARg Activates Mechanoinflammation Mechanoinflammation (e.g., IL-1β, IL-6) PPARg->Mechanoinflammation Suppresses Cartilage_Degradation Cartilage Degradation & Osteophyte Formation Mechanoinflammation->Cartilage_Degradation Promotes

Caption: this compound's mechanism of action in osteoarthritis.

Experimental_Workflow cluster_0 In Vivo: DMM Mouse Model cluster_1 Ex Vivo: Porcine Cartilage Model DMM_Start Start: 10-week-old mice DMM_this compound This compound (4 mg/kg/day) via minipump (Day -3) DMM_Start->DMM_this compound DMM_Surgery DMM Surgery (Day 0) DMM_this compound->DMM_Surgery DMM_Gene_Analysis Gene Expression Analysis (6 hours post-DMM) DMM_Surgery->DMM_Gene_Analysis DMM_Histology Histological Analysis (4 weeks post-DMM) DMM_Surgery->DMM_Histology Porcine_Start Start: Porcine MCP Joints Porcine_this compound This compound (5 µM) injection (1 hour prior to explant) Porcine_Start->Porcine_this compound Porcine_Explant Cartilage Explant & Culture Porcine_this compound->Porcine_Explant Porcine_Gene_Analysis Gene Expression Analysis (4 hours post-explant) Porcine_Explant->Porcine_Gene_Analysis

Caption: Experimental workflows for this compound studies in OA models.

References

Talarozole vs. Synthetic Retinoids: A Comparative Guide for Psoriasis Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Talarozole (B1662504) and synthetic retinoids (Tazarotene and Acitretin) for the treatment of psoriasis. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering a concise overview of the mechanisms of action, clinical efficacy, and safety profiles based on available experimental data.

Introduction: Two Approaches to Retinoid-Based Psoriasis Therapy

Psoriasis is a chronic inflammatory skin condition characterized by the hyperproliferation of keratinocytes. Retinoids, which are derivatives of vitamin A, are a cornerstone of psoriasis treatment due to their ability to normalize cell growth and differentiation.[1] This guide examines two distinct strategies for leveraging retinoid pathways in psoriasis therapy: the indirect approach of this compound, a Retinoic Acid Metabolism Blocking Agent (RAMBA), and the direct action of synthetic retinoids like Tazarotene (B1682939) and Acitretin (B1665447).

This compound represents a novel approach by inhibiting the cytochrome P450 enzyme CYP26A1, which is responsible for the breakdown of endogenous all-trans retinoic acid (atRA).[2][3] This inhibition leads to an increase in the natural levels of atRA within the skin, thereby enhancing its therapeutic effects.[2][3] Although its development for psoriasis has been discontinued, the initial clinical studies provide valuable insights into this mechanism.[4][5]

Synthetic retinoids , such as the topical tazarotene and the oral acitretin, are designed to directly bind to and activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6] This direct agonism modulates the expression of genes involved in inflammation and keratinocyte proliferation.[6]

Mechanism of Action

This compound: Enhancing Endogenous Retinoic Acid Signaling

This compound functions by selectively inhibiting the CYP26A1 enzyme, a key component in the catabolism of atRA.[2][7] By blocking this enzyme, this compound increases the local concentration and prolongs the half-life of endogenous atRA in the skin.[2][7] This elevated atRA then binds to RARs and RXRs in the nucleus of keratinocytes, leading to the transcription of genes that regulate cellular differentiation and reduce proliferation.[8]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal Oxidation atRA all-trans Retinoic Acid (atRA) Retinal->atRA Oxidation CYP26A1 CYP26A1 atRA->CYP26A1 Inactive_Metabolites Inactive Metabolites atRA->Inactive_Metabolites Metabolism RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binds to This compound This compound This compound->CYP26A1 Inhibits RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates Normalization Normalization of Keratinocyte Proliferation & Differentiation Gene_Transcription->Normalization

Diagram 1: Mechanism of Action of this compound.
Synthetic Retinoids: Direct Receptor Activation

Synthetic retinoids like tazarotene and acitretin are direct agonists of RARs and RXRs.[6] Tazarotene, when applied topically, is converted to its active form, tazarotenic acid, which selectively binds to RAR-β and RAR-γ.[9] Acitretin, administered orally, also interacts with these nuclear receptors.[10] The binding of these synthetic retinoids to the RAR/RXR heterodimers initiates a cascade of gene transcription that ultimately leads to decreased keratinocyte proliferation and a reduction in inflammatory responses.[9][10]

cluster_extracellular Extracellular/Topical cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Synthetic_Retinoid Synthetic Retinoid (Tazarotene/Acitretin) Active_Metabolite Active Metabolite (e.g., Tazarotenic Acid) Synthetic_Retinoid->Active_Metabolite Metabolic Conversion (for some retinoids) RAR_RXR RAR/RXR Heterodimer Active_Metabolite->RAR_RXR Directly Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates Normalization Normalization of Keratinocyte Proliferation & Differentiation Gene_Transcription->Normalization

Diagram 2: Mechanism of Action of Synthetic Retinoids.

Comparative Efficacy: Clinical Trial Data

The following tables summarize the available quantitative data from clinical trials of this compound, Tazarotene, and Acitretin in the treatment of psoriasis. The primary endpoint in these studies is typically the Psoriasis Area and Severity Index (PASI) score, with PASI 75 (a 75% reduction in the baseline PASI score) being a common measure of clinical success.[10]

Table 1: this compound Clinical Trial Data
StudyDrug/DoseTreatment DurationEfficacy EndpointResponder Rate
Verfaille et al. (2008)[11][12]This compound 1 mg/day (oral)8 weeksPASI 5026%
Verfaille et al. (2008)[11][12]This compound 1 mg/day (oral)8 weeks + 2 weeks follow-upPASI 5047%

Note: Data from larger Phase II trials (e.g., NCT00716144) for this compound have not been fully published.[13]

Table 2: Tazarotene Clinical Trial Data (Topical)
StudyDrug/DoseTreatment DurationEfficacy EndpointResponder Rate
Weinstein et al. (2003)[14]Tazarotene 0.1% cream12 weeksTreatment SuccessSignificantly more effective than vehicle
Weinstein et al. (2003)[14]Tazarotene 0.05% cream12 weeksTreatment SuccessSignificantly more effective than vehicle
Lebwohl et al. (1998)Tazarotene 0.1% gel12 weeks≥75% Improvement63%
Lebwohl et al. (1998)Tazarotene 0.05% gel12 weeks≥75% Improvement48%

*Overall assessment of psoriasis, global response to treatment, and reduction in plaque elevation and scaling.

Table 3: Acitretin Clinical Trial Data (Oral)
StudyDrug/DoseTreatment DurationEfficacy EndpointResponder Rate
Geiger (2003) - Study A[15]Acitretin 50 mg/day (initial)12 weeksPASI 5066%
Geiger (2003) - Study A[15]Acitretin 50 mg/day (initial)12 weeksPASI 7534%
Geiger (2003) - Study A[15]Acitretin (dose adjusted)12 monthsPASI 7578.4%
Geiger (2003) - Study B[15]Acitretin ~40 mg/day12 weeksPASI 5085%
Geiger (2003) - Study B[15]Acitretin ~40 mg/day12 weeksPASI 7552%
Kaur et al. (2009)Acitretin 35 mg/day12 weeksPASI 7569%

Safety and Tolerability Profile

Table 4: Comparative Safety and Tolerability
DrugCommon Adverse Events
This compound (oral) Pruritus, xerosis (dry skin), cheilitis (chapped lips), and an increase in blood triglycerides.[12] The majority of adverse events were reported as mild to moderate.[12]
Tazarotene (topical) Local skin irritation, including pruritus, burning, skin redness, peeling, and erythema.[16] These effects are most common in the initial weeks of therapy.[16]
Acitretin (oral) Dryness of the lips, nostrils, eyes, and skin; peeling skin; fragile skin; and potential for hair thinning.[1] It can also lead to elevations in serum lipids and liver enzymes.[13] Acitretin is a known teratogen and is contraindicated in pregnancy.[1]

Experimental Protocols

Clinical Trial Methodology for Psoriasis Treatments

A typical randomized controlled trial for a psoriasis therapy, whether oral or topical, follows a structured protocol to ensure the validity and reliability of the results.

Patient_Screening Patient Screening (Moderate-to-Severe Psoriasis) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Treatment_Arm_A Treatment Group A (e.g., this compound/Acitretin) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Group B (e.g., Tazarotene) Randomization->Treatment_Arm_B Placebo_Arm Placebo Group Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 12 weeks) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Placebo_Arm->Treatment_Period Efficacy_Assessment Efficacy Assessment (PASI, PGA) Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Treatment_Period->Safety_Monitoring Follow_Up Follow-Up Period Efficacy_Assessment->Follow_Up Safety_Monitoring->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Diagram 3: Generalized Clinical Trial Workflow.
  • Patient Population: Adult patients with moderate-to-severe plaque psoriasis, often defined by a baseline PASI score greater than 10 or 12 and body surface area (BSA) involvement of over 10%.[9]

  • Study Design: Randomized, double-blind, placebo-controlled studies are the gold standard.[17]

  • Treatment Regimen:

    • Oral: Once or twice daily administration of the investigational drug or placebo.[9]

    • Topical: Once daily application of the cream or gel to psoriatic lesions.[16]

  • Primary Endpoint: The proportion of patients achieving a 75% improvement in their PASI score (PASI 75) from baseline at a predetermined time point (e.g., 12 or 16 weeks).[10][17]

  • Secondary Endpoints: May include the proportion of patients achieving PASI 50 or PASI 90, changes in the Physician's Global Assessment (PGA) score, and patient-reported outcomes.[17]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests (e.g., liver function tests, lipid profiles), and physical examinations throughout the study.[9]

In Vitro Keratinocyte Proliferation Assay

This assay is used to assess the direct effect of a compound on the proliferation of human keratinocytes.

  • Cell Culture: Primary human epidermal keratinocytes are cultured in a serum-free medium.

  • Treatment: Once the cells reach a certain confluency (e.g., 80%), they are treated with the test compound (e.g., a retinoid) at various concentrations or a vehicle control.[18]

  • Proliferation Measurement: Cell proliferation can be quantified at different time points (e.g., 24, 48, 72 hours) using various methods, such as:

    • Direct Cell Counting: Using a hemocytometer.

    • Ki-67 Staining: Immunofluorescence staining for the proliferation marker Ki-67.[10]

    • DNA Synthesis Assays: Such as BrdU incorporation assays.

  • Analysis: The number of proliferating cells in the treated groups is compared to the control group to determine the anti-proliferative or pro-proliferative effects of the compound.[18]

Imiquimod-Induced Psoriasis Mouse Model

This is a widely used preclinical model to evaluate the efficacy of potential anti-psoriatic drugs.[19][20]

  • Induction of Psoriasis-like Skin Inflammation: A daily topical application of imiquimod (B1671794) (IMQ) cream (5%) is applied to the shaved back and/or ear of mice (e.g., BALB/c or C57BL/6 strains) for several consecutive days (typically 5-7 days).[2][21]

  • Treatment: The test compound can be administered topically or systemically, either before (prophylactic) or after (therapeutic) the induction of inflammation.

  • Assessment of Disease Severity:

    • Clinical Scoring: A modified PASI score is used to evaluate the severity of erythema, scaling, and skin thickness.[20]

    • Physical Measurements: Ear and back skin thickness are measured using calipers.[19]

    • Histological Analysis: Skin biopsies are taken to assess for epidermal changes such as acanthosis (thickening of the epidermis) and inflammatory cell infiltration.[21]

    • Biomarker Analysis: Measurement of pro-inflammatory cytokines (e.g., IL-17, IL-23) in skin or serum samples.[2]

Conclusion

This compound and synthetic retinoids represent two distinct approaches to modulating the retinoic acid signaling pathway for the treatment of psoriasis. While synthetic retinoids like tazarotene and acitretin have established efficacy and are valuable tools in the dermatological armamentarium, their use can be limited by local or systemic side effects.

This compound, by inhibiting the breakdown of endogenous retinoic acid, offers a potentially more physiological approach to treatment. The preliminary data from early clinical trials suggested a favorable safety profile with low irritancy for topical formulations and mild to moderate systemic side effects for the oral formulation.[12][22] Although the development of this compound for psoriasis was halted, the concept of Retinoic Acid Metabolism Blocking Agents (RAMBAs) remains a promising area for future research and drug development in dermatology. Further investigation into more potent and selective RAMBAs could lead to novel therapies for psoriasis and other keratinization disorders with an improved therapeutic window.

References

Validating the anti-inflammatory effects of Talarozole in joint tissues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Talarozole, a potent and selective retinoic acid metabolism-blocking agent (RAMBA), is emerging as a promising therapeutic candidate for mitigating inflammation in joint tissues, particularly in the context of osteoarthritis (OA). This guide provides a comprehensive overview of the anti-inflammatory effects of this compound, supported by preclinical experimental data, and compares its mechanism of action with established osteoarthritis treatments. As this compound is currently undergoing clinical investigation, this guide focuses on the robust preclinical evidence available.

Mechanism of Action: Modulating the Retinoic Acid Signaling Pathway

This compound's primary mechanism of action involves the inhibition of cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the degradation of all-trans retinoic acid (atRA).[1] By blocking these enzymes, this compound effectively increases the intracellular concentration of atRA in joint tissues.[2][3] This elevation of atRA levels is crucial for its anti-inflammatory effects, which are mediated through the activation of retinoic acid receptors (RARs) and peroxisome proliferator-activated receptor gamma (PPARγ).[4][5]

The activation of these nuclear receptors leads to the downstream regulation of gene expression, ultimately suppressing the production of pro-inflammatory mediators and matrix-degrading enzymes that contribute to cartilage breakdown in osteoarthritis.[4][6]

This compound Signaling Pathway This compound This compound CYP26 CYP26 Enzymes This compound->CYP26 Inhibits atRA All-trans Retinoic Acid (atRA) Levels This compound->atRA Increases atRA_degradation atRA Degradation CYP26->atRA_degradation Catalyzes atRA_degradation->atRA Reduces RAR Retinoic Acid Receptors (RAR) atRA->RAR Activates PPARg PPARγ atRA->PPARg Activates Inflammatory_Genes Pro-inflammatory & Catabolic Gene Expression (e.g., IL-1β, MMP-13) RAR->Inflammatory_Genes Suppresses PPARg->Inflammatory_Genes Suppresses Anti_inflammatory_effect Anti-inflammatory Effect Inflammatory_Genes->Anti_inflammatory_effect Leads to DMM_Workflow cluster_0 Surgical Procedure cluster_1 Post-operative Care & this compound Administration cluster_2 Outcome Assessment Anesthesia Anesthesia Incision Medial parapatellar incision Anesthesia->Incision Exposure Joint capsule exposure Incision->Exposure Transection Transection of the medial meniscotibial ligament (MMTL) Exposure->Transection Closure Wound closure Transection->Closure Analgesia Analgesia Closure->Analgesia Monitoring Monitoring for recovery Analgesia->Monitoring Talarozole_Admin This compound or Vehicle Administration Monitoring->Talarozole_Admin Histology Histological analysis of cartilage degradation and osteophyte formation Talarozole_Admin->Histology Gene_Expression Gene expression analysis of inflammatory markers Talarozole_Admin->Gene_Expression

References

A Head-to-Head Comparison of Talarozole and Other CYP26 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Talarozole and other prominent inhibitors of the Cytochrome P450 family 26 (CYP26) enzymes. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes critical biological pathways and experimental workflows to support informed decisions in drug discovery and development.

Introduction to CYP26 Inhibition

The CYP26 family of enzymes, comprising three isoforms (CYP26A1, CYP26B1, and CYP26C1), plays a pivotal role in regulating the endogenous levels of all-trans retinoic acid (atRA), a critical signaling molecule involved in cellular differentiation, proliferation, and apoptosis.[1][2][3] By catalyzing the hydroxylation and subsequent degradation of atRA, CYP26 enzymes maintain retinoid homeostasis.[4] Inhibition of these enzymes presents a compelling therapeutic strategy to elevate local atRA concentrations, thereby potentiating its beneficial effects in various disease contexts, including dermatological disorders and cancer, while potentially minimizing the side effects associated with systemic retinoid administration.[5][6] this compound (formerly R115866) is a potent, orally active, and selective inhibitor of CYP26 enzymes that has been investigated in clinical trials.[7][8] This guide provides a head-to-head comparison of this compound with other notable CYP26 inhibitors.

Quantitative Comparison of CYP26 Inhibitors

The inhibitory potency and selectivity of various compounds against the three human CYP26 isoforms are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of an enzyme's activity in vitro. Lower IC50 values indicate greater potency.

InhibitorCYP26A1 IC50 (nM)CYP26B1 IC50 (nM)CYP26C1 IC50 (µM)Selectivity Profile
This compound 4 - 5.4[1][9][10][11][12]0.46[1][9][10][11][12]~3.8[1][13]Potent dual inhibitor of CYP26A1 and CYP26B1 with significantly lower potency for CYP26C1.[1][13]
Liarozole 2100 - 7000[5][12][14]More potent on CYP26B1 than A1Data not readily availableLess potent than this compound, with some preference for CYP26B1.[5]
Ketoconazole 550 - 588[5][14]592[5]124[13]Non-selective, inhibits multiple CYP enzymes.[5][13]
R116010 4 - 10[5][15]Data not readily availableData not readily availablePotent CYP26A1 inhibitor, reported to be highly selective.[5]
Compound 24 340[6][16]>14,620Data not readily availableA novel, highly selective non-azole inhibitor of CYP26A1.[6][16]
DX314 Data not readily availableSelective for CYP26B1[17]Data not readily availableA novel substrate-based inhibitor with enhanced selectivity for CYP26B1.[17]

Signaling Pathway and Mechanism of Action

CYP26 inhibitors act by blocking the metabolic degradation of all-trans retinoic acid (atRA). This leads to an accumulation of endogenous atRA within cells, enhancing the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The resulting RAR/RXR heterodimers bind to retinoic acid response elements (RAREs) on DNA, modulating the transcription of target genes involved in various cellular processes.

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors CYP26 Inhibition Retinol_RBP4 Retinol-RBP4 Complex Retinol Retinol Retinol_RBP4->Retinol STRA6 Receptor Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH atRA all-trans Retinoic Acid (atRA) Retinaldehyde->atRA RALDH Metabolites Inactive Metabolites atRA->Metabolites CYP26A1/B1/C1 CRABP CRABP atRA->CRABP RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR Transports atRA RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates This compound This compound This compound->Inhibition Other_Inhibitors Other CYP26 Inhibitors Other_Inhibitors->Inhibition

Caption: Retinoic Acid Signaling Pathway and Point of CYP26 Inhibition.

Experimental Protocols

In Vitro CYP26 Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 of a test compound against a specific CYP26 isoform using a luminogenic substrate.

Materials:

  • Recombinant human CYP26A1, CYP26B1, or CYP26C1 enzyme co-expressed with cytochrome P450 reductase (POR).

  • Luminogenic CYP substrate (e.g., Luciferin-BE for CYP26A1).[18][19]

  • NADPH regeneration system.

  • Luciferase detection reagent.

  • Test compound (inhibitor) at various concentrations.

  • Control inhibitor (e.g., this compound).

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • 96-well or 384-well microplates.

  • Luminometer.

Procedure:

  • Prepare a reaction mixture containing the recombinant CYP26 enzyme, the luminogenic substrate, and the NADPH regeneration system in the assay buffer.

  • Add the test compound at a range of concentrations to the wells of the microplate. Include wells with a known inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

  • Initiate the reaction by adding the CYP26 enzyme/substrate mixture to the wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).[18]

  • Stop the reaction and add the luciferase detection reagent, which converts the product of the CYP reaction (luciferin) into a light signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter Hill equation using appropriate software (e.g., GraphPad Prism).[18]

Determination of Retinoic Acid Metabolism in Cell Culture

This protocol outlines a general procedure for assessing the effect of a CYP26 inhibitor on the metabolism of atRA in a cell line that expresses CYP26 enzymes (e.g., HepG2 cells for CYP26A1).

Materials:

  • HepG2 cells (or another suitable cell line).

  • Cell culture medium and supplements.

  • All-trans retinoic acid (atRA).

  • Test compound (inhibitor).

  • Solvents for extraction (e.g., hexane, acetonitrile).[20]

  • Internal standard (e.g., 4,4-dimethyl-RA).[20]

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Culture HepG2 cells to a desired confluency in multi-well plates.

  • Treat the cells with the test compound at various concentrations for a specified pre-incubation period.

  • Add atRA to the cell culture medium at a known concentration.

  • Incubate the cells for a defined period to allow for atRA metabolism.

  • Collect both the cell lysate and the culture medium.

  • Perform a liquid-liquid or solid-phase extraction of the samples to isolate atRA and its metabolites. Add an internal standard to correct for extraction efficiency and matrix effects.

  • Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of atRA and its primary metabolites (e.g., 4-OH-RA, 4-oxo-RA).[20]

  • Compare the levels of atRA and its metabolites in inhibitor-treated cells to those in vehicle-treated control cells to determine the extent of metabolic inhibition.

Visualizing Experimental and Logical Frameworks

Typical Experimental Workflow for CYP26 Inhibitor Evaluation

The following diagram illustrates a standard workflow for the preclinical evaluation of a novel CYP26 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Primary Screening: CYP26 Inhibition Assay (IC50) B Selectivity Profiling: Inhibition assays against other CYPs A->B C Cell-Based Assays: Inhibition of atRA metabolism in cell lines B->C D Mechanism of Action Studies: Gene expression analysis (e.g., qPCR for RARE-responsive genes) C->D E Pharmacokinetic (PK) Studies: Determine absorption, distribution, metabolism, and excretion D->E F Pharmacodynamic (PD) Studies: Measure changes in endogenous atRA levels in plasma and tissues E->F G Efficacy Studies: Testing in relevant animal models of disease F->G H Toxicology Studies: Assess safety and potential side effects G->H

Caption: A generalized experimental workflow for the preclinical assessment of CYP26 inhibitors.

Logical Relationship of CYP26 Inhibition to Therapeutic Effect

This diagram outlines the causal chain from CYP26 enzyme inhibition to the desired therapeutic outcomes.

Logical_Relationship Inhibition Inhibition of CYP26 Enzymes (e.g., by this compound) Increase_atRA Increased Intracellular Concentration of atRA Inhibition->Increase_atRA RAR_Activation Enhanced Activation of RAR/RXR Heterodimers Increase_atRA->RAR_Activation Gene_Modulation Modulation of Target Gene Expression RAR_Activation->Gene_Modulation Cellular_Effects Altered Cellular Processes: - Decreased proliferation - Increased differentiation - Reduced inflammation Gene_Modulation->Cellular_Effects Therapeutic_Outcome Therapeutic Outcome: - Psoriasis plaque reduction - Acne lesion improvement - Anti-tumor activity Cellular_Effects->Therapeutic_Outcome

Caption: The logical cascade from CYP26 inhibition to therapeutic benefits.

Conclusion

This compound stands out as a potent dual inhibitor of CYP26A1 and CYP26B1, demonstrating significantly higher potency than older-generation inhibitors like Liarozole and Ketoconazole. The landscape of CYP26 inhibitors is evolving, with the development of highly selective inhibitors for specific isoforms, such as the CYP26A1-selective compound 24 and the CYP26B1-selective DX314. The choice of inhibitor for research or therapeutic development will depend on the desired selectivity profile and the specific biological question or clinical indication. The experimental protocols and visualizations provided in this guide offer a foundational framework for the continued investigation and comparison of these promising therapeutic agents.

References

Talarozole: A Comparative Guide to its Gene Expression Modulation and Phenotypic Consequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Talarozole's effects on gene expression and the resulting phenotypic outcomes, supported by experimental data. This compound (B1662504) (formerly R115866) is a potent and selective inhibitor of the cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the catabolism of all-trans retinoic acid (atRA).[1][2][3] By blocking these enzymes, this compound effectively increases the endogenous levels of atRA, a critical signaling molecule that regulates cell growth, differentiation, and inflammation.[2] This mechanism has positioned this compound as a promising therapeutic agent for a range of conditions, including dermatological disorders like psoriasis and acne, and more recently, osteoarthritis.[2][4][5]

Mechanism of Action: Enhancing Endogenous Retinoic Acid Signaling

This compound's primary mechanism of action is the selective inhibition of CYP26A1 and CYP26B1.[1][2] This inhibition prevents the breakdown of atRA, leading to its accumulation in tissues.[2] Increased atRA levels enhance the activation of Retinoic Acid Receptors (RARs) which form heterodimers with Retinoid X Receptors (RXRs).[2] These RAR/RXR complexes then bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

Talarozole_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound CYP26 CYP26 Enzymes (CYP26A1, CYP26B1) This compound->CYP26 Inhibits atRA All-trans Retinoic Acid (atRA) CYP26->atRA Metabolizes RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Activates RARE Retinoic Acid Response Elements (RAREs) RAR_RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Phenotypic_Outcomes Phenotypic Outcomes (e.g., Anti-inflammation, Cell Differentiation) Gene_Transcription->Phenotypic_Outcomes

Caption: this compound's mechanism of action.

Correlation of Gene Expression Changes with Phenotypic Outcomes

The elevation of atRA by this compound leads to significant changes in the expression of various genes, which in turn drive the observed therapeutic effects.

Dermatological Conditions (Psoriasis and Acne)

In the skin, this compound has been shown to modulate genes involved in epidermal differentiation and inflammation. This results in a therapeutic effect for conditions like psoriasis and acne with potentially lower irritation compared to topical retinoids.[4][6]

  • Phenotypic Outcome: Normalization of epidermal differentiation and reduction of inflammation.[2] In a clinical trial, topical this compound was shown to have low irritancy.[6]

GeneChange in ExpressionPhenotypic Correlation
CRABP2 Increased cellular retinoic acid binding and transport to nuclear receptors.[2][6][7]
KRT4 Marker for retinoid-mediated differentiation in keratinocytes.[2][6][7]
KRT2 Downregulation is consistent with increased retinoic acid stimulation in the epidermis.[6][7]
IL-1α Reduction of a pro-inflammatory cytokine, contributing to an anti-inflammatory effect.[6][7]
CYP26A1/B1 A feedback mechanism where increased atRA induces the expression of its own metabolizing enzymes.[6][7]
Osteoarthritis

Recent research has highlighted this compound's potential as a disease-modifying therapy for osteoarthritis (OA).[8][9] Genetic studies have linked variants in the ALDH1A2 gene, which is involved in atRA synthesis, to severe hand OA.[8] this compound has been shown to counteract the effects of these risk variants by boosting atRA levels.

  • Phenotypic Outcome: Reduced joint inflammation and cartilage degradation.[8][9] In animal models, this compound reduced mechanoinflammatory gene expression within six hours of joint injury and suppressed cartilage degradation and osteophyte formation after 26 days.[8][9][10]

Gene CategoryChange in ExpressionPhenotypic Correlation
atRA-responsive genes ↑ (Prevents injury-induced drop)Counteracts the decrease in atRA signaling seen in OA-affected cartilage.[10][11]
Mechanoinflammatory genes Suppression of inflammation triggered by mechanical stress on the joint.[8][10][12]

Quantitative Data from Experimental Studies

The following table summarizes key quantitative findings from studies investigating this compound.

Study FocusModel SystemThis compound DoseKey Quantitative FindingReference
Dermatology Human volunteers (topical application)0.07% and 0.35% gel for 9 daysDose-dependent ↑ in CRABP2 mRNA (4 to 10-fold) and ↑ in KRT4 mRNA.[7]
Pharmacokinetics & Gene Expression Mice (single oral dose)2.5 mg/kg↑ in atRA concentrations up to 5.7-fold in serum, 2.7-fold in liver, and 2.5-fold in testis.[1]
Pharmacokinetics & Gene Expression Mice (multiple oral doses)2.5 mg/kg twice daily for 3 daysSignificant ↑ in serum atRA, but not in liver or testis, correlated with an ↑ in hepatic CYP26A1 expression.[1]
Osteoarthritis Mice (surgically induced OA)N/AReduced inflammation in knee joints within 6 hours.[9][10][12]
Osteoarthritis Mice (surgically induced OA)N/AReduced cartilage degradation and osteophyte formation after 26 days.[9][10]

Experimental Protocols

Topical Treatment in Human Epidermis
  • Objective: To assess the effect of topical this compound on retinoid-regulated gene expression in normal human skin.[6]

  • Methodology:

    • Participants: 16 healthy volunteers were enrolled in a randomized phase I trial.[6]

    • Treatment: Gels containing this compound (0.07% or 0.35%) and a vehicle control were applied once daily for 9 days to the buttocks.[6][13]

    • Biopsy: After the treatment period, epidermal shave biopsies (for mRNA analysis) and punch biopsies (for histology) were collected from the treated areas.[6][13]

    • Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the mRNA levels of target genes, including CRABP2, KRT2, KRT4, CYP26A1, CYP26B1, and IL-1α.[6][7][13]

    • Protein Analysis: Immunofluorescence was used to detect changes in protein expression for KRT4, CYP26A1, and CYP26B1.[6]

In Vivo Mouse Model of Osteoarthritis
  • Objective: To investigate the anti-inflammatory and disease-modifying effects of this compound in a model of OA.[12]

  • Methodology:

    • Model: Osteoarthritis was surgically induced in mice via destabilization of the medial meniscus (DMM).[12]

    • Treatment: this compound was administered to the mice.

    • Short-term Analysis: At 6 hours post-surgery, joint tissues were analyzed for the expression of mechanoinflammatory genes.[10][12]

    • Long-term Analysis: At 26 days post-surgery, joints were assessed for cartilage degradation and the formation of osteophytes.[9][10]

Comparative Analysis with Alternatives

CompoundMechanism of ActionKey AdvantagesKey Disadvantages
This compound Selective CYP26 inhibitor; increases endogenous atRA.More selective than older inhibitors like Liarozole; potentially lower irritation than topical retinoids.[6][7]Development for psoriasis and acne was suspended; still investigational for OA.[4]
Topical Retinoids (e.g., Tretinoin) Direct RAR agonists.Well-established efficacy for various skin conditions.Can cause skin irritation, redness, and peeling.
Liarozole Less selective CYP inhibitor (also affects other CYPs).Increases endogenous atRA.Lower isozyme specificity may lead to off-target effects.[7]

Visualizing the Research Workflow

The following diagram illustrates a typical experimental workflow to correlate this compound's effects on gene expression with phenotypic outcomes.

Experimental_Workflow cluster_model Model System Selection cluster_treatment Treatment Protocol cluster_analysis Analysis cluster_correlation Data Correlation in_vitro In Vitro (e.g., Cell Cultures) treatment This compound Administration (Dose, Duration, Route) in_vitro->treatment in_vivo In Vivo (e.g., Mouse Models) in_vivo->treatment human Human Studies (e.g., Clinical Trials) human->treatment gene_expression Gene Expression Analysis (qRT-PCR, Microarray, RNA-Seq) treatment->gene_expression phenotypic Phenotypic Assessment (Histology, Biomarker Assays, Clinical Scoring) treatment->phenotypic control Vehicle/Placebo Control control->gene_expression control->phenotypic correlation Correlate Gene Expression with Phenotypic Outcomes gene_expression->correlation phenotypic->correlation

Caption: A generalized experimental workflow.

References

Talarozole's Potency in the Landscape of Retinoic Acid Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Retinoic acid (RA), a critical signaling molecule derived from vitamin A, plays a pivotal role in regulating cellular growth, differentiation, and homeostasis. Its therapeutic potential is harnessed by a class of drugs known as retinoic acid modulators. Among these, Talarozole (formerly R115866) has emerged as a highly potent and selective agent. This guide provides an objective comparison of this compound's potency against other retinoic acid modulators, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

This compound: A Potent Inhibitor of Retinoic Acid Metabolism

This compound is a retinoic acid metabolism blocking agent (RAMBA) that functions by inhibiting the cytochrome P450 enzymes of the 26 family (CYP26), specifically CYP26A1 and CYP26B1. These enzymes are responsible for the degradation of all-trans retinoic acid (atRA), the most biologically active isomer of RA.[1][2][3] By blocking this catabolic pathway, this compound effectively increases the endogenous levels of atRA in tissues, thereby amplifying its biological effects.[2]

Comparative Potency of Retinoic Acid Modulators

The potency of retinoic acid modulators is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a drug that is required for 50% inhibition or activation of a specific biological process, respectively. A lower IC50 or EC50 value indicates a higher potency.

The following tables summarize the in vitro potency of this compound in comparison to other RAMBAs and a different class of retinoic acid modulators, the retinoic acid receptor (RAR) antagonists.

Table 1: Potency of Retinoic Acid Metabolism Blocking Agents (RAMBAs)
CompoundTargetIC50 (nM)Source(s)
This compound CYP26A14 - 5.4[4]
CYP26B10.46[2]
CYP26C1~3800[2]
LiarozoleCYP26A12000 - 3000[5]
CYP26 (cellular assay)440 - 7000[6]
R116010CYP26A18.4[5]
VN/14-1CYP26 (cellular assay)6.5[7][8]
VN/66-1CYP26 (cellular assay)62.5[7][8]
VN/50-1CYP26 (cellular assay)90.0[7][8]
VN/69-1CYP26 (cellular assay)90.0[7][8]
KetoconazoleCYP26A1340[9]

As evidenced by the data, this compound is a significantly more potent inhibitor of CYP26A1 and CYP26B1 than the first-generation RAMBA, Liarozole.[4][5] Its selectivity for CYP26A1 and CYP26B1 over CYP26C1 is also noteworthy.[2] Other experimental RAMBAs, such as R116010 and VN/14-1, also exhibit high potency.

Table 2: Potency of Retinoic Acid Receptor (RAR) Antagonists
CompoundTargetIC50 (nM)Source(s)
BMS-189453 RARα9.4[10]
RARγ7.5[10]
YCT-529RARα6.8[11]
AGN194310 (pan-RAR antagonist)RARs16 - 34[12][13]
AGN194301 (RARα antagonist)RARα~200[12][13]
AGN194431 (RARβ/γ antagonist)RARγ~100[12][13]

RAR antagonists represent a different mechanism of modulating retinoic acid signaling. Instead of increasing endogenous RA levels, they directly block the action of RA at its receptors. BMS-189453 is a pan-RAR antagonist with high potency for RARα and RARγ.[10] YCT-529 is a highly selective and potent RARα antagonist.[11]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these compounds operate and how their potency is determined, the following diagrams illustrate the retinoic acid signaling pathway and a typical experimental workflow for assessing CYP26 inhibition.

Retinoic_Acid_Signaling_Pathway Retinoic Acid Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH atRA all-trans Retinoic Acid (atRA) Retinaldehyde->atRA RALDH Inactive_Metabolites Inactive Metabolites atRA->Inactive_Metabolites Hydroxylation RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binds to RAR CYP26 CYP26 Enzymes (A1, B1, C1) CYP26->Inactive_Metabolites RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates This compound This compound (RAMBA) This compound->CYP26 Inhibits CYP26_Inhibition_Assay_Workflow Experimental Workflow for CYP26 Inhibition Assay cluster_workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Recombinant human CYP26 enzyme - Buffer - NADPH regenerating system Start->Prepare_Reaction Add_Inhibitor Add Test Compound (e.g., this compound) at various concentrations Prepare_Reaction->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Add Substrate (e.g., all-trans-Retinoic Acid) Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with organic solvent) Incubate->Stop_Reaction Analyze_Metabolites Analyze Metabolite Formation (e.g., by HPLC or LC-MS/MS) Stop_Reaction->Analyze_Metabolites Calculate_IC50 Calculate IC50 Value Analyze_Metabolites->Calculate_IC50

References

Independent Verification of Talarozole's Therapeutic Potential in Hand Osteoarthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Talarozole's therapeutic potential in hand osteoarthritis (OA) against established alternative treatments. The information is based on available preclinical and clinical data to support independent verification and inform future research and development.

Overview of this compound and Alternatives

Hand osteoarthritis is a prevalent and debilitating condition with a significant unmet medical need for disease-modifying therapies.[1] Current treatments primarily focus on symptom management. This compound, a retinoic acid metabolism-blocking agent (RAMBA), has emerged as a novel therapeutic candidate with the potential to address the underlying pathology of hand OA.[2][3][4] This guide compares the preclinical evidence for this compound with the clinical evidence for commonly used alternative therapies.

This compound: A potent and specific inhibitor of the CYP26 enzymes, which are responsible for the breakdown of all-trans retinoic acid (atRA).[5] By blocking atRA metabolism, this compound increases its endogenous levels, which has been shown to have anti-inflammatory and cartilage-protective effects in preclinical models of OA.[2][3][5] Genetic studies have linked variants in the ALDH1A2 gene, which is involved in atRA synthesis, to severe hand OA, providing a strong rationale for this therapeutic approach.[3][6]

Alternative Treatments:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Available in oral and topical formulations, NSAIDs are a mainstay for pain and inflammation relief in hand OA.

  • Glucosamine (B1671600) and Chondroitin (B13769445) Sulfate (B86663): These supplements are components of cartilage and are widely used with the aim of reducing pain and improving function.

  • Hyaluronic Acid (HA) Injections: Intra-articular injections of HA are intended to restore the viscoelasticity of the synovial fluid, thereby reducing pain and improving joint function.

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize the available quantitative data for this compound and its alternatives. It is crucial to note that the this compound data is from preclinical animal models, while the data for the alternatives are from human clinical trials. Direct comparison of efficacy should be made with this significant caveat in mind.

Table 1: this compound Efficacy Data (Preclinical Models)

Model SystemInterventionKey FindingsSource
Destabilization of the Medial Meniscus (DMM) Mouse ModelThis compoundSignificantly reduced inflammation in cartilage within 6 hours.[2][3][2][3]
Significantly reduced osteophyte development and cartilage degeneration 26 days post-DMM.[3][3]
Ex vivo Pig Cartilage Injury ModelThis compoundReversed injury-induced inflammatory responses.[7]

Table 2: Alternative Treatments Efficacy Data (Human Clinical Trials)

TreatmentStudy DesignKey Efficacy OutcomesSource
Topical NSAIDs (Diclofenac Sodium 1% Gel) Randomized, double-blind, placebo-controlled trialDecreased pain intensity scores by 42%-45%.[8] Decreased total AUSCAN scores by 35%-40%.[8][8][9][10]
Oral NSAIDs (General) Network meta-analysisEffect size for pain vs. placebo: -0.18 (95% CrI: -0.36 to 0.02).[11]
Glucosamine Sulfate (1500 mg/day) + Conventional Therapy Retrospective observational studySignificant decrease in VAS pain and FIHOA scores compared to conventional therapy alone at 3 and 6 months (p < 0.001).[12][13][12][13][14][15][16]
Chondroitin Sulfate (800 mg/day) Randomized, double-blind, placebo-controlled trialSignificant decrease in global hand pain (difference in VAS scores vs. placebo: -8.7 mm, p = 0.016).[17] Significant improvement in hand function (difference in FIHOA scores vs. placebo: -2.14, p = 0.008).[17][18][19][20][17][18][19][20]
Hyaluronic Acid (Hylan G-F 20) Injection Randomized controlled trialStatistically significant improvements in VAS pain, function, and pinch strength at 24 weeks compared to saline injection.[21][21][22][23][24][25]

Experimental Protocols

Detailed methodologies are essential for the independent verification of research findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

Destabilization of the Medial Meniscus (DMM) Mouse Model of Osteoarthritis

This widely used surgical model induces OA by destabilizing the knee joint.

  • Animal Model: Typically, 10- to 12-week-old male mice (e.g., C57BL/6) are used.[26]

  • Anesthesia: Isoflurane inhalation is commonly used for induction and maintenance of anesthesia.[27]

  • Surgical Procedure:

    • A medial para-patellar incision is made to expose the knee joint capsule.[26]

    • The joint capsule is incised, and the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau, is transected using micro-surgical scissors.[26][27]

    • The joint capsule and skin are then sutured.

  • Post-Operative Care: Analgesia is administered, and animals are monitored for recovery.

  • Outcome Assessment: At specified time points (e.g., 6 hours for inflammation, 26 days for cartilage degradation), knee joints are harvested for histological analysis (e.g., Safranin O and Fast Green staining to assess cartilage structure and proteoglycan loss) and scoring of OA severity (e.g., OARSI score).[28][29]

Ex vivo Pig Cartilage Injury Model

This model allows for the study of cartilage responses to injury in a controlled environment.

  • Tissue Source: Articular cartilage explants are harvested from the femorotibial joints of commercial pigs.[30]

  • Cartilage Explant Preparation: Full-thickness cartilage discs are prepared using a biopsy punch.

  • Injury Induction: Mechanical injury is induced, for example, by a single impact load or through enzymatic degradation (e.g., using collagenase) to mimic aspects of OA-related damage.[31][32]

  • Treatment: this compound is added to the culture medium at various concentrations.

  • Outcome Assessment: After a defined culture period, the cartilage explants and surrounding media are analyzed for markers of inflammation (e.g., release of nitric oxide, prostaglandins) and cartilage degradation (e.g., release of sulfated glycosaminoglycans). Gene expression analysis of inflammatory and catabolic markers can also be performed.

Signaling Pathways and Mechanism of Action

Retinoic Acid Signaling in Chondrocytes

All-trans retinoic acid (atRA) plays a complex role in chondrocyte biology. Elevated levels of atRA have been observed in OA joints and can induce the expression of matrix-degrading enzymes like matrix metalloproteinase 13 (MMP-13).[33][34] However, maintaining physiological levels of atRA appears to be crucial for cartilage homeostasis. The therapeutic rationale for this compound is based on preventing the drop in atRA levels that occurs following joint injury, thereby suppressing the subsequent inflammatory cascade.[35]

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinal Retinal Retinal_cyto Retinal Retinal->Retinal_cyto atRA_cyto All-trans Retinoic Acid (atRA) Retinal_cyto->atRA_cyto Synthesis CRABP CRABP atRA_cyto->CRABP Inactive_Metabolites Inactive Metabolites atRA_cyto->Inactive_Metabolites Metabolism atRA_nuc atRA atRA_cyto->atRA_nuc ALDH1A2 ALDH1A2 ALDH1A2->atRA_cyto CRABP->atRA_nuc CYP26 CYP26 Enzymes CYP26->Inactive_Metabolites This compound This compound This compound->CYP26 Inhibits RAR RAR atRA_nuc->RAR RARE Retinoic Acid Response Element (RARE) RAR->RARE RXR RXR RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression

Caption: Retinoic Acid Synthesis and Signaling Pathway.

This compound's Proposed Mechanism of Action in Osteoarthritis

This compound's therapeutic effect in OA is believed to be mediated through the suppression of "mechanoflammation," a process triggered by mechanical injury to cartilage. This suppression is dependent on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.[2][7]

Talarozole_Mechanism_of_Action Joint_Injury Joint Injury Mechanoflammation Mechanoflammation Joint_Injury->Mechanoflammation atRA_drop Decreased atRA Levels Joint_Injury->atRA_drop Inflammatory_Genes Increased Inflammatory Gene Expression Mechanoflammation->Inflammatory_Genes Cartilage_Degradation Cartilage Degradation & Osteophyte Formation Inflammatory_Genes->Cartilage_Degradation atRA_drop->Mechanoflammation contributes to This compound This compound CYP26_Inhibition Inhibition of CYP26 Enzymes This compound->CYP26_Inhibition atRA_increase Increased atRA Levels CYP26_Inhibition->atRA_increase PPARg_Activation PPARγ Activation atRA_increase->PPARg_Activation Inflammatory_Suppression Suppression of Inflammatory Genes PPARg_Activation->Inflammatory_Suppression Protection Reduced Cartilage Degradation & Osteophyte Formation Inflammatory_Suppression->Protection Experimental_Workflow Target_ID Target Identification (e.g., Genetic Association) Compound_Screen Compound Screening (e.g., this compound) Target_ID->Compound_Screen In_Vitro In Vitro / Ex Vivo Models (e.g., Pig Cartilage Explants) Compound_Screen->In_Vitro In_Vivo In Vivo Animal Models (e.g., DMM Mouse Model) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies In_Vivo->Tox Clinical_Trial Proof-of-Concept Clinical Trial (e.g., RAMBOH-1) PK_PD->Clinical_Trial Tox->Clinical_Trial Efficacy_Safety Efficacy & Safety Evaluation in Humans Clinical_Trial->Efficacy_Safety

References

Safety Operating Guide

Safe Disposal of Talarozole: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Talarozole, a laboratory chemical, is essential for ensuring personnel safety and environmental protection.[1] Adherence to established protocols mitigates risks associated with its hazardous properties. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research or drug development setting.

Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2][3] Before beginning any disposal procedure, ensure you are in a well-ventilated area and equipped with safety glasses, chemical-resistant gloves, and a laboratory coat.[1][2][3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

Step-by-Step Disposal Protocol for this compound

This protocol applies to unused this compound, expired materials, and any labware or materials contaminated with the compound.

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, empty containers).

  • These items must be managed as hazardous waste.[4]

  • Segregate this compound waste at the point of generation from all other waste streams to prevent accidental mixing of incompatible materials.[5][6]

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, leak-proof container that is chemically compatible with the substance.[1][4]

  • The container must be kept tightly sealed except when waste is being added.[3][5]

  • For spills, do not create dust.[1] Sweep up solid material or absorb liquids with an inert material (e.g., diatomite, universal binders) and place it into the designated waste container.[1][2]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the chemical name "this compound".[4] This ensures proper identification and handling by all personnel and waste management vendors.

4. Storage:

  • Store the sealed and labeled hazardous waste container in a secure, designated satellite accumulation area.

  • This area should be away from general laboratory traffic and incompatible chemicals.[4]

5. Final Disposal:

  • The primary and recommended method for the final disposal of this compound is high-temperature incineration through an approved and licensed hazardous waste management company.[4][7][8]

  • Do not dispose of this compound down the drain or in the regular trash.[1][3][9] This is critical to prevent environmental contamination.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[4][7] They will provide guidance on specific institutional procedures and documentation.

  • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

Experimental Protocols for Disposal

Specific experimental protocols for the chemical inactivation or degradation of this compound are not detailed in publicly available safety data sheets or literature. The industry standard and regulatory requirement is to dispose of the chemical waste through a certified hazardous waste vendor responsible for its complete destruction, typically via incineration.[4][7]

This compound Disposal Workflow

The following diagram outlines the procedural flow for the proper management and disposal of this compound waste within a laboratory setting.

Talarozole_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Management gen Waste Generation (Unused this compound, Contaminated Labware) ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) gen->ppe seg Segregate as Hazardous Waste ppe->seg collect Collect in a Closed, Compatible Container seg->collect labeling Label Container: 'Hazardous Waste - this compound' collect->labeling storage Store in Secure Satellite Accumulation Area labeling->storage contact Contact Institutional EHS for Waste Pickup storage->contact pickup Waste Pickup by Licensed Vendor contact->pickup transport Transport to Permitted Disposal Facility pickup->transport final Final Disposal (High-Temperature Incineration) transport->final

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Talarozole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Talarozole is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Chemical and Physical Properties of this compound

A summary of this compound's known chemical and physical properties is provided below.

PropertyValueReference
IUPAC Name N-(2-Benzothioazolyl)-N-[4-[2-ethyl-1-(1,2,4-triazo-1-yl)butyl]phenyl]amine[1]
CAS Number 201410-53-9[2]
Molecular Formula C21H23N5S[1]
Molar Mass 377.51 g/mol [1]
Appearance Solid[2]
Boiling Point 561.0 ± 60.0 °C at 760 mmHg[2]
Flash Point 293.1 ± 32.9 °C[2]
Relative Density 1.26 g/cm³[2]
Storage Store at -80°C for up to 2 years or at -20°C for up to 1 year.[3]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[2][4]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[2][4]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[2][4]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[2][4]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.[2][4]

PPE CategoryEquipmentSpecifications
Hand Protection Protective glovesChemical-resistant gloves.
Eye/Face Protection Safety glasses with side-shields or gogglesUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin and Body Protection Impervious clothingA protective disposable gown made of lint-free, low-permeability fabric, with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is recommended.
Respiratory Protection Suitable respiratorFollow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Experimental Protocols

Standard Operating Procedure for Handling this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a research setting.

  • Preparation :

    • Ensure all necessary PPE is worn correctly.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Verify the location and functionality of the nearest safety shower and eyewash station.[2]

    • Have spill containment materials readily available.

  • Handling :

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][4]

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke when using this product.[2]

  • Post-Handling :

    • Take off contaminated clothing and wash it before reuse.[2]

    • Store this compound in a well-ventilated place and keep the container tightly closed.[2]

    • Store in a locked-up location.[2]

Standard Operating Procedure for this compound Handling Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don appropriate PPE prep2 Work in a well-ventilated area (fume hood) prep1->prep2 prep3 Confirm safety shower and eyewash station access prep2->prep3 prep4 Prepare spill containment materials prep3->prep4 handle1 Avoid inhalation of dust/vapors prep4->handle1 handle2 Wash hands thoroughly after handling handle1->handle2 handle3 No eating, drinking, or smoking handle2->handle3 post1 Remove and decontaminate clothing handle3->post1 post2 Store in a secure, well-ventilated area post1->post2 post3 Dispose of waste according to protocol post2->post3

Standard Operating Procedure for this compound Handling
Spill Response Protocol

In the event of a this compound spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate :

    • Immediately evacuate personnel from the affected area.

  • Ventilate :

    • Ensure the area is well-ventilated.

  • Containment :

    • Prevent further spread of the spill. Do not let the product enter drains.[4]

  • Cleanup :

    • Wear appropriate PPE, including respiratory protection.

    • Use personal protective equipment to avoid dust formation and breathing vapors, mist, or gas.[4]

    • Pick up and arrange disposal without creating dust. Sweep up and shovel the spilled material.[4]

    • Keep the collected waste in suitable, closed containers for disposal.[4]

This compound Spill Response Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate contain Contain Spill ventilate->contain ppe Don Full PPE contain->ppe cleanup Clean Up Spill (Avoid Dust) ppe->cleanup collect Collect in Labeled Container cleanup->collect dispose Dispose as Hazardous Waste collect->dispose

This compound Spill Response Workflow

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification : All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[5]

  • Segregation : Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Containerization : Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical. The container must be kept closed except when adding waste.[5]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[5]

  • Disposal Method : The primary recommended disposal method is through a licensed hazardous waste management company. High-temperature incineration is the most common and recommended method for the destruction of pharmaceutical waste.[5]

  • Institutional Procedures : Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures regarding hazardous chemical waste disposal.[5] For clinical trial materials, follow the sponsor's instructions for disposition and destruction.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talarozole
Reactant of Route 2
Reactant of Route 2
Talarozole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。